2,7-Diazaspiro[4.4]nonan-3-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-3-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQHPCAMUHNKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)NC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-70-5 | |
| Record name | 2,7-diazaspiro[4.4]nonan-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride
Introduction: The Significance of Spirocyclic Lactams in Medicinal Chemistry
Spirocyclic frameworks have garnered considerable attention in drug discovery and development due to their unique three-dimensional structures and conformational rigidity. Among these, spirocyclic lactams, which integrate a spiro ring system with a β-lactam group, represent a promising class of compounds.[1] These structures are not only found in various natural products but have also been synthesized to target a range of biological pathways, demonstrating activities such as antibacterial properties and interaction with key physiological targets.[1][2] The constrained conformation of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets, making them valuable scaffolds in medicinal chemistry.[3]
This guide provides a comprehensive overview of the synthesis and characterization of a specific spirocyclic lactam, 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride (CAS No. 1609399-87-2).[4] The hydrochloride salt form is often preferred in pharmaceutical development to improve solubility and stability. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, in-depth characterization methodologies, and the underlying scientific principles.
PART 1: Retrosynthetic Analysis and Synthetic Strategy
A robust synthetic strategy is paramount for the efficient and reproducible production of the target molecule. A retrosynthetic analysis of 2,7-Diazaspiro[4.4]nonan-3-one reveals a key disconnection at the lactam ring, suggesting a cyclization approach from a suitable amino acid precursor. The spirocyclic core can be constructed from a pyrrolidine derivative.
A logical and efficient synthetic pathway commences with a protected pyrrolidine-3-carboxylic acid. The choice of protecting groups is critical to prevent unwanted side reactions and to allow for selective deprotection at the appropriate stage. The benzyl group is a suitable choice for the ring nitrogen due to its stability under various reaction conditions and its facile removal via hydrogenolysis.
References
Spectroscopic Characterization of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,7-diazaspiro[4.4]nonan-3-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this spirocyclic compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Each section includes a detailed interpretation of the expected spectral features and a standardized protocol for experimental data acquisition.
Introduction
This compound is a unique heterocyclic compound featuring a spirocyclic system composed of two five-membered rings sharing a single carbon atom. One ring is a pyrrolidine, and the other is a pyrrolidinone (a lactam). The presence of two nitrogen atoms, one of which is a secondary amine and the other an amide, along with the rigid spirocyclic framework, imparts distinct chemical and physical properties to the molecule. The hydrochloride salt form enhances its aqueous solubility and stability, making it a subject of interest in medicinal chemistry and drug discovery. Accurate structural elucidation through spectroscopic methods is paramount for its application in these fields.
Below is the chemical structure of this compound:
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its unique spirocyclic structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the spirocyclic system, which makes many of the methylene protons diastereotopic.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH₂⁺- (on N7) | 8.0 - 9.0 | Broad singlet | The acidic protons on the protonated secondary amine will be deshielded and may exchange with solvent, leading to a broad signal. |
| -NH- (on N2) | 7.0 - 8.0 | Broad singlet | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen. |
| -CH₂- (adjacent to N7) | 3.0 - 3.5 | Multiplet | These protons are adjacent to a positively charged nitrogen, causing a downfield shift. |
| -CH₂- (adjacent to C=O) | 2.2 - 2.6 | Multiplet | Alpha to the carbonyl group, these protons will be deshielded. |
| -CH₂- (in pyrrolidine ring) | 1.8 - 2.2 | Multiplet | Protons on the pyrrolidine ring, further from the electron-withdrawing groups. |
| -CH₂- (in pyrrolidinone ring) | 1.8 - 2.2 | Multiplet | Protons on the pyrrolidinone ring. |
Causality in Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The presence of the electron-withdrawing carbonyl group and the positively charged nitrogen of the hydrochloride salt will cause a significant downfield shift for adjacent protons. The spirocyclic nature of the molecule restricts conformational flexibility, leading to distinct signals for protons that might otherwise be considered equivalent. The expected multiplicities are complex due to geminal and vicinal coupling between diastereotopic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (C3) | 170 - 180 | The carbonyl carbon of the lactam will be the most downfield signal.[1] |
| Spiro Carbon (C5) | 60 - 70 | The quaternary spiro carbon is in a unique chemical environment and is expected in this region. |
| -CH₂- (adjacent to N7) | 45 - 55 | Carbons adjacent to the protonated amine will be deshielded.[2] |
| -CH₂- (adjacent to C=O) | 35 - 45 | The carbon alpha to the carbonyl group.[1] |
| -CH₂- (in pyrrolidine ring) | 25 - 35 | Aliphatic carbons in the five-membered rings.[2] |
| -CH₂- (in pyrrolidinone ring) | 25 - 35 | Aliphatic carbons in the five-membered rings. |
Trustworthiness of Predictions: These predictions are grounded in the well-established principles of NMR spectroscopy, where chemical shifts are influenced by hybridization, electronegativity, and magnetic anisotropy.[3] Data from structurally similar compounds, such as pyrrolidinones and spirocyclic systems, have been used to refine these predictions.[1][4]
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, secondary amine salt, and C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3200 - 3400 | Medium | Characteristic stretching vibration of the N-H bond in the lactam. |
| N-H Stretch (Secondary Amine Salt) | 2700 - 3000 | Strong, Broad | The N-H stretching of the secondary ammonium ion appears as a broad, strong band.[5][6][7] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong | Stretching vibrations of the C-H bonds in the spirocyclic rings. |
| C=O Stretch (Amide) | 1680 - 1720 | Strong | A strong absorption due to the carbonyl group of the five-membered lactam. |
| N-H Bend (Secondary Amine Salt) | 1560 - 1620 | Medium | Characteristic bending vibration of the N-H₂⁺ group.[5][8][9] |
Authoritative Grounding: The prediction of a broad, strong absorption for the N-H stretch of the secondary amine salt is well-supported by literature on the infrared spectroscopy of amine hydrochlorides.[5][6][7] This feature is a key diagnostic for the presence of the hydrochloride salt. The position of the amide C=O stretch is consistent with that of a five-membered lactam ring.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 141.10 | This would be the molecular ion of the free base (C₇H₁₂N₂O). The odd molecular weight of the free base is consistent with the nitrogen rule.[10] |
| [M-NH₃]⁺ | 124.08 | Loss of ammonia from the protonated amine. |
| [M-CO]⁺ | 113.10 | Loss of a carbonyl group. |
| [M-C₂H₄]⁺ | 113.08 | Loss of ethylene via ring cleavage. |
Mechanistic Insights: The fragmentation of cyclic amines often involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[10][11][12] Ring-opening and subsequent loss of small neutral molecules are also common fragmentation pathways. The most stable fragments will typically give rise to the most abundant peaks in the mass spectrum.
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to propose structures for the major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The expected spectroscopic data, based on fundamental principles and analysis of analogous structures, offers a valuable resource for the identification and characterization of this compound. The provided experimental protocols outline standardized procedures for acquiring high-quality spectroscopic data, ensuring the self-validating nature of the analytical workflow. This guide serves as an authoritative foundation for researchers and scientists working with this and related spirocyclic systems.
References
- 1. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]
- 2. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2] The inherent rigidity and novel spatial arrangement of atoms in spirocycles make them attractive frameworks for the development of new therapeutic agents. This guide focuses on a specific spirocyclic building block, 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride (CAS No. 1393330-70-5), a heterocyclic compound with potential applications in drug discovery and development. As a member of the spiro-gamma-lactam class of molecules, it holds promise for the synthesis of complex and biologically active compounds. This document provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry.
Core Molecular Attributes
This compound is a chiral spirocyclic lactam. The hydrochloride salt enhances its stability and solubility in aqueous media, which is advantageous for various applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting point, solubility, and pKa are not widely published for this specific compound.
| Property | Value | Source |
| CAS Number | 1393330-70-5 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₁₃ClN₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 176.64 g/mol | --INVALID-LINK-- |
| Appearance | White to brown powder/crystal | --INVALID-LINK-- |
| Purity | >95.0% (by qNMR) | --INVALID-LINK-- |
| Storage | Room temperature, under inert gas | --INVALID-LINK-- |
Structural Elucidation
The structural confirmation of this compound relies on standard analytical techniques. While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be inferred from closely related analogs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the methylene protons of the two rings and the N-H protons. The chemical shifts and coupling patterns would be influenced by the rigid spirocyclic framework.
-
¹³C NMR would display signals for the carbonyl carbon of the lactam, the spiro carbon, and the methylene carbons of the rings. For similar spiro-γ-lactams, the amide carbonyl typically appears around 165 ppm, and the quaternary spiro carbon can be observed around 58 ppm.[3][4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching vibration of the γ-lactam ring, typically in the range of 1680-1720 cm⁻¹. N-H stretching vibrations would also be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The fragmentation pattern could provide further structural information.
Synthesis and Reactivity
Figure 1. Retrosynthetic analysis for 2,7-Diazaspiro[4.4]nonan-3-one.
A plausible forward synthesis could involve a multi-step sequence starting from readily available precursors to construct the pyrrolidine ring, followed by the formation of the spirocyclic system and subsequent lactamization.
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound.
Figure 2. Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Michael Addition: Reaction of a suitable nitrogen-protected glycine ester with an appropriate Michael acceptor to introduce the carbon backbone.
-
Reductive Amination: Intramolecular reductive amination to form the pyrrolidine ring.
-
Spirocyclization: Construction of the spirocyclic core through an intramolecular cyclization reaction.
-
Lactamization: Cyclization of the amino ester to form the γ-lactam ring, which could be thermally or base-catalyzed.
-
Deprotection: Removal of the protecting groups under appropriate conditions (e.g., acid or hydrogenolysis).
-
Salt Formation: Treatment of the free base with hydrochloric acid in a suitable solvent to yield the hydrochloride salt.
Applications in Drug Discovery
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1] The rigid, three-dimensional nature of this scaffold allows for the precise positioning of substituents to interact with biological targets, potentially leading to high affinity and selectivity.
Potential Therapeutic Areas
Derivatives of the 2,7-diazaspiro[4.4]nonane core have been investigated for their potential in treating a variety of disorders, particularly those affecting the central nervous system (CNS).[1]
-
Neuroscience: The closely related 2,7-diazaspiro[4.4]nonane scaffold has been a source of potent ligands for sigma receptors, which are implicated in pain, neurodegeneration, and addiction.[1]
-
Oncology: Spirocyclic lactams are found in a number of natural products with anticancer activity. The unique topology of these molecules can lead to novel interactions with anticancer targets.
-
Infectious Diseases: Spiro-lactams have also been explored as novel antimicrobial agents.
The workflow for utilizing a building block like this compound in a drug discovery program is depicted below.
Figure 3. Drug discovery workflow utilizing the 2,7-diazaspiro[4.4]nonan-3-one scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, information for structurally related diazaspiro compounds can provide guidance on safe handling procedures.[8][9]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood.
-
Inhalation: Avoid breathing dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Known Hazards for Related Compounds:
-
Skin Irritation: May cause skin irritation.[8]
-
Eye Irritation: May cause serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a unique starting point for the synthesis of novel compounds with diverse biological activities. While comprehensive experimental data for this specific molecule is limited, this guide provides a foundational understanding of its properties based on available information and data from structurally related compounds. Further research into the synthesis and biological evaluation of derivatives of 2,7-Diazaspiro[4.4]nonan-3-one is warranted to fully explore its potential in the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions - University of Wollongong - Figshare [ro.uow.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions (Journal Article) | OSTI.GOV [osti.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride: A Privileged Scaffold for Drug Discovery
Abstract
Spirocyclic systems have garnered significant attention in medicinal chemistry due to their inherent three-dimensional architecture, which provides a unique conformational rigidity ideal for designing potent and selective therapeutic agents. The 2,7-diazaspiro[4.4]nonane framework, a privileged structural motif, offers a versatile scaffold for engaging with a variety of biological targets. This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride, including its definitive identification, physicochemical properties, a proposed robust synthetic pathway with detailed experimental protocols, and its potential applications in modern drug discovery, particularly in the realm of neuroscience.
Compound Identification and Physicochemical Properties
IUPAC Name and CAS Number
The definitive identification of the target compound is crucial for researchers and drug development professionals.
-
Systematic IUPAC Name: this compound
-
CAS Number: 1393330-70-5
The corresponding free base, 2,7-diazaspiro[4.4]nonan-3-one, is registered under CAS Number 1226550-00-0.
Chemical Structure
The structure of 2,7-Diazaspiro[4.4]nonan-3-one features a spirocyclic system where two five-membered rings, both containing a nitrogen atom, share a single carbon atom (the spirocenter). One of the pyrrolidine rings is modified to include a lactam (a cyclic amide) functionality at the 3-position.
Caption: Chemical structure of 2,7-Diazaspiro[4.4]nonan-3-one.
Physicochemical Data Summary
A summary of the key physicochemical properties for the free base and the hydrochloride salt is presented in the table below. These parameters are essential for understanding the compound's behavior in biological systems and for formulation development.
| Property | 2,7-Diazaspiro[4.4]nonan-3-one | This compound | Source |
| Molecular Formula | C₇H₁₂N₂O | C₇H₁₃ClN₂O | [1][2] |
| Molecular Weight | 140.18 g/mol | 176.64 g/mol | [1][2] |
| Appearance | White to Brown powder to crystal | Data not available | [3] |
| Purity | >95.0% (qNMR) | >95.0% (qNMR) | [3] |
| Predicted XlogP | -0.9 | Not applicable | [4] |
Proposed Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of 2,7-Diazaspiro[4.4]nonan-3-one is limited, a robust and efficient synthetic route can be proposed based on established methodologies for constructing closely related spiro-lactam structures. A particularly relevant precedent is the synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, which utilizes a reductive cyclization of a cyanomethyl-substituted pyrrolidine precursor.[1]
This proposed pathway offers a logical and experimentally feasible approach, emphasizing the strategic protection of one nitrogen atom to enable selective functionalization and subsequent cyclization.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
This initial step is based on the reported synthesis of a closely related analog.[1] The rationale is to introduce the lactam ring through a reductive cyclization of a nitrile group onto an adjacent ester functionality.
-
Reactants: Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (1.0 eq), Raney Nickel (approx. 0.25 eq by weight), Methanol (as solvent).
-
Procedure:
-
To a solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate in methanol, add Raney Nickel slurry.
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
-
Purify the product by recrystallization from ethanol to obtain single crystals suitable for characterization.[1]
-
-
Causality and Mechanistic Insight: The Raney Nickel serves as a heterogeneous catalyst for the hydrogenation of the nitrile group to a primary amine. This newly formed amine then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl, leading to cyclization and the formation of the stable five-membered lactam ring, with the concomitant elimination of ethanol.
Step 2: N-H Deprotection to Yield this compound
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to liberate the secondary amine and form the hydrochloride salt directly.
-
Reactants: tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq), Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Procedure:
-
Dissolve the Boc-protected spiro-lactam in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of either trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane.[5][6]
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude product can be triturated with diethyl ether to precipitate the hydrochloride salt, which is then collected by filtration and dried under vacuum.
-
-
Causality and Mechanistic Insight: The acidic conditions protonate the carbamate oxygen of the Boc group, leading to its fragmentation into the stable tert-butyl cation, carbon dioxide, and the free secondary amine.[5] The use of HCl in dioxane provides the chloride counter-ion directly, yielding the desired hydrochloride salt.
Applications in Drug Discovery and Medicinal Chemistry
The 2,7-diazaspiro[4.4]nonane scaffold is considered a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional nature allows for the precise spatial orientation of substituents, which can lead to high affinity and selectivity for biological targets.[4]
Caption: Potential therapeutic applications of the 2,7-diazaspiro[4.4]nonan-3-one scaffold.
Central Nervous System (CNS) Disorders
Derivatives of the closely related 2,7-diazaspiro[4.4]nonane core have been extensively investigated as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[4] These receptors are implicated in a wide array of neurological functions and diseases, including:
-
Neurodegeneration: Modulation of sigma receptors can influence cellular stress responses and calcium homeostasis, which are critical in conditions like Alzheimer's and Parkinson's disease.
-
Pain: Sigma-1 receptor antagonists have shown promise in preclinical models of neuropathic pain.
-
Psychiatric Disorders: The involvement of sigma receptors in neurotransmitter systems suggests their potential as targets for treating depression and anxiety.
Furthermore, N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated significant anticonvulsant activity in preclinical models, indicating the potential of this spirocyclic system in the development of novel treatments for epilepsy.[4]
Anticancer Activity
The spiro-pyrrolidinone motif is a key component in a class of potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[3][7] By disrupting this interaction, the tumor suppressor protein p53 can be reactivated, leading to apoptosis in cancer cells. The rigid spirocyclic scaffold is crucial for orienting the necessary pharmacophoric groups into the binding pockets of the MDM2 protein. The 2,7-diazaspiro[4.4]nonan-3-one core provides two distinct nitrogen atoms that can be functionalized to explore and optimize these interactions, making it an attractive scaffold for the design of novel anticancer agents.
Conclusion and Future Outlook
This compound is a valuable building block for drug discovery, offering a rigid and functionally versatile scaffold. While specific data on this exact molecule is emerging, a robust synthetic pathway can be confidently proposed based on established chemical principles and analogous transformations. The demonstrated biological relevance of the 2,7-diazaspiro[4.4]nonane core, particularly in the context of CNS disorders and oncology, underscores its potential for the development of next-generation therapeutics. Further exploration of this scaffold by medicinal chemists is warranted and is anticipated to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,7-Diazaspiro[4.4]nonanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-diazaspiro[4.4]nonane core, a rigid three-dimensional scaffold, has emerged as a significant structural motif in medicinal chemistry. Its unique conformational constraints and the precise spatial orientation of its nitrogen atoms have made it a "privileged scaffold" for the design of novel therapeutics, particularly in the realm of neuroscience. This in-depth technical guide provides a comprehensive overview of the historical development, key synthetic strategies, and practical applications of this important heterocyclic system. We will delve into the evolution of synthetic methodologies, from classical ring-forming reactions to modern domino and transition-metal-catalyzed approaches. A comparative analysis of these routes, alongside a detailed experimental protocol and a discussion of protecting group strategies, will offer researchers a practical toolkit for the synthesis and derivatization of 2,7-diazaspiro[4.4]nonane scaffolds.
Introduction: The Allure of the Third Dimension in Drug Discovery
The paradigm of drug design has progressively shifted from flat, aromatic structures towards more three-dimensional molecules. Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution.[1] Their inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1] Among these, azaspirocycles, which incorporate one or more nitrogen atoms, offer additional advantages, including improved physicochemical properties like aqueous solubility and metabolic stability.[2] The 2,7-diazaspiro[4.4]nonane scaffold, with its two pyrrolidine rings fused at a central quaternary carbon, provides a unique spatial arrangement of nitrogen atoms, making it an attractive framework for interacting with a variety of biological targets.
A Historical Perspective: From Curiosity to Core Scaffold
The fascination with spiro compounds dates back to the late 19th century, but the synthesis of their heterocyclic, nitrogen-containing counterparts, the azaspirocycles, presented significant synthetic challenges. The early history of 2,7-diazaspiro[4.4]nonane is not marked by a single, seminal discovery but rather by the gradual development of synthetic methodologies that made its construction feasible.
Early approaches to azaspirocycles often involved multi-step, linear sequences with modest yields. The development of more sophisticated synthetic strategies throughout the 20th and into the 21st century, including intramolecular cyclizations and cycloaddition reactions, paved the way for more efficient access to these complex scaffolds.[3] The recognition of the 1-azaspiro[4.4]nonane core in biologically active natural products, such as the anticancer agent cephalotaxine, further spurred interest in the synthesis of related diaza-analogs.[4][5] It was the pioneering work on various azaspirocycle syntheses that laid the groundwork for the targeted construction of the 2,7-diazaspiro[4.4]nonane framework as a valuable tool for medicinal chemists.
Crafting the Core: A Comparative Analysis of Synthetic Strategies
The synthesis of the 2,7-diazaspiro[4.4]nonane core can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and scalability.
Strategy 1: Building from a Pre-existing Ring
A common and intuitive approach involves the construction of one of the pyrrolidine rings onto a pre-existing cyclopentane or pyrrolidine derivative.
-
Formation of a Pyrrolidine Ring onto a Cyclopentane Precursor: This strategy often starts with a functionalized cyclopentanone. A classic example involves the intramolecular cyclization of a suitably substituted cyclopentane.
-
Formation of a Cyclopentane Ring onto a Pyrrolidine Precursor: This approach builds the second five-membered ring onto an existing pyrrolidine scaffold. A key intermediate in some of these syntheses is a 2,2-diallylpyrrolidine derivative, which can be oxidatively cleaved and subsequently cyclized.[6]
Strategy 2: Domino Radical Bicyclization
Domino reactions, which involve a cascade of consecutive transformations in a single pot, offer an elegant and efficient route to complex molecules. The domino radical bicyclization has emerged as a powerful tool for the synthesis of azaspirocycles.[7] This method typically involves the generation of a radical that initiates a series of intramolecular cyclizations to rapidly assemble the spirocyclic core.[4]
A common starting point for the synthesis of 1-azaspiro[4.4]nonane derivatives via this route is an appropriately substituted O-benzyl oxime ether containing an alkenyl moiety.[4] The reaction is initiated by a radical initiator, such as AIBN, and propagated by a radical mediator like tributyltin hydride.[4][8]
Caption: Domino Radical Bicyclization Pathway.
Strategy 3: Palladium-Catalyzed Cascade Cyclization
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex heterocyclic systems. Palladium-catalyzed cascade cyclizations offer a powerful and often stereoselective route to azaspirocycles.[6] One such strategy involves the cyclization of a dienyl ketone oxime derivative, which proceeds through a spirocyclic imine intermediate that can be readily reduced to the desired diamine.[6]
Caption: Palladium-Catalyzed Cascade Cyclization.
Strategy 4: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a cornerstone of modern organic synthesis for the construction of cyclic and macrocyclic systems.[9][10] This powerful reaction, often catalyzed by ruthenium-based complexes, can be employed to form one of the pyrrolidine rings in the 2,7-diazaspiro[4.4]nonane scaffold from a diene precursor.
| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |
| Building from a Pre-existing Ring | Utilizes readily available starting materials; often straightforward and reliable. | Can be lengthy, multi-step sequences; may lack stereocontrol. | Availability of functionalized starting materials; efficiency of cyclization step. |
| Domino Radical Bicyclization | High atom economy; rapid construction of complexity in a single step. | Use of toxic tin reagents; can produce diastereomeric mixtures.[4] | Substrate design is crucial for successful cascade; optimization of radical initiator and mediator. |
| Palladium-Catalyzed Cascade Cyclization | Often proceeds with high stereoselectivity; milder reaction conditions compared to radical methods. | Cost of palladium catalysts; sensitivity of catalysts to air and moisture. | Ligand choice can be critical for reactivity and selectivity. |
| Ring-Closing Metathesis (RCM) | High functional group tolerance; applicable to a wide range of substrates. | Cost of ruthenium catalysts; generation of ethylene as a byproduct. | Catalyst selection and loading; substrate design to favor intramolecular cyclization. |
The Critical Role of Protecting Groups
The presence of two secondary amine functionalities in the 2,7-diazaspiro[4.4]nonane core necessitates a well-thought-out protecting group strategy during synthesis and subsequent derivatization. The ideal protecting groups should be easy to install and remove in high yield under conditions that do not affect other functional groups in the molecule.[11]
For a diamine system, an orthogonal protecting group strategy is often employed, where each amine is protected with a group that can be removed under distinct conditions.[12] This allows for the selective functionalization of one nitrogen atom while the other remains protected.
Commonly used protecting groups for amines in this context include:
-
tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[13]
-
Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[13]
The use of an orthogonal pair, such as Boc and Cbz, allows for the sequential deprotection and derivatization of the two nitrogen atoms in the 2,7-diazaspiro[4.4]nonane scaffold, providing access to a wide array of differentially substituted analogs.
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step protocol for the synthesis of a protected 2,7-diazaspiro[4.4]nonane scaffold, based on the construction of the second ring onto a pre-existing pyrrolidine derivative. This method highlights key transformations and purification techniques commonly employed in the synthesis of such scaffolds.
Synthesis of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,2-dicarboxylate
-
To a solution of diethyl aminomalonate hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C, then add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Boc-protected aminomalonate.
-
To a solution of the Boc-protected aminomalonate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add 1,3-dibromopropane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield diethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,2-dicarboxylate.
Step 2: Reduction and Cyclization to form tert-Butyl 7-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
-
To a solution of the diester from Step 1 (1.0 eq) in a mixture of THF and water, add lithium hydroxide (2.5 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the diacid.
-
To a solution of the crude diacid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (2.2 eq) followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting diacyl chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).
-
Stir the reaction for 1 hour at room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude diamide is then subjected to a Hofmann rearrangement using, for example, bromine and sodium hydroxide, followed by an intramolecular cyclization to afford the lactam, tert-butyl 7-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Purify by column chromatography.
Step 3: Reduction of the Lactam
-
To a solution of the lactam from Step 2 (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
Applications in Medicinal Chemistry: Targeting the Central Nervous System
The unique structural features of the 2,7-diazaspiro[4.4]nonane scaffold have made it a valuable platform for the development of ligands for various central nervous system (CNS) targets. Its rigid framework allows for the precise positioning of pharmacophoric elements, leading to high affinity and selectivity.
Derivatives of 2,7-diazaspiro[4.4]nonane have shown significant promise as:
-
Sigma (σ) Receptor Ligands: Both σ₁ and σ₂ receptors are implicated in a range of neurological and psychiatric disorders, including pain, neurodegeneration, and addiction. The 2,7-diazaspiro[4.4]nonane scaffold has been successfully employed to develop potent and selective ligands for these receptors.
-
Muscarinic Acetylcholine Receptor (mAChR) Modulators: Muscarinic receptors play a crucial role in cognitive function and are important targets for the treatment of Alzheimer's disease and other neurodegenerative disorders. Azaspirocyclic compounds, including derivatives of the 2,7-diazaspiro[4.4]nonane core, have been investigated as modulators of these receptors.
Future Outlook
The 2,7-diazaspiro[4.4]nonane scaffold is poised to remain a cornerstone of modern medicinal chemistry. The continued development of novel, efficient, and stereoselective synthetic methodologies will undoubtedly facilitate the exploration of a broader chemical space around this privileged core. As our understanding of the structural requirements for targeting complex biological systems deepens, the unique three-dimensional architecture of the 2,7-diazaspiro[4.4]nonane framework will continue to provide a fertile ground for the discovery of next-generation therapeutics. The strategic application of diverse synthetic routes and sophisticated protecting group strategies will be paramount in unlocking the full potential of this remarkable scaffold.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of 2,7-Diazaspiro[4.4]nonane Derivatives
Abstract
The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant therapeutic potential across a range of neurological disorders. Its rigid, three-dimensional architecture allows for the precise orientation of pharmacophoric groups, leading to high-affinity and selective interactions with various biological targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2,7-diazaspiro[4.4]nonane derivatives, with a primary focus on their well-established roles as modulators of sigma receptors and as anticonvulsant agents. We will delve into the molecular and cellular mechanisms, structure-activity relationships, and detailed experimental protocols for assessing their activity. Furthermore, this guide will explore the potential for these derivatives to interact with other CNS targets, such as nicotinic acetylcholine receptors, highlighting avenues for future research and drug development.
Introduction: The Therapeutic Potential of the 2,7-Diazaspiro[4.4]nonane Scaffold
The unique spirocyclic structure of 2,7-diazaspiro[4.4]nonane provides a conformationally constrained framework that is advantageous for the design of selective ligands for complex biological targets. This rigidity reduces the entropic penalty upon binding, often leading to higher affinity. Derivatives of this scaffold have been primarily investigated for their utility in treating conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.[1] The two nitrogen atoms within the spirocycle offer versatile points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide will synthesize the current knowledge to provide researchers and drug development professionals with a detailed understanding of how these compounds exert their effects at the molecular level.
Primary Molecular Targets and Mechanisms of Action
Current research indicates that 2,7-diazaspiro[4.4]nonane derivatives primarily exert their pharmacological effects through interaction with sigma receptors and by modulating neuronal excitability, which underlies their anticonvulsant properties.
Sigma Receptor Modulation
The 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These receptors are intracellular, ligand-operated chaperone proteins located primarily at the mitochondria-associated endoplasmic reticulum membrane and are implicated in a wide range of cellular functions, including ion channel modulation, neurotransmitter release, and cell survival.[2][3]
Numerous studies have demonstrated the high affinity of 2,7-diazaspiro[4.4]nonane derivatives for sigma receptors. The substitution pattern on the nitrogen atoms of the spirocycle plays a crucial role in determining the affinity and selectivity for σ₁ versus σ₂ receptors.
| Compound ID | Substituent (R1) | Substituent (R2) | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₂/σ₁) | Reference |
| 4b | H | phenethyl | 2.7 | 27 | 10 | [4] |
| 5b | CO-CH₂-phenyl | phenethyl | 13 | 102 | 7.8 | [4] |
| 8f | H | 3-phenylpropyl | 10 | 165 | 16.5 | [4] |
Table 1: Binding affinities (Ki) of representative 2,7-diazaspiro[3.5]nonane and related diazabicyclo[4.3.0]nonane derivatives for sigma-1 and sigma-2 receptors. Note: Data for closely related scaffolds are included to illustrate the potential of the broader class of diazaspirocycles.
The binding of 2,7-diazaspiro[4.4]nonane derivatives to sigma receptors can trigger a cascade of downstream signaling events. As agonists or antagonists, these compounds can influence neuronal excitability and cell survival pathways. For instance, σ₁ receptor activation can modulate the activity of various ion channels, including NMDA receptors and voltage-gated calcium channels, and can potentiate neurotrophic factor signaling, such as that of brain-derived neurotrophic factor (BDNF).
Caption: Proposed signaling pathway for 2,7-diazaspiro[4.4]nonane derivatives acting on the Sigma-1 receptor.
Anticonvulsant Activity
A significant body of research has focused on N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which have demonstrated promising anticonvulsant effects in preclinical models.[1][5] The primary screening model for this activity is the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.[1]
The anticonvulsant activity of these derivatives is highly dependent on the nature of the substituents on the phenylamino group and the size of the cycloalkyl system.
| Compound ID | Substituent (R) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| V | N-(4-methylphenyl)amino | - | Protective | [5] |
| VI | N-(2-trifluoromethylphenyl)amino | - | Protective | [5] |
| 1j | N-(4-aminophenyl) | 76.27 | - | [6] |
| 9 | N-[(2,4-dichlorophenyl)-amino] | 100 (mice), 30 (rats) | >300 | [7] |
Table 2: In vivo anticonvulsant activity of various N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
While the precise mechanism of anticonvulsant action is not fully elucidated, some evidence suggests a potential interaction with the GABAergic system.[7] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and enhancing GABAergic transmission is a common mechanism of action for many antiepileptic drugs.[8][9] It is hypothesized that some 2,7-diazaspiro[4.4]nonane derivatives may modulate GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. However, direct, high-affinity binding to GABA-A receptors has not been consistently demonstrated for this class of compounds.
Caption: Hypothetical mechanism of anticonvulsant action via modulation of the GABAA receptor.
Structure-Activity Relationships (SAR)
The pharmacological profile of 2,7-diazaspiro[4.4]nonane derivatives is profoundly influenced by their substitution patterns.
-
For Sigma Receptor Affinity: The nature of the substituents on both nitrogen atoms of the diazaspiro core is critical. Generally, the presence of a basic nitrogen atom and a hydrophobic moiety contributes to high affinity for sigma receptors. The length and nature of the linker between the spirocyclic core and a terminal aromatic group can modulate the affinity and selectivity for σ₁ versus σ₂ subtypes.[10]
-
For Anticonvulsant Activity: In the N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, the substitution on the phenyl ring significantly impacts activity. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or trifluoromethyl groups, and their position on the ring, are important for anticonvulsant efficacy.[5][7] The size of the spiro-fused cycloalkyl ring also plays a role, with the 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane systems showing differential activity.[6][11]
Potential for Nicotinic Acetylcholine Receptor Modulation: An Area for Future Investigation
While the direct interaction of 2,7-diazaspiro[4.4]nonane derivatives with nicotinic acetylcholine receptors (nAChRs) is not yet extensively documented, the broader class of azaspirocyclic and azabicyclic compounds has shown significant activity as nAChR modulators, particularly at the α7 subtype.[12] The rigid conformational structure of these scaffolds is well-suited for interaction with the ligand-binding domain of nAChRs. Given the therapeutic interest in nAChR modulators for cognitive disorders and neuroinflammation, exploring the activity of 2,7-diazaspiro[4.4]nonane derivatives at these receptors represents a promising avenue for future research.
Experimental Protocols
Sigma Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
[³H]-(+)-pentazocine (for σ₁ receptors)
-
[³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂ receptors)
-
(+)-pentazocine (for masking σ₁ sites in σ₂ assays)
-
Membrane preparations from guinea pig brain or cells expressing the target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
96-well plates
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds.
-
For σ₁ receptor binding, incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine.
-
For σ₂ receptor binding, incubate the membrane preparation with various concentrations of the test compound, a fixed concentration of [³H]-DTG, and a saturating concentration of (+)-pentazocine to block binding to σ₁ receptors.
-
Incubate the plates at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for the sigma receptor radioligand binding assay.
Maximal Electroshock (MES) Seizure Test
This protocol outlines the procedure for inducing seizures via corneal electrical stimulation in rodents to assess the anticonvulsant activity of test compounds.[1][13]
Materials:
-
Electroconvulsive shock generator with corneal electrodes
-
Test animals (mice or rats)
-
Test compound and vehicle
-
Topical anesthetic for the eyes (e.g., 0.5% tetracaine)
-
Saline solution for electrode contact
Procedure:
-
Administer the test compound or vehicle to the animals at various doses and allow for an appropriate absorption time.
-
Apply a drop of topical anesthetic to the eyes of the animal.
-
Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Conclusion and Future Directions
2,7-Diazaspiro[4.4]nonane derivatives have emerged as a promising class of compounds with significant potential for the treatment of CNS disorders. Their well-documented activity as high-affinity sigma receptor ligands and potent anticonvulsants provides a solid foundation for further drug development efforts. The structure-activity relationships established to date offer a roadmap for the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Future research should focus on several key areas:
-
Elucidation of Downstream Signaling: A more detailed understanding of the specific intracellular signaling cascades modulated by these compounds upon binding to sigma receptors is needed.
-
Exploration of Additional Targets: A systematic investigation of the interaction of 2,7-diazaspiro[4.4]nonane derivatives with other relevant CNS targets, particularly nicotinic acetylcholine receptors, could uncover novel therapeutic applications.
-
In Vivo Efficacy in Disease Models: While anticonvulsant activity is well-established, further studies in animal models of neuropathic pain, neurodegenerative diseases, and psychiatric disorders are warranted to fully explore the therapeutic potential of this scaffold.
By continuing to unravel the intricate mechanisms of action of 2,7-diazaspiro[4.4]nonane derivatives, the scientific community can pave the way for the development of innovative and effective treatments for a range of debilitating neurological conditions.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor binding assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 2,7-Diazaspiro[4.4]nonane Derivatives
Abstract
The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas, including oncology, metabolic disorders, and neuroscience. This technical guide provides a comprehensive overview of the known biological activities of 2,7-diazaspiro[4.4]nonane derivatives, with a particular focus on the underlying mechanisms of action and the experimental methodologies used for their evaluation. While specific data for 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride is limited in publicly accessible literature, this guide synthesizes the available information on closely related analogs to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic promise of this unique chemical scaffold.
Introduction: The 2,7-Diazaspiro[4.4]nonane Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery due to their rigid, three-dimensional structures. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. The 2,7-diazaspiro[4.4]nonane core, featuring a fused pyrrolidine and cyclopentane ring system with nitrogen atoms at the 2 and 7 positions, offers a versatile platform for the development of novel therapeutics. The presence of two nitrogen atoms provides key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
While this guide will focus on the broader biological activities of the 2,7-diazaspiro[4.4]nonane class, it is important to note that specific substitutions on the core structure, such as the ketone group in 2,7-Diazaspiro[4.4]nonan-3-one, will significantly influence the molecule's pharmacological profile.
Biological Activities and Therapeutic Potential
Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have shown promise in several key therapeutic areas.
Oncology and Metabolic Disorders: Inhibition of the Menin-MLL Interaction
A significant breakthrough in the therapeutic application of 2,7-diazaspiro[4.4]nonane derivatives has been the discovery of their ability to inhibit the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein. This interaction is crucial for the development of certain types of acute leukemia. Furthermore, the menin-MLL axis has been implicated in the regulation of gene expression in various cancers and in the pathogenesis of diabetes.
The MLL gene is a histone methyltransferase that plays a critical role in regulating gene expression during development. Chromosomal translocations involving the MLL gene are a hallmark of aggressive acute leukemias. The resulting MLL fusion proteins require interaction with the protein menin to drive their oncogenic activity. By binding to a specific pocket on menin, 2,7-diazaspiro[4.4]nonane derivatives can competitively block the binding of MLL fusion proteins, thereby inhibiting their ability to promote leukemogenesis. This mechanism represents a targeted therapeutic strategy for MLL-rearranged leukemias. Beyond leukemia, the menin-MLL interaction is being explored as a therapeutic target in other cancers, such as hepatocellular carcinoma, breast cancer, and prostate cancer, as well as in diabetes.
Caption: Inhibition of the Menin-MLL protein-protein interaction by 2,7-diazaspiro[4.4]nonane derivatives.
Neuroscience: Modulation of Sigma Receptors and Anticonvulsant Activity
The broader class of azaspiro[4.4]nonane derivatives has been investigated for its potential in treating neurological disorders.[1] The rigid spirocyclic core is well-suited for interacting with specific binding sites within the central nervous system (CNS).
The 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.[1] Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondria interface and are involved in regulating cellular stress and calcium homeostasis. Ligands that modulate sigma receptor activity can have profound effects on neuronal function and survival.
N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which are structurally related to the target compound, have demonstrated promising anticonvulsant effects in preclinical models.[1] This suggests that the azaspiro[4.4]nonane core can serve as a scaffold for the development of novel anti-epileptic drugs.
Experimental Protocols for Biological Evaluation
The following section outlines representative experimental protocols for assessing the biological activities of 2,7-diazaspiro[4.4]nonane derivatives.
Menin-MLL Interaction Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput screening method for quantifying protein-protein interactions.
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity. One protein (e.g., Menin) is labeled with the donor, and the interacting protein (e.g., a biotinylated MLL peptide bound to streptavidin-acceptor) is labeled with the acceptor. When the proteins interact, FRET occurs. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Reconstitute donor-labeled Menin and acceptor-labeled MLL peptide to their working concentrations in the assay buffer.
-
Prepare a serial dilution of the this compound test compound.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound or vehicle control to each well.
-
Add 4 µL of the donor-labeled Menin solution to each well.
-
Add 4 µL of the acceptor-labeled MLL peptide solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: A generalized workflow for a TR-FRET based protein-protein interaction assay.
Cell-Based Assay: Cancer Cell Proliferation (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MOLM-13 for MLL-rearranged leukemia) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound test compound.
-
Add the compound to the appropriate wells and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Add MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the test compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Neuroscience Target Engagement: Sigma-1 Receptor Binding Assay
This radioligand binding assay determines the affinity of a test compound for the sigma-1 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to the sigma-1 receptor in a tissue or cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare membrane homogenates from a tissue rich in sigma-1 receptors (e.g., guinea pig liver) or from cells overexpressing the receptor.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
-
Data Acquisition:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Determine the IC₅₀ and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Data Summary and Interpretation
For a comprehensive evaluation, the biological data for a series of 2,7-diazaspiro[4.4]nonane derivatives should be tabulated to facilitate structure-activity relationship (SAR) studies.
| Compound ID | Menin-MLL TR-FRET IC₅₀ (nM) | MOLM-13 GI₅₀ (nM) | Sigma-1 Ki (nM) |
| Example-1 | 50 | 120 | >10,000 |
| Example-2 | 25 | 65 | >10,000 |
| Example-3 | >10,000 | >10,000 | 85 |
| 2,7-Diazaspiro[4.4]nonan-3-one HCl | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only.
Conclusion and Future Directions
The 2,7-diazaspiro[4.4]nonane scaffold represents a highly promising starting point for the development of novel therapeutics. The demonstrated activity of its derivatives as inhibitors of the menin-MLL protein-protein interaction opens up new avenues for the treatment of specific cancers and potentially diabetes. Furthermore, the established affinity of related compounds for sigma receptors highlights their potential in addressing a range of neurological disorders.
While the biological activity of this compound itself is not yet well-documented in the public domain, the insights gained from its structural analogs provide a strong rationale for its further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives to elucidate detailed structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
Reactivity and stability of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride
An In-Depth Technical Guide to the Reactivity and Stability of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for precise orientation of pharmacophoric groups. This unique conformation can lead to high affinity and selectivity for various biological targets.[1] this compound is a key building block within this class of compounds, incorporating a lactam function and a secondary amine, offering multiple points for chemical modification. Its hydrochloride salt form generally enhances stability and aqueous solubility, making it a versatile intermediate in the synthesis of novel therapeutic agents.[2][3] This guide provides a detailed exploration of the chemical reactivity, stability profile, and handling protocols for this compound, offering insights for its effective use in research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and formulation development.
| Property | Value | Source |
| IUPAC Name | 2,7-diazaspiro[4.4]nonan-3-one;hydrochloride | |
| CAS Number | 1393330-70-5 | [4] |
| Molecular Formula | C₇H₁₃ClN₂O | [5] |
| Molecular Weight | 176.64 g/mol | |
| Monoisotopic Mass | 176.07164 Da | [6] |
| Appearance | White to brown powder or crystals |
Core Reactivity Profile
The reactivity of this compound is primarily dictated by the lactam ring and the secondary amine. The hydrochloride salt form stabilizes the amine, rendering it less nucleophilic than its free base counterpart.
Lactam Moiety
The five-membered lactam (a cyclic amide) is a key functional group.
-
Hydrolysis: The lactam is susceptible to hydrolysis under both acidic and basic conditions, which results in the opening of the pyrrolidinone ring to yield an amino acid derivative.[7] This is a critical degradation pathway to consider, especially during aqueous-based reactions or in formulation studies. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Reduction: The carbonyl group of the lactam can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 2,7-diazaspiro[4.4]nonane. This reaction provides a synthetic route to fully saturated spirocyclic diamines.
Secondary Amine Functionality
The secondary amine in the pyrrolidine ring is a versatile site for chemical modification.
-
Basicity and Salt Formation: The amine is basic and is protonated to form the stable hydrochloride salt. This salt form is typically a crystalline solid that is easier to handle and weigh than the free base, which may be an oil or a low-melting-point solid.[3]
-
Nucleophilicity (as free base): To engage the secondary amine in nucleophilic reactions, it must first be converted to its free base form by treatment with a suitable base (e.g., triethylamine, sodium bicarbonate). Once deprotonated, it can readily undergo a variety of reactions, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
-
Oxidation: The secondary amine can be susceptible to oxidation, potentially forming N-oxides or other oxidation products. This represents another potential degradation pathway, particularly in the presence of oxidizing agents or under aerobic conditions.[7]
Stability Profile and Potential Degradation Pathways
Understanding the stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.
-
Solid-State Stability: As a crystalline hydrochloride salt, the compound generally exhibits good solid-state stability under recommended storage conditions.[8] The salt form protects the amine from oxidative and other degradative pathways that might affect the free base.
-
Solution Stability: The stability in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen.
-
pH: The compound will exhibit limited stability in strongly acidic or strongly basic aqueous solutions due to the potential for lactam hydrolysis.[7] Neutral to mildly acidic conditions are generally preferred for short-term solution storage.
-
Temperature: Elevated temperatures will accelerate the rate of degradation, particularly hydrolysis.[7]
-
Oxidative Stability: While the hydrochloride salt is more stable than the free base, prolonged exposure to strong oxidizing agents or atmospheric oxygen in solution can lead to degradation of the amine moiety.[9]
-
Photostability: As with many organic molecules, exposure to UV light may induce photodegradation.[9] It is advisable to protect solutions from light.
-
Primary Degradation Pathways
The two most probable degradation pathways for this molecule are hydrolysis of the lactam and oxidation of the secondary amine.
Caption: Major degradation pathways for 2,7-Diazaspiro[4.4]nonan-3-one.
Recommended Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to maintain the integrity and purity of this compound.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Protect from moisture, as the compound is hygroscopic and water can promote hydrolysis.
-
Protect from light by storing in an amber vial or other light-opaque container.[9]
-
For long-term storage, refrigeration (-20°C) is recommended.[8]
Handling
-
Handle in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust.[11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[5][12]
-
Avoid the formation of dust.[13]
Incompatibilities
-
Strong Bases: Will neutralize the hydrochloride salt to form the more reactive free base and can promote lactam hydrolysis.
-
Strong Oxidizing Agents: May lead to oxidative degradation of the amine functionality.[11]
-
Reactive Metals: As a hydrochloride salt, it can be corrosive to some metals.[10]
Experimental Protocol: Forced Degradation Study
A forced degradation study is a critical experiment to identify potential degradation products and establish the intrinsic stability of a compound. This protocol outlines a typical workflow.
Objective
To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to elucidate its degradation pathways.
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).[7]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with acid before analysis.[7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.[9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time, then dissolve for analysis. Also, reflux the stock solution.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV/Visible light in a photostability chamber for a specified duration.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS).
-
The HPLC method should be capable of separating the parent compound from all degradation products.
-
Use LC-MS to determine the molecular weights of the degradation products to aid in their structural elucidation.[7]
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound is a valuable building block for drug discovery, offering a rigid scaffold with versatile functional groups for chemical elaboration. Its stability is largely dependent on environmental conditions, with the primary degradation pathways being lactam hydrolysis and amine oxidation. The hydrochloride salt form confers greater stability compared to the free base, particularly in the solid state. A thorough understanding of its reactivity and stability profile, coupled with adherence to proper handling and storage protocols, is paramount for its successful application in the synthesis of novel and complex molecular entities. Forced degradation studies are essential to proactively identify potential liabilities and to develop stable formulations for future drug candidates derived from this scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. reddit.com [reddit.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride | C7H11ClN2O2 | CID 75530981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
A Technical Guide to the X-ray Crystal Structure Determination of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride: A Methodological Framework
Abstract
This technical guide provides a comprehensive methodological framework for the determination of the single-crystal X-ray structure of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride. As of the time of writing, a public crystal structure for this specific compound is not available. Therefore, this document serves as an in-depth, instructional whitepaper for researchers, scientists, and drug development professionals, detailing the necessary steps from synthesis to final structural validation. By elucidating the causality behind experimental choices and grounding protocols in established crystallographic principles, this guide aims to empower researchers to successfully characterize this and other novel spirocyclic compounds, a class of molecules with burgeoning importance in medicinal chemistry.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic scaffolds, characterized by two rings sharing a single tetrahedral carbon atom, have garnered significant interest in modern drug discovery.[1][2] Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, providing a rigid and spatially defined presentation of functional groups for precise interaction with biological targets.[3] This structural rigidity can lead to enhanced potency, improved selectivity, and favorable physicochemical properties such as increased solubility and metabolic stability.[4]
The 2,7-diazaspiro[4.4]nonane core is a particularly valuable scaffold, incorporating nitrogen atoms that can serve as key pharmacophoric features, such as hydrogen bond donors or acceptors, and points for further chemical modification. The introduction of a lactam functionality, as in 2,7-Diazaspiro[4.4]nonan-3-one, further functionalizes the core, offering additional points of interaction.
Determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, through single-crystal X-ray diffraction (SC-XRD) is paramount.[5][6] This atomic-level information is crucial for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding the rational design of next-generation therapeutics. This guide provides the scientific rationale and detailed protocols for achieving this goal for the title compound.
Proposed Synthesis and Preparation of Hydrochloride Salt
A plausible synthetic route to 2,7-Diazaspiro[4.4]nonan-3-one is essential for obtaining the material for crystallization. Based on established methodologies for similar spirocyclic lactams, a potential multi-step synthesis is proposed.[7][8] The final step involves the formation of the hydrochloride salt, which often improves crystallinity.
Hypothetical Synthesis of 2,7-Diazaspiro[4.4]nonan-3-one
A potential synthetic approach could involve a phosphine-catalyzed [3+2] cycloaddition reaction, a powerful method for constructing five-membered rings.[7][8] The reaction could proceed between a suitable 2-methylene-γ-lactam precursor and an azomethine ylide equivalent. Subsequent deprotection and cyclization steps would yield the desired diazaspirocyclic core.
Preparation of the Hydrochloride Salt
The formation of a hydrochloride salt is a standard procedure for basic organic compounds to enhance their stability and crystallinity.[9]
Protocol:
-
Dissolve the synthesized free base of 2,7-Diazaspiro[4.4]nonan-3-one in a suitable aprotic solvent, such as diethyl ether or ethyl acetate.
-
To this solution, add a stoichiometric amount of hydrogen chloride (e.g., as a solution in an organic solvent like diethyl ether or as gaseous HCl) dropwise while stirring.
-
If precipitation does not occur spontaneously, it can be induced by cooling the solution or by the addition of a less polar co-solvent (e.g., hexane).
-
The resulting precipitate, the hydrochloride salt, should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The rationale for using an organic solvent for HCl addition is to avoid the high solubility of many hydrochloride salts in water, which can lead to low yields.[9]
Crystallization: The Pursuit of Diffraction-Quality Single Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[10] For a small organic hydrochloride salt, several techniques can be employed. The key principle is to slowly approach supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.
Crystallization Methodologies
| Method | Principle | Protocol |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth. | 1. Dissolve the hydrochloride salt in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to near saturation. 2. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks. |
| Vapor Diffusion | An anti-solvent (a solvent in which the compound is poorly soluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. | 1. Place the dissolved compound in a small, open vial. 2. Place this vial inside a larger, sealed container that contains a reservoir of the anti-solvent (e.g., diethyl ether, hexane). |
| Slow Cooling | The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution. | 1. Prepare a saturated solution of the compound at an elevated temperature. 2. Slowly cool the solution, allowing crystals to form. The cooling rate can be controlled using a programmable water bath or by placing the container in an insulated box. |
| Microbatch Under-Oil | Slow concentration of an aqueous salt solution is controlled by an oil layer, leading to supersaturation and crystal growth.[11] | 1. Add a small volume of a concentrated aqueous solution of the salt to a well in a microplate. 2. Cover the aqueous droplet with an inert oil (e.g., silicone oil). Over time, water slowly partitions into the oil, concentrating the salt solution.[11] |
The choice of solvent is critical and often requires screening a variety of options. A good starting point is a solvent in which the compound has moderate solubility.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal (ideally 0.1-0.3 mm in size and optically clear) is obtained, the process of determining its atomic structure can begin.[10][12]
Below is a diagram illustrating the general workflow for SC-XRD analysis.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Data Collection
The mounted crystal is placed on a goniometer head in the diffractometer and cooled (typically to 100 K) to minimize thermal vibrations of the atoms.[13] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. This diffraction occurs at specific angles that satisfy Bragg's Law:
where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of diffraction.
A detector records the positions and intensities of the diffracted X-ray beams, creating a diffraction pattern. A complete dataset is collected by rotating the crystal through a range of angles.[5]
Data Processing
The raw diffraction images are processed computationally. This involves:
-
Integration: Determining the intensity of each diffraction spot (reflection).[14]
-
Scaling and Merging: Correcting for experimental variations and merging multiple measurements of the same reflection to produce a single file containing the Miller indices (h,k,l), the intensity, and the standard uncertainty for each unique reflection.[14]
Structure Solution and Refinement
The ultimate goal is to generate a 3D model of the electron density of the molecule, from which atomic positions can be determined.
The Phase Problem
While the intensities of the diffracted beams are measured, the phase information is lost. This is known as the "phase problem" in crystallography. For small molecules like this compound, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the phases.[13]
Structure Refinement
Once an initial model of the structure is obtained, it is refined to achieve the best possible fit with the experimental data.[15] This is typically done using a least-squares refinement process, where the atomic positions, thermal displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factor amplitudes (|F_obs|) and the calculated structure factor amplitudes (|F_calc|) from the model.[13][15]
The quality of the final structure is assessed using several metrics, most notably the R-factor (or residual factor), R1:
R1 = Σ ||F_obs| - |F_calc|| / Σ |F_obs|
A low R1 value (typically < 0.05 for a good small-molecule structure) indicates a good agreement between the experimental data and the final model.
During refinement, hydrogen atoms, which are weak X-ray scatterers, are often placed in calculated positions based on the geometry of the heavier atoms to which they are attached.[16]
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.
Hypothetical Structural Features of this compound
Based on the known chemistry of similar structures, we can anticipate several key features in the crystal structure:
-
Protonation Site: The secondary amine at the 7-position is the most likely site of protonation by HCl, forming an ammonium cation.
-
Hydrogen Bonding: The protonated amine (N-H) and the lactam N-H group will act as hydrogen bond donors. The chloride anion (Cl⁻) and the lactam carbonyl oxygen will act as hydrogen bond acceptors. A network of hydrogen bonds is expected to be a dominant feature of the crystal packing.
-
Conformation: The two five-membered rings will adopt envelope or twist conformations to minimize steric strain. The precise conformation will be dictated by the crystal packing forces.
-
Spiro Center: The spiro carbon atom will exhibit tetrahedral geometry, with C-C and C-N bond lengths typical for sp³-hybridized carbons.
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a robust and scientifically grounded roadmap for its elucidation. By following a logical progression from synthesis and crystallization to data collection and refinement, researchers can obtain the high-resolution structural data necessary to drive drug discovery programs. The insights gained from such a structure will be invaluable for understanding the molecule's conformational preferences, intermolecular interactions, and potential binding modes, thereby accelerating the development of novel therapeutics based on the promising diazaspirocyclic scaffold.
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pulstec.net [pulstec.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions (Journal Article) | OSTI.GOV [osti.gov]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. fiveable.me [fiveable.me]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. fiveable.me [fiveable.me]
- 14. portlandpress.com [portlandpress.com]
- 15. books.rsc.org [books.rsc.org]
- 16. ocw.mit.edu [ocw.mit.edu]
Solubility of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride in different solvents
An In-Depth Technical Guide to the Solubility of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a spirocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data in public literature, this document establishes a robust theoretical framework for predicting its solubility in various solvent classes. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for formulation development and preclinical studies.
Introduction to this compound
This compound is a heterocyclic compound featuring a spirocyclic core. Spiro compounds, characterized by two rings sharing a single atom, possess a rigid, three-dimensional structure.[1] This unique architecture can offer advantages in drug design by enabling precise spatial arrangement of functional groups for optimal interaction with biological targets.[2][3] The presence of nitrogen atoms in the heterocyclic rings and a carbonyl group introduces polarity and potential for hydrogen bonding.
The compound is supplied as a hydrochloride salt, a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic drug candidates.[4][5] The protonation of a basic nitrogen atom by hydrochloric acid results in an ionic salt that is generally more soluble in polar solvents than its free base counterpart.[4][6]
Chemical Structure:
Caption: Chemical structure of this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is fundamental to predicting solubility.[7] The solubility of this compound will be governed by the interplay of its structural features and the properties of the solvent.
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)
These solvents are characterized by the presence of hydroxyl (-OH) groups, making them excellent hydrogen bond donors and acceptors.
-
Expected Solubility: High
-
Causality:
-
Ion-Dipole Interactions: As a hydrochloride salt, the compound exists in an ionized form in solution. The positively charged nitrogen and the chloride anion will readily interact with the partial negative (oxygen) and partial positive (hydrogen) ends of the polar solvent molecules, respectively.
-
Hydrogen Bonding: The nitrogen atoms and the carbonyl oxygen of the compound can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors, forming strong intermolecular forces with polar protic solvents.
-
The pH of the aqueous medium will significantly influence the solubility of the hydrochloride salt. At lower pH values, the common ion effect from excess chloride ions may slightly decrease solubility.[4]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)
These solvents possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.
-
Expected Solubility: Moderate to High
-
Causality:
-
Dipole-Dipole Interactions: The polar nature of both the solute and the solvent will facilitate dissolution through dipole-dipole interactions.
-
Hydrogen Bond Acceptance: These solvents can act as hydrogen bond acceptors, interacting with the N-H groups of the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene)
These solvents have low dielectric constants and are incapable of significant hydrogen bonding or strong dipole interactions.
-
Expected Solubility: Low
-
Causality: The ionic and polar nature of this compound is incompatible with the nonpolar environment of these solvents. The energy required to break the strong ionic and intermolecular forces in the solid solute is not compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation:
-
Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
Pipette a precise volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to simulate physiological conditions).
-
Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sampling and Analysis:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique.
-
Analytical Techniques for Quantification
The choice of analytical method will depend on the properties of the compound and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the compound in the filtrate.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve is also required. This method is faster than HPLC but may be less specific.
-
Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the filtered solution and weighing the remaining solid residue.[9][10] While simple, it is less sensitive and requires a larger amount of dissolved solute.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Polar Protic | Water | 25 | HPLC | ||
| Ethanol | 25 | HPLC | |||
| Methanol | 25 | HPLC | |||
| Polar Aprotic | DMSO | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | |||
| Nonpolar | Hexane | 25 | HPLC |
Conclusion
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. alsglobal.com [alsglobal.com]
- 10. quora.com [quora.com]
Methodological & Application
Application Note & Synthesis Protocol: 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride, a valuable spirocyclic scaffold for drug discovery and medicinal chemistry. The synthesis is presented in two main stages: the construction of a Boc-protected intermediate, tert-butyl 3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate, followed by an acid-mediated deprotection to yield the final hydrochloride salt. This protocol is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, explanations for key experimental choices, and necessary characterization data.
Introduction
Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures provide a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The 2,7-diazaspiro[4.4]nonane core is a key building block for a variety of bioactive molecules, including kinase inhibitors and sigma receptor ligands.[1] The presence of a lactam moiety in 2,7-Diazaspiro[4.4]nonan-3-one introduces a valuable functional handle for further chemical modification.
This protocol details a reliable synthetic route to produce the hydrochloride salt of this scaffold, ensuring stability and improved handling properties for subsequent applications. The strategy employs a tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern amine synthesis, to ensure regioselectivity and facilitate purification of the key spirocyclic intermediate.[2] The final step involves a straightforward deprotection and salt formation, yielding the target compound in good purity.
Synthetic Scheme Overview
The overall synthetic pathway is depicted below. The process begins with the reductive cyclization of a suitable cyanomethyl pyrrolidine precursor to form the Boc-protected spirocyclic lactam. This intermediate is then subjected to acidic conditions to remove the Boc group and concurrently form the desired hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Supplier | CAS Number | Purity | Notes |
| Methyl 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate | Various | (Proprietary) | ≥95% | Starting material. |
| Raney® Nickel (slurry in water) | Sigma-Aldrich | 7440-02-0 | - | Catalyst for hydrogenation. |
| Hydrogen (H₂) gas | Airgas | 1333-74-0 | ≥99.9% | In a high-pressure cylinder. |
| Methanol (MeOH), Anhydrous | VWR | 67-56-1 | ≥99.8% | Solvent for Stage 1. |
| Dioxane, Anhydrous | Sigma-Aldrich | 123-91-1 | ≥99.8% | Solvent for Stage 2. |
| Hydrochloric Acid solution, 4.0 M in Dioxane | Sigma-Aldrich | 7647-01-0 | 4.0 M | Reagent for deprotection/salt formation. |
| Diethyl Ether (Et₂O), Anhydrous | Fisher Scientific | 60-29-7 | ≥99.0% | Used for precipitation. |
| Celite® 545 | Sigma-Aldrich | 68855-54-9 | - | Filtration aid. |
Experimental Protocols
Stage 1: Synthesis of tert-butyl 3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate
This stage involves the catalytic hydrogenation and reductive cyclization of the cyanomethyl pyrrolidine precursor to form the spirocyclic lactam. This reaction is analogous to the synthesis of related oxo-diazaspiro compounds.[3]
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add methyl 1-(tert-butyl) 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (10.0 g, 1.0 eq).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous methanol (150 mL). Subsequently, add Raney® Nickel (approx. 2.0 g, slurry in water, washed with methanol) to the vessel.
-
Expert Insight: The use of Raney Nickel is critical for the reduction of the nitrile to a primary amine, which then undergoes spontaneous intramolecular cyclization with the adjacent ester to form the lactam ring. Ensure the catalyst is thoroughly washed with the reaction solvent to remove water, which can affect the reaction efficiency.
-
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Reaction: Vigorously stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® 545 to remove the Raney Nickel catalyst. Wash the Celite pad with methanol (3 x 30 mL) to ensure complete recovery of the product.
-
Causality Note: Celite filtration is essential for the complete and safe removal of the pyrophoric Raney Nickel catalyst. Do not allow the filter cake to dry completely in the air.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate as a white solid.
Stage 2: Synthesis of this compound
This final stage involves the removal of the acid-labile Boc protecting group and the simultaneous formation of the hydrochloride salt.
Procedure:
-
Dissolution: Dissolve the purified tert-butyl 3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate (5.0 g, 1.0 eq) in anhydrous dioxane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 4.0 M solution of hydrochloric acid in dioxane (1.5 eq) dropwise.
-
Trustworthiness: The use of HCl in an anhydrous organic solvent like dioxane is a standard and highly effective method for Boc deprotection. It minimizes side reactions and facilitates the precipitation of the resulting hydrochloride salt.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A precipitate will typically form during this time. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Isolation: Upon completion, add anhydrous diethyl ether (100 mL) to the reaction mixture to promote further precipitation of the product.
-
Filtration and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any residual dioxane and soluble impurities. Dry the white solid under high vacuum to a constant weight.
-
Characterization: The final product, this compound, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The molecular formula for the free base is C₇H₁₂N₂O with a molecular weight of 140.18 g/mol .[4]
Safety and Handling
-
Raney Nickel: Pyrophoric when dry. Handle as a slurry and under an inert atmosphere. Ensure proper quenching and disposal procedures are followed.
-
Hydrogen Gas: Highly flammable. Perform hydrogenation in a well-ventilated fume hood using appropriate high-pressure equipment.
-
Hydrochloric Acid in Dioxane: Corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Dioxane: A potential carcinogen. Avoid inhalation and skin contact.
References
- 1. Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 236406-49-8 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1226550-00-0 | 2,7-Diazaspiro[4.4]nonan-3-one - Synblock [synblock.com]
The Versatile Scaffold: Application Notes and Protocols for 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. In this pursuit, the exploration of unique three-dimensional scaffolds is paramount. Among these, the 2,7-diazaspiro[4.4]nonan-3-one core has emerged as a privileged structure, offering a rigid framework for the precise spatial arrangement of pharmacophoric groups. This guide provides an in-depth exploration of the use of its hydrochloride salt in drug discovery, complete with detailed application notes and experimental protocols.
The Strategic Advantage of the 2,7-Diazaspiro[4.4]nonan-3-one Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought after in drug design. They offer a distinct advantage over flat, aromatic systems by providing a higher fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved solubility, metabolic stability, and target selectivity. The 2,7-diazaspiro[4.4]nonan-3-one scaffold, a bicyclic system containing a lactam moiety, presents a unique combination of structural rigidity and functional handles for chemical modification.
The presence of two nitrogen atoms at positions 2 and 7 allows for differential functionalization, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). The lactam at position 3 provides a polar interaction point and can be involved in hydrogen bonding with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of reaction conditions and biological assays.
Key Applications in Drug Discovery
Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have shown significant promise in several therapeutic areas, most notably in neuroscience and oncology.
Central Nervous System (CNS) Disorders: Targeting Sigma Receptors
The 2,7-diazaspiro[4.4]nonane scaffold has proven to be a valuable template for the development of potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These receptors are implicated in a range of neurological and psychiatric conditions, including pain, neurodegeneration, and addiction.[1] The rigid nature of the spirocyclic core allows for the precise orientation of substituents to achieve high affinity and selectivity for these receptors.
Derivatives of the closely related 2,7-diazaspiro[3.5]nonane scaffold have demonstrated nanomolar binding affinities for sigma receptors, highlighting the potential of this chemical class.
| Compound ID | Scaffold | R Group | Ki (nM) - Sigma-1 | Ki (nM) - Sigma-2 |
| Analog 1 | 2,7-Diazaspiro[3.5]nonane | Phenethyl | 2.7 | 27 |
| Analog 2 | 2,7-Diazaspiro[3.5]nonane | 3-Phenylpropyl | 3.5 | - |
| Analog 3 | 2,7-Diazaspiro[3.5]nonane | 2-Phenoxyethyl | 13 | 102 |
Data adapted from studies on 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands.
The development of selective sigma receptor ligands is a promising strategy for the treatment of various CNS disorders, and the 2,7-diazaspiro[4.4]nonan-3-one scaffold provides a robust starting point for such endeavors.
Oncology: Covalent Inhibition of KRAS G12C
The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation has been a particularly challenging target for drug developers. Recently, covalent inhibitors that target the mutant cysteine residue have shown significant clinical promise. A notable application of a diazaspiro scaffold is in the development of potent covalent inhibitors of KRAS G12C. Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as effective inhibitors with favorable metabolic stability and anti-tumor activity.
While this example utilizes a [3.5] spirocyclic system, it underscores the utility of the diazaspiro motif in designing targeted covalent inhibitors. The 2,7-diazaspiro[4.4]nonan-3-one scaffold can be similarly functionalized with a reactive group, such as an acrylamide, to target specific amino acid residues in oncoproteins.
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of 2,7-diazaspiro[4.4]nonan-3-one hydrochloride. These protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: N-Acylation of this compound
This protocol details the acylation of the secondary amine at the 7-position, a common strategy for introducing diverse side chains.
Rationale: The hydrochloride salt must first be neutralized to liberate the free amine for reaction. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used for this purpose. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride and the coupling reagent.
Workflow Diagram:
Caption: Workflow for the N-acylation of 2,7-diazaspiro[4.4]nonan-3-one HCl.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add triethylamine (2.2 eq) at room temperature. Stir the mixture for 30 minutes to ensure complete neutralization.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add the desired acid chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Reductive Amination of the Lactam Carbonyl
This protocol describes a method to modify the lactam moiety, offering an alternative point of diversification.
Rationale: The lactam carbonyl can be reduced to the corresponding amine, which can then be functionalized. Strong reducing agents like lithium aluminum hydride (LAH) are typically required for this transformation. Anhydrous conditions are critical as LAH reacts violently with water.
Workflow Diagram:
References
The Ascendance of 2,7-Diazaspiro[4.4]nonane Scaffolds in Modern Drug Discovery: A Guide to Application and Protocol
The relentless pursuit of novel chemical entities with superior pharmacological profiles has led medicinal chemists to explore the vast and intricate landscape of three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as privileged structures, prized for their ability to impart conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced potency, selectivity, and pharmacokinetic properties.[1] This guide delves into the burgeoning applications of the 2,7-diazaspiro[4.4]nonane scaffold, a unique and versatile framework poised to make a significant impact on the future of drug discovery.
Introduction: The Allure of the Spirocyclic Core
The 2,7-diazaspiro[4.4]nonane core, characterized by two pyrrolidine rings sharing a single carbon atom, offers a distinct three-dimensional topology that is increasingly sought after in drug design.[2] This rigid structure allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets.[3] The presence of two nitrogen atoms provides convenient handles for chemical modification, enabling the exploration of a wide chemical space to fine-tune a compound's properties.[3] The introduction of such sp³-rich scaffolds can lead to improved solubility, metabolic stability, and a higher fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[3][4]
Therapeutic Applications: From the Central Nervous System to Oncology
The versatility of the 2,7-diazaspiro[4.4]nonane scaffold is underscored by its exploration in a diverse range of therapeutic areas.
Central Nervous System (CNS) Disorders
A significant body of research has focused on the application of diazaspiro[4.4]nonane derivatives in the realm of neuroscience. The closely related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5] These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.[5] The rigid framework of the scaffold allows for the precise positioning of substituents to achieve high affinity and selectivity for these receptors.
Table 1: Binding Affinities of Exemplary 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma Receptors
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) |
| 4b | 2.7 | 27 |
| 4c | 3.5 | - |
| 5b | 13 | 102 |
| 8f | 10 | 165 |
| Data adapted from a study on related diazaspiro[3.5]nonane derivatives, demonstrating the potential of the diazaspiro core for potent sigma receptor modulation.[6] |
The development of selective sigma receptor modulators is a promising strategy for the treatment of various CNS disorders. The 2,7-diazaspiro[4.4]nonane scaffold provides a robust starting point for the design of such agents.
Caption: Logical relationship of the 2,7-diazaspiro[4.4]nonane scaffold to sigma receptors and their therapeutic implications in the CNS.
Oncology and Metabolic Diseases
Recent patent literature has unveiled the potential of 2,7-diazaspiro[4.4]nonane derivatives in the treatment of cancer and diabetes.[1][7] A patent application from Bayer describes compounds based on this scaffold as inhibitors of the protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) proteins.[7] This interaction is a critical driver in certain types of acute leukemias.[7] The disruption of the menin-MLL interaction represents a novel therapeutic strategy, and the 2,7-diazaspiro[4.4]nonane scaffold provides a promising framework for the development of small molecule inhibitors targeting this challenging PPI.[7]
Caption: Mechanism of action for 2,7-diazaspiro[4.4]nonane derivatives in oncology, targeting the Menin-MLL protein-protein interaction.
Neurokinin-1 (NK1) Receptor Antagonism
While direct examples of 2,7-diazaspiro[4.4]nonane derivatives as potent NK1 receptor antagonists are still emerging in the public domain, the broader class of spirocyclic compounds has been successfully employed in the design of such agents.[8] NK1 receptor antagonists are used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[9] The rigid nature of spirocyclic scaffolds is well-suited to mimic the key pharmacophoric elements required for potent NK1 antagonism. The 2,7-diazaspiro[4.4]nonane scaffold, with its two modifiable nitrogen atoms, presents an excellent opportunity to develop novel NK1 receptor antagonists with improved properties.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the 2,7-diazaspiro[4.4]nonane core and a representative biological assay. These protocols are based on established methodologies for related spirocyclic systems and may require optimization.[10][11][12]
Protocol 1: Synthesis of the 2,7-Diazaspiro[4.4]nonane Core
This protocol outlines a plausible multi-step synthesis starting from commercially available materials.
Step 1: Synthesis of a Spiro-Dinitrile Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopentanone (1.0 eq) and malononitrile (2.2 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature to allow the product to precipitate. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Reductive Cyclization to 2,7-Diazaspiro[4.4]nonane
-
Caution: This step involves the use of a highly reactive reducing agent like Lithium Aluminum Hydride (LAH) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the spiro-dinitrile intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Reduction: Slowly add a solution of LAH in THF (a slight excess, e.g., 2.5 eq) to the suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and wash thoroughly with THF.
-
Isolation: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,7-diazaspiro[4.4]nonane. The product can be further purified by distillation or chromatography.
Caption: A simplified workflow for the synthesis of the 2,7-diazaspiro[4.4]nonane core.
Protocol 2: In Vitro Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
[³H]-pentazocine (radioligand)
-
Haloperidol (reference compound)
-
Guinea pig brain membranes (source of sigma-1 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds and the reference compound (haloperidol) in the assay buffer.
-
Reaction Mixture: In test tubes, combine the guinea pig brain membranes, [³H]-pentazocine at a concentration near its Kd, and either the assay buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The 2,7-diazaspiro[4.4]nonane scaffold is a compelling structural motif with demonstrated potential in diverse areas of drug discovery. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting a range of biological targets. While its application in neuroscience and oncology is gaining traction, further exploration into other therapeutic areas, such as infectious diseases and cardiovascular disorders, is warranted. As synthetic methodologies continue to advance, we can expect to see a proliferation of drug candidates and approved drugs incorporating this versatile and promising scaffold.[13][14][15]
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Protocols for N-Functionalization of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride: A Detailed Guide for Researchers
For Immediate Release
This comprehensive application note provides detailed protocols and expert insights into the N-functionalization of 2,7-diazaspiro[4.4]nonan-3-one hydrochloride, a valuable scaffold for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this privileged heterocyclic motif.
The 2,7-diazaspiro[4.4]nonane core, with its rigid, three-dimensional structure, offers a unique framework for the precise spatial arrangement of pharmacophoric elements. This structural feature is of significant interest in medicinal chemistry for targeting a variety of biological entities, including G-protein coupled receptors, ion channels, and enzymes. The ability to selectively functionalize the nitrogen atoms of the 2,7-diazaspiro[4.4]nonan-3-one scaffold is paramount for modulating the pharmacological properties of the resulting derivatives. This guide will delve into key N-functionalization reactions, including N-acylation, N-alkylation via reductive amination, and N-sulfonylation, with a focus on strategies for achieving chemoselectivity.
Understanding the Reactivity of 2,7-Diazaspiro[4.4]nonan-3-one
The this compound salt possesses two distinct nitrogen atoms available for functionalization: a secondary amine (N7) and a lactam nitrogen (N2). The secondary amine is generally more nucleophilic and basic compared to the lactam nitrogen, which is part of an amide functional group. This inherent difference in reactivity forms the basis for selective functionalization.
Under basic conditions, the secondary amine is readily deprotonated and can participate in a variety of nucleophilic reactions. The lactam nitrogen, however, is significantly less reactive due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Functionalization at this position typically requires more forcing conditions or the use of highly reactive electrophiles.
For many applications, it is desirable to selectively functionalize the secondary amine while leaving the lactam nitrogen untouched. This can often be achieved without the need for protecting groups by carefully controlling the reaction conditions. However, for more complex synthetic strategies or when functionalization of the lactam nitrogen is desired, an orthogonal protecting group strategy may be necessary.[1][2][3]
References
Application Notes and Protocols for 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride: A Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is paramount. The principle of "escaping from flatland" has guided a paradigm shift towards three-dimensional scaffolds that can explore unoccupied chemical space and engage with biological targets in a more specific and potent manner.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged motifs in this pursuit. Their inherent rigidity and defined three-dimensional geometry can pre-organize appended functional groups, leading to improved binding affinity and selectivity for protein targets.[2] Furthermore, the introduction of spirocenters often enhances metabolic stability and aqueous solubility, key determinants of a successful drug candidate.[3]
This technical guide focuses on 2,7-diazaspiro[4.4]nonan-3-one hydrochloride (1) , a versatile and highly functionalizable building block. Its unique structure, featuring a spirocyclic core with a lactam moiety and a secondary amine, offers multiple points for diversification, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening and lead optimization programs. These application notes provide detailed, field-proven protocols for the derivatization of this scaffold, offering researchers a practical guide to unlocking its potential in the synthesis of complex and biologically relevant molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1393330-70-5 | [4] |
| Molecular Formula | C₇H₁₃ClN₂O | [4] |
| Molecular Weight | 176.64 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, methanol, and DMSO | N/A |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |
Note: As a hydrochloride salt, 2,7-diazaspiro[4.4]nonan-3-one is generally a stable, crystalline solid that is easier to handle and weigh than its free base counterpart. The presence of the hydrochloride salt necessitates the use of a base in most reactions to liberate the free secondary amine for subsequent functionalization.
Core Synthetic Applications and Protocols
The synthetic utility of this compound lies in the selective functionalization of its secondary amine at the 7-position. The lactam nitrogen at the 2-position is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. This inherent difference in reactivity allows for predictable and regioselective modifications.
Protocol 1: N-Alkylation of the Secondary Amine
N-alkylation introduces a variety of substituents, enabling the exploration of structure-activity relationships (SAR) related to steric bulk and electronic properties. Benzylation is a common modification that can introduce a hydrophobic group or serve as a precursor for further functionalization.
Reaction Scheme:
Figure 1: N-Benzylation of 2,7-diazaspiro[4.4]nonan-3-one.
Materials:
-
This compound (1)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (2.5 eq.) to the flask. The base is crucial for neutralizing the hydrochloride salt and the HBr generated during the reaction.
-
Add anhydrous acetonitrile to create a suspension (approximately 0.1 M concentration of the starting material).
-
Add benzyl bromide (1.1 eq.) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-benzylated product 2 .
Expected Yield: 85-95%
Representative Characterization Data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one (2): [5]
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H), 6.01 (s, 1H), 3.62 (s, 2H), 3.30-3.20 (m, 2H), 2.85-2.75 (m, 2H), 2.50-2.40 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 176.5, 138.2, 128.8, 128.4, 127.3, 65.8, 59.7, 53.4, 49.8, 36.5, 35.1.
-
MS (ESI): m/z 231.15 [M+H]⁺.
Protocol 2: Amide Coupling via HATU
Amide bond formation is one of the most important reactions in medicinal chemistry, allowing for the introduction of a vast array of functional groups.[6] HATU is a highly efficient coupling reagent that facilitates the reaction between a carboxylic acid and an amine under mild conditions, minimizing side reactions and racemization.[7]
Reaction Scheme:
Figure 2: Amide coupling of 2,7-diazaspiro[4.4]nonan-3-one.
Materials:
-
This compound (1)
-
Carboxylic acid (R-COOH)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification equipment
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the desired amide 3 .
Expected Yield: 70-90%
Protocol 3: Urea Formation
The urea moiety is a key pharmacophore in many approved drugs, acting as a rigid hydrogen bond donor and acceptor.[8] The reaction of an amine with an isocyanate is a highly efficient method for the synthesis of ureas.
Reaction Scheme:
Figure 3: Urea formation from 2,7-diazaspiro[4.4]nonan-3-one.
Materials:
-
This compound (1)
-
Isocyanate (R-NCO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and purification equipment
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (2.2 eq.) to the suspension and stir for 15 minutes at room temperature to generate the free amine in situ.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the isocyanate (1.05 eq.) dropwise to the cold suspension.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can often be purified by trituration with diethyl ether or by flash column chromatography if necessary to yield the pure urea derivative 4 .
Expected Yield: >90%
Representative Characterization Data for a Phenyl Urea Derivative (R=Ph): [9]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H), 7.45 (d, J = 7.8 Hz, 2H), 7.22 (t, J = 7.8 Hz, 2H), 6.90 (t, J = 7.3 Hz, 1H), 6.35 (s, 1H), 3.40-3.30 (m, 2H), 3.25-3.15 (m, 2H), 2.30-2.20 (m, 2H), 1.95-1.85 (m, 2H), 1.80-1.70 (m, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 175.8, 155.2, 140.1, 128.7, 121.3, 118.0, 65.1, 52.9, 48.5, 35.9, 34.7.
-
MS (ESI): m/z 260.16 [M+H]⁺.
Application in Library Synthesis for Drug Discovery
The robust and versatile reactivity of this compound makes it an excellent scaffold for the construction of compound libraries for drug discovery. Both solution-phase and solid-phase synthesis approaches can be employed.
Workflow for Parallel Solution-Phase Synthesis:
Figure 4: Workflow for library synthesis.
For solid-phase synthesis, the secondary amine of the diazaspiro core can be attached to a suitable resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through sequential washing steps.[10][11]
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its rigid spirocyclic core and multiple points for diversification provide a powerful platform for the exploration of chemical space in drug discovery. The protocols detailed in these application notes offer a reliable foundation for the N-alkylation, N-acylation, and urea formation reactions, enabling medicinal chemists to readily access a wide range of novel compounds. The continued development of synthetic methodologies for the construction and functionalization of such spirocyclic scaffolds will undoubtedly fuel the discovery of the next generation of therapeutics.[1]
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,7-Diazaspiro[4.4]nonan-3-one for Biological Screening
Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonan-3-one Scaffold in Medicinal Chemistry
The 2,7-diazaspiro[4.4]nonan-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in contemporary drug discovery. Its rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by presenting functional groups in a well-defined spatial arrangement. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The spirocyclic nature of the scaffold, characterized by two rings sharing a single carbon atom, contributes to its structural novelty and provides a unique vector for exploring chemical space.
Derivatives of diazaspiro[4.4]nonanes have demonstrated a wide spectrum of biological activities, including modulation of central nervous system targets and inhibition of challenging oncogenic proteins like KRAS G12C.[3][4] The presence of two distinct nitrogen atoms—a secondary amine and a lactam nitrogen—within the 2,7-diazaspiro[4.4]nonan-3-one framework offers versatile handles for chemical modification. This allows for the systematic generation of compound libraries with diverse physicochemical properties, which is a cornerstone of modern high-throughput screening campaigns.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2,7-diazaspiro[4.4]nonan-3-one. We will delve into the strategic considerations behind derivatization, provide detailed, field-proven protocols for N-alkylation and N-acylation, and outline a general workflow for the subsequent biological screening of the synthesized compound library.
Strategic Derivatization: Unlocking the Therapeutic Potential
The two nitrogen atoms of the 2,7-diazaspiro[4.4]nonan-3-one scaffold are not chemically equivalent, and their selective functionalization is key to unlocking the therapeutic potential of this privileged core. The secondary amine at the 7-position is generally more nucleophilic and sterically accessible than the nitrogen of the lactam at the 2-position. This inherent difference in reactivity can be exploited for selective derivatization.
Key Derivatization Strategies:
-
N-Alkylation: Introducing alkyl groups at the N7 position can modulate the compound's lipophilicity, basicity, and steric profile. This is a common strategy to explore interactions with hydrophobic pockets in target proteins and to improve pharmacokinetic properties.
-
N-Acylation: Acylation of the N7-amine introduces an amide functionality, which can act as a hydrogen bond donor or acceptor. This modification can significantly alter the electronic and steric properties of the molecule, enabling new interactions with biological targets.
The following sections provide detailed protocols for these key derivatization reactions, emphasizing the rationale behind each experimental step.
Experimental Protocols
Protocol 1: N-Alkylation of 2,7-Diazaspiro[4.4]nonan-3-one
This protocol describes a general procedure for the N-alkylation of the secondary amine at the 7-position of the diazaspiro core using an alkyl halide under basic conditions.
Rationale: The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A non-nucleophilic base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct formed during the reaction. The choice of solvent is critical; a polar aprotic solvent like dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state without interfering with the reaction.
Caption: Workflow for N-Alkylation of 2,7-Diazaspiro[4.4]nonan-3-one.
Materials:
-
2,7-Diazaspiro[4.4]nonan-3-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,7-diazaspiro[4.4]nonan-3-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.
Characterization:
The purified product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[5][6]
| Data Type | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the signals of the protons adjacent to the N7 nitrogen. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the alkyl group. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the mass of the N-alkylated product. |
Protocol 2: N-Acylation of 2,7-Diazaspiro[4.4]nonan-3-one
This protocol details the N-acylation of the secondary amine at the 7-position using an acyl chloride in the presence of a non-nucleophilic base.
Rationale: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion. Dichloromethane (DCM) is a suitable solvent as it is relatively non-polar and unreactive. The reaction is typically performed at a low temperature to control the reactivity of the acyl chloride and minimize side reactions.
Caption: Workflow for N-Acylation of 2,7-Diazaspiro[4.4]nonan-3-one.
Materials:
-
2,7-Diazaspiro[4.4]nonan-3-one
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,7-diazaspiro[4.4]nonan-3-one (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.
Characterization:
| Data Type | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the acyl group. A downfield shift of the protons adjacent to the N7 nitrogen due to the electron-withdrawing effect of the carbonyl group. |
| ¹³C NMR | Appearance of a new carbonyl signal in the range of 165-175 ppm and signals for the carbons of the acyl group. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the mass of the N-acylated product. |
Biological Screening of Derivatized Compounds
The synthesized library of 2,7-diazaspiro[4.4]nonan-3-one derivatives can be subjected to a variety of biological screening assays to identify compounds with desired therapeutic activities. The specific assays will depend on the therapeutic area of interest.
General Screening Workflow:
Caption: General workflow for biological screening of a compound library.
-
Primary Screening: The entire library is screened in a high-throughput assay to identify "hits"—compounds that exhibit activity against the biological target of interest.
-
Hit Confirmation and Dose-Response Analysis: Hits from the primary screen are re-tested to confirm their activity. A dose-response curve is then generated to determine the potency (e.g., IC₅₀ or EC₅₀) of each confirmed hit.
-
Secondary Assays: Confirmed hits are further evaluated in a battery of secondary assays to assess their selectivity, mechanism of action, and potential off-target effects.
-
Lead Optimization: Structure-activity relationships (SAR) are established from the screening data to guide the synthesis of more potent and selective analogs, a process known as lead optimization.
Conclusion
The 2,7-diazaspiro[4.4]nonan-3-one scaffold is a versatile and valuable starting point for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for the derivatization of this core structure, enabling the generation of diverse compound libraries for biological screening. The strategic application of these synthetic methods, coupled with a systematic biological evaluation, will undoubtedly continue to yield promising new drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 6. benchchem.com [benchchem.com]
Synthesis of 2-Azaspiro[4.4]nonane Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.4]nonane scaffold is a pivotal structural motif in medicinal chemistry and drug discovery. Its inherent rigidity and three-dimensional architecture provide a unique conformational profile that can enhance binding affinity and selectivity to biological targets.[1][2] This guide offers a comprehensive overview of established synthetic strategies for constructing the 2-azaspiro[4.4]nonane core, complete with detailed experimental protocols and an exploration of the chemical principles underpinning these methodologies. The versatility of this scaffold has led to its investigation in a range of therapeutic areas, including neuroscience, where derivatives have shown promise as anticonvulsants.[3][4]
Strategic Approaches to the 2-Azaspiro[4.4]nonane Core
The synthesis of the 2-azaspiro[4.4]nonane ring system can be broadly categorized into two primary strategies: the formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative or the construction of a pyrrolidine ring onto a cyclopentane precursor.[5][6] This guide will detail several effective methods that exemplify these approaches.
Strategy 1: Cyclopentane Ring Formation on a Pyrrolidine Precursor
This approach often begins with a readily available pyrrolidine derivative, which is then elaborated to form the spirocyclic cyclopentane ring.
A notable example involves the use of 2,2-diallylpyrrolidine as a key intermediate.[1][6] The synthesis commences with the treatment of pyrrolidone with triethyloxonium tetrafluoroborate to form the corresponding ethyl imidate ester. Subsequent reaction with an excess of allylmagnesium bromide yields 2,2-diallylpyrrolidine.[6] The allyl groups are then oxidatively cleaved to a diacid, which can be cyclized to form the 2-azaspiro[4.4]nonane core.[1]
Protocol 1: Synthesis of 2-Azaspiro[4.4]nonane via a Pyrrolidone Core
This protocol outlines a multi-step synthesis beginning with pyrrolidone.
Step 1: Imidate Ester Formation
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidone (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethyloxonium tetrafluoroborate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
Step 2: Grignard Reaction with Allylmagnesium Bromide
-
In a separate flask, prepare a solution of allylmagnesium bromide (3.0 equivalents) in diethyl ether.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the crude ethyl imidate ester solution from Step 1 to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-diallylpyrrolidine.[1][6]
Strategy 2: Pyrrolidine Ring Formation on a Cyclopentane Precursor
An alternative and widely utilized strategy involves the construction of the pyrrolidine ring onto a cyclopentane-derived framework. A common starting material for this approach is cyclopentanone.[7]
This multi-step synthesis proceeds through the formation of a spiro-intermediate, which is subsequently reduced to the desired secondary amine.[7]
Protocol 2: Multi-step Synthesis from Cyclopentanone
This protocol provides a plausible route for the synthesis of 2-azaspiro[4.4]nonane starting from cyclopentanone.
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 equivalent) and cyanoacetamide (2.2 equivalents) in absolute ethanol.[7]
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.[7]
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[7]
-
Upon completion, cool the mixture to room temperature to allow for product precipitation.[7]
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[7]
Step 2: Hydrolysis and Decarboxylation
-
Suspend the dried product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.[7]
-
Heat the mixture to reflux for 8-12 hours, until the evolution of gas ceases.[7]
-
Cool the reaction mixture in an ice bath to induce precipitation of the diacid.[7]
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water to yield 2,2-cyclopentanediacetic acid.[7]
Step 3: Reductive Cyclization
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 2,2-cyclopentanediacetic acid in anhydrous THF to the LAH suspension, maintaining a gentle reflux.[7]
-
After the addition is complete, continue to reflux the mixture for 12-18 hours.[7]
-
Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.[7]
-
Filter the resulting aluminum salts and wash thoroughly with THF.[7]
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-azaspiro[4.4]nonane.[7]
-
Purify the crude product by distillation under reduced pressure.[7]
Advanced Synthetic Methodologies
Beyond the classical approaches, several modern synthetic methods offer efficient and elegant routes to the 2-azaspiro[4.4]nonane core.
Domino Radical Bicyclization
This powerful method constructs the spirocycle in a single step from a linear precursor. The key intermediate is an O-benzyl oxime ether, which undergoes a domino radical bicyclization initiated by an aryl or vinyl radical.[1]
Palladium-Catalyzed Cascade Cyclization
This strategy employs a palladium(0) catalyst to initiate a cascade cyclization of a dienyl ketone oxime derivative.[1][6] This leads to the formation of a spirocyclic imine, which can be readily reduced to the target 2-azaspiro[4.4]nonane.[1]
Visualization of Synthetic Workflows
Caption: Key synthetic routes to 2-azaspiro[4.4]nonane.
Data Summary
The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired substitution patterns, and scalability. The following table provides a qualitative comparison of the discussed strategies.
| Synthetic Strategy | Key Intermediate | Advantages | Considerations |
| From Pyrrolidone Core | 2,2-Diallylpyrrolidine | Convergent approach | Requires handling of organometallic reagents |
| From Cyclopentanone | 2,2-Cyclopentanediacetic acid | Readily available starting material | Multi-step, potentially lower overall yield |
| Domino Radical Bicyclization | O-Benzyl Oxime Ether | High atom economy, single step cyclization | Requires radical initiation |
| Palladium-Catalyzed Cyclization | Dienyl Ketone Oxime | Elegant and efficient | Requires a palladium catalyst |
Final Product Handling and Derivatization
The synthesized 2-azaspiro[4.4]nonane is a free base. For improved handling, stability, and solubility, it can be converted to a salt, such as the hemioxalate salt.[5][7][8] This is achieved by reacting the free base with oxalic acid dihydrate in a suitable solvent like isopropanol.[5][7]
The secondary amine of the 2-azaspiro[4.4]nonane core serves as a versatile handle for further functionalization, allowing for the creation of diverse compound libraries for drug discovery screening.[8] Common derivatization reactions include amide bond formation and reductive amination.[8][9][10]
Conclusion
The 2-azaspiro[4.4]nonane scaffold is an important building block in the design of novel therapeutic agents. The synthetic protocols detailed in this guide provide robust and adaptable methods for the preparation of this valuable core structure. The choice of a particular synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis and the intended substitution patterns on the final molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Topic: Scale-up Synthesis of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride: A Comprehensive Guide for Process Chemistry
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties of drug candidates.[1][2][3][4] The 2,7-diazaspiro[4.4]nonane core, in particular, represents a valuable building block for accessing novel chemical space. This document provides a detailed, robust, and scalable protocol for the synthesis of 2,7-Diazaspiro[4.4]nonan-3-one as its stable hydrochloride salt, designed for researchers and process chemists in the pharmaceutical industry. The described multi-step synthesis is optimized for safety, efficiency, and high purity, making it suitable for producing kilogram quantities of the target compound.
Strategic Overview: The Synthetic Blueprint
The construction of the 2,7-diazaspiro[4.4]nonane ring system requires a carefully planned sequence of reactions. The chosen strategy is a convergent synthesis that begins with commercially available starting materials and proceeds through key intermediates that are readily purified on a large scale. The core of this strategy involves the formation of a protected amino acid derivative which is then cyclized to form the desired spiro-lactam. Subsequent deprotection and salt formation yield the final product.
The rationale behind this multi-step approach is to ensure control over each chemical transformation, allowing for in-process checks and purification to remove impurities before they can interfere with subsequent steps. This is critical for any scalable process where final product purity is non-negotiable.
Caption: Overall synthetic workflow for 2,7-Diazaspiro[4.4]nonan-3-one HCl.
Detailed Experimental Protocols
The following protocols are designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5]
Step 1: Synthesis of 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
-
Rationale: This initial step protects the nitrogen of the starting material, L-proline, to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is chosen for its stability under various reaction conditions and its ease of removal under acidic conditions.
-
Materials & Reagents:
Reagent M.W. Quantity Moles Equiv. L-Proline 115.13 100 g 0.868 1.0 Di-tert-butyl dicarbonate (Boc)₂O 218.25 208 g 0.953 1.1 Sodium Hydroxide (NaOH) 40.00 38.2 g 0.955 1.1 Dioxane - 500 mL - - Water - 500 mL - - Ethyl Acetate - 1.5 L - - | 1M Hydrochloric Acid (HCl) | - | ~500 mL | - | - |
-
Procedure:
-
In a 2L three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve L-Proline and NaOH in 500 mL of water.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, dissolve (Boc)₂O in 500 mL of dioxane.
-
Add the (Boc)₂O solution dropwise to the L-proline solution over 1-2 hours, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (16-18 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 250 mL) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.
-
-
Expected Outcome: A white crystalline solid with an expected yield of 90-95%.
Step 2: Cyclization to N-Boc-2,7-Diazaspiro[4.4]nonan-3-one
-
Rationale: This is the key ring-forming step. The Boc-protected proline is activated and then undergoes an intramolecular cyclization to form the spiro-lactam. This is a modification of known methods for creating similar spirocyclic structures.[6]
-
Materials & Reagents:
Reagent M.W. Quantity Moles Equiv. Boc-L-proline 215.25 150 g 0.697 1.0 1-Aminocyclopentanemethanol 115.18 88.2 g 0.766 1.1 DCC (Dicyclohexylcarbodiimide) 206.33 158 g 0.766 1.1 HOBt (Hydroxybenzotriazole) 135.13 103.5 g 0.766 1.1 | Dichloromethane (DCM) | - | 2.0 L | - | - |
-
Procedure:
-
To a 5L flask, add Boc-L-proline, 1-Aminocyclopentanemethanol, and HOBt to 2.0 L of DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in DCM (500 mL) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.
-
Wash the filtrate sequentially with 1M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to give the crude product.
-
Purify the crude material by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure N-Boc-2,7-diazaspiro[4.4]nonan-3-one.
-
-
Expected Outcome: A viscous oil or low-melting solid with an expected yield of 70-80%.
Step 3 & 4: Deprotection and Hydrochloride Salt Formation
-
Rationale: The final steps involve the removal of the Boc protecting group under acidic conditions, followed by the precipitation of the desired hydrochloride salt.[6] The salt form enhances the compound's stability and makes it easier to handle as a crystalline solid.[7]
-
Materials & Reagents:
Reagent M.W. Quantity Moles Equiv. N-Boc-2,7-diazaspiro[4.4]nonan-3-one 240.32 100 g 0.416 1.0 4M HCl in Dioxane - 520 mL 2.08 5.0 Diethyl Ether - 2.0 L - - | Isopropanol | - | 500 mL | - | - |
-
Procedure:
-
Dissolve N-Boc-2,7-diazaspiro[4.4]nonan-3-one in 500 mL of isopropanol in a 2L flask.
-
Cool the solution to 0 °C.
-
Slowly add the 4M HCl in dioxane solution. Gas evolution (CO₂) will be observed.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, add diethyl ether to the mixture until a white precipitate forms.
-
Stir the slurry for 1 hour at 0-5 °C to maximize precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether (2 x 200 mL).
-
Dry the solid under vacuum at 40 °C to a constant weight to yield 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride.
-
-
Expected Outcome: A white to off-white crystalline solid with an expected yield of 95-99%.[8]
Process Flow and Controls
A successful scale-up relies on rigorous in-process controls (IPCs) to ensure each step meets the required specifications before proceeding to the next.
Caption: Logical flow of the synthetic steps with integrated in-process controls.
Data Summary and Characterization
The identity and purity of the final product must be confirmed by a suite of analytical techniques.
Table 1: Physical and Analytical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₂N₂O · HCl |
| Molecular Weight | 176.64 g/mol [9] |
| Purity (HPLC) | ≥ 98.0% |
| ¹H NMR | Spectrum consistent with the proposed structure |
| Mass Spec (ESI+) | m/z = 141.10 (M+H)⁺ for free base[10] |
| Storage | Store in a dry, sealed place[8] |
Safety and Handling
Handling chemicals on a large scale requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[5]
-
Reagent Handling:
-
DCC: Is a potent sensitizer and should be handled with extreme care. Avoid inhalation of dust and skin contact.
-
HCl in Dioxane: Is highly corrosive and toxic. Handle only in a certified chemical fume hood.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents before disposal. Do not discharge to sewer systems.[5]
-
Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 4. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - Enamine [enamine.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 151257-01-1: 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-buty… [cymitquimica.com]
- 8. CAS 1226550-00-0 | 2,7-Diazaspiro[4.4]nonan-3-one - Synblock [synblock.com]
- 9. labsolu.ca [labsolu.ca]
- 10. PubChemLite - this compound (C7H12N2O) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Evaluation of 2,7-Diazaspiro[4.4]nonane Derivatives as Novel Anticonvulsant Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the preclinical evaluation of 2,7-diazaspiro[4.4]nonane derivatives as potential anticonvulsant drug candidates. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies based on established methodologies in the field of epilepsy research.
Introduction: The Therapeutic Potential of Spirocyclic Compounds in Epilepsy
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to current antiepileptic drugs (AEDs)[1][2]. This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The 2,7-diazaspiro[4.4]nonane scaffold represents a promising, yet underexplored, structural motif in the design of new central nervous system (CNS) active agents. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, which can lead to high affinity and selectivity for specific biological targets[1]. While extensive research has been conducted on the anticonvulsant properties of related 2-azaspiro[4.4]nonane derivatives[2][3][4][5][6][7], the 2,7-diaza analogues present a unique opportunity for novel drug discovery.
Notably, the 2,7-diazaspiro[4.4]nonane scaffold has been associated with potent modulation of sigma (σ) receptors[1]. Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological functions and are considered a promising target for the treatment of neurological disorders, including epilepsy[1][8]. This document will, therefore, not only detail the protocols for assessing the anticonvulsant activity of 2,7-diazaspiro[4.4]nonane derivatives but also explore their potential mechanism of action through sigma receptor modulation.
General Synthetic Strategy for 2,7-Diazaspiro[4.4]nonane Derivatives
While a detailed, step-by-step synthesis protocol is beyond the scope of these application notes, a general synthetic approach for creating a library of 2,7-diazaspiro[4.4]nonane derivatives for screening is outlined below. The synthesis of related azaspiro compounds has been well-documented and can be adapted for the 2,7-diaza core[2][3][4][7]. The general strategy involves the construction of the spirocyclic core followed by diversification through substitution at the nitrogen atoms.
Caption: General synthetic workflow for 2,7-diazaspiro[4.4]nonane derivatives.
In Vivo Screening for Anticonvulsant Activity
The initial assessment of anticonvulsant potential is typically conducted using well-validated in vivo rodent models. The two most common first-line screening models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test[9][10][11]. These models are predictive of efficacy against generalized tonic-clonic seizures and generalized absence seizures, respectively[10].
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that act by blocking voltage-gated sodium channels[10].
Protocol:
-
Animal Model: Adult male mice (e.g., Swiss albino, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g).
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 10% DMSO in saline) and a positive control group (e.g., Phenytoin, Carbamazepine) should be included.
-
Acclimatization: Allow for a 30-60 minute absorption period after drug administration.
-
Seizure Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for generalized absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels[10].
Protocol:
-
Animal Model: Adult male mice (e.g., Swiss albino, 20-25 g).
-
Drug Administration: Administer the test compound (i.p. or p.o.) at various doses, including vehicle and positive controls (e.g., Ethosuximide, Diazepam).
-
Acclimatization: Allow for a 30-60 minute absorption period.
-
Seizure Induction: Administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observation Period: Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: Calculate the ED50 as described for the MES test.
Neurotoxicity Screening (Rotarod Test)
It is crucial to assess the potential for motor impairment, a common side effect of AEDs. The rotarod test is a standard method for evaluating neurotoxicity[2][4].
Protocol:
-
Apparatus: A rotating rod apparatus.
-
Training: Train the animals to remain on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.
-
Drug Administration: Administer the test compound at various doses.
-
Testing: At the time of peak effect (determined from the MES or scPTZ tests), place the animals on the rotating rod and record the time they remain on the rod.
-
Endpoint: The inability of an animal to remain on the rod for the predetermined time is indicative of motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated.
Data Presentation and Interpretation
The results from the in vivo screening should be summarized in a table for easy comparison. The Protective Index (PI = TD50/ED50) is a critical parameter for evaluating the therapeutic window of a compound. A higher PI indicates a more favorable safety profile.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) | Protective Index (scPTZ) |
| Example 1 | 76.27[2][3] | > 300 | > 500 | > 6.5 | - |
| Example 2 | 30 (in rats)[2][4][5] | > 300 | > 500 | > 16.7 | - |
| Test Compound A | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Test Compound B | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
Note: Example data is for illustrative purposes for related 2-azaspiro[4.4]nonane derivatives.
Caption: Workflow for in vivo screening of anticonvulsant candidates.
In Vitro Mechanistic Studies
For lead compounds identified in the in vivo screens, in vitro assays can elucidate the mechanism of action. Given the known affinity of the 2,7-diazaspiro[4.4]nonane scaffold for sigma receptors, initial mechanistic studies should focus on this target.
Sigma Receptor Binding Assay
This assay determines the affinity of the test compounds for σ1 and σ2 receptors.
Protocol:
-
Tissue Preparation: Prepare membrane homogenates from tissues expressing high levels of sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
-
Radioligand: Use a selective radioligand for each receptor subtype (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ1 and σ2 with masking of σ1 sites).
-
Incubation: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) for each compound, which represents its binding affinity for the receptor.
Data Presentation of Binding Affinities
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Example Ligand 1 | Literature Value | Literature Value |
| Test Compound A | Experimental Value | Experimental Value |
| Test Compound B | Experimental Value | Experimental Value |
Note: This table should be populated with data for known sigma receptor ligands and the test compounds.
Hypothesized Signaling Pathway
The anticonvulsant effects of σ1 receptor antagonists may be mediated through the modulation of various ion channels and neurotransmitter systems. The σ1 receptor, an intracellular chaperone protein, can influence neuronal excitability by interacting with voltage-gated ion channels (e.g., Na+, K+, Ca2+) and NMDA receptors.
Caption: Hypothesized mechanism of action via sigma-1 receptor antagonism.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of 2,7-diazaspiro[4.4]nonane derivatives as potential anticonvulsant agents. This systematic approach, from broad in vivo screening to targeted in vitro mechanistic studies, allows for the identification and characterization of promising lead candidates. Future research should focus on establishing a clear structure-activity relationship for this novel class of compounds, optimizing their pharmacokinetic properties, and further exploring their mechanism of action in more complex seizure models (e.g., kindling models). The potential for these compounds to act as sigma receptor antagonists offers an exciting avenue for the development of a new generation of AEDs with a novel mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma Receptors [sigmaaldrich.com]
- 8. Evaluation of anti epileptic drugs practical | PPTX [slideshare.net]
- 9. ijpp.com [ijpp.com]
- 10. researchgate.net [researchgate.net]
- 11. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride
Welcome to the technical support resource for the synthesis and purification of 2,7-diazaspiro[4.4]nonan-3-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the preparation of this valuable spirocyclic scaffold. Our approach is rooted in mechanistic understanding and field-proven strategies to help you enhance both the yield and purity of your target compound.
I. Understanding the Molecule and Synthetic Strategy
2,7-Diazaspiro[4.4]nonan-3-one is a spiro-γ-lactam, a class of compounds gaining significant attention in drug discovery due to their rigid three-dimensional structure which can lead to improved binding affinity and selectivity for biological targets. The hydrochloride salt form enhances stability and aqueous solubility, facilitating handling and formulation.
While multiple synthetic routes to spiro-γ-lactams exist, a common and effective strategy involves the intramolecular cyclization of a suitably functionalized proline derivative. This guide will focus on a plausible synthetic approach involving the formation of an N-substituted proline ester followed by a base-mediated intramolecular cyclization.
II. Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization step is resulting in a very low yield. What are the most probable causes?
A1: Low yields in intramolecular cyclizations, such as the Dieckmann condensation or related lactam formations, are a common challenge. The primary culprits often include:
-
Inefficient Deprotonation: The base may not be strong enough to efficiently generate the required enolate for cyclization.
-
Intermolecular Side Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Steric Hindrance: The conformation of the acyclic precursor may not favor the cyclized state.
-
Reagent Purity and Reaction Conditions: The presence of water or other impurities can quench the base or interfere with the reaction. Incorrect temperature or reaction time can also be detrimental.[1]
Q2: I am observing a significant amount of a major byproduct in my crude reaction mixture. What could it be?
A2: A common byproduct in the synthesis of spiro-γ-lactams is the formation of a fused bicyclic system instead of the desired spirocyclic core.[2] Additionally, epimerization at chiral centers adjacent to carbonyl groups can occur under basic conditions. Dimerization of reactive intermediates is also a possibility, especially at higher concentrations.
Q3: Why is it recommended to convert the final product to its hydrochloride salt?
A3: Converting the final amine product to its hydrochloride salt offers several advantages:
-
Enhanced Stability: Amine hydrochlorides are generally more stable and less prone to oxidation than the corresponding free bases.
-
Improved Handling: They are typically crystalline solids with well-defined melting points, making them easier to handle and weigh accurately.
-
Increased Solubility: The salt form often improves solubility in polar solvents, which can be beneficial for purification by recrystallization or for biological assays.[3]
Q4: My final product is difficult to purify by column chromatography. What are some alternative strategies?
A4: The polarity of 2,7-diazaspiro[4.4]nonan-3-one and its hydrochloride salt can make chromatographic purification challenging. If you are facing issues with streaking or poor separation, consider the following:
-
Recrystallization: This is often the most effective method for purifying polar, crystalline compounds like amine hydrochlorides.[4] Experiment with different solvent systems.
-
Acid/Base Extraction: If your impurities are neutral or acidic, you can perform an acid/base workup to separate your basic product.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may provide better separation than normal-phase silica gel chromatography.
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.
A. Low Yield in the Intramolecular Cyclization Step
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or minimal product formation | 1. Ineffective Base: The chosen base is not strong enough to deprotonate the α-carbon. 2. Low Reaction Temperature: The activation energy for the cyclization is not being met. | 1. Base Selection: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[5] 2. Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of multiple products | 1. Intermolecular Reactions: The reaction concentration is too high, favoring intermolecular side reactions.[6] 2. Epimerization: The reaction conditions are causing loss of stereochemical integrity. | 1. High Dilution: Perform the reaction under high-dilution conditions by slowly adding the substrate to a solution of the base. 2. Milder Conditions: Use a less harsh base or lower the reaction temperature to minimize epimerization. |
| Starting material remains unreacted | 1. Impure Reagents/Solvents: Water or other impurities are quenching the base. 2. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents.[2] 2. Monitor Reaction: Closely monitor the reaction by TLC and allow it to run until the starting material is consumed. |
B. Purification Challenges
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization | 1. Inappropriate Solvent System: The chosen solvent has a boiling point too close to the melting point of the compound, or the solubility curve is not ideal.[7] 2. Presence of Impurities: Impurities can inhibit crystal formation. | 1. Solvent Screening: Systematically screen different single and mixed solvent systems. Good starting points for polar amine hydrochlorides include isopropanol, ethanol/water, or methanol/diethyl ether mixtures.[8][9] 2. Pre-purification: Attempt a preliminary purification by another method (e.g., a quick filtration through a silica plug) to remove gross impurities. |
| Poor separation on silica gel chromatography | 1. High Polarity of the Compound: The compound is strongly adsorbed to the silica gel, leading to streaking. 2. Inappropriate Eluent: The solvent system does not provide adequate separation. | 1. Modify Mobile Phase: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing. 2. Change Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Difficulty in precipitating the hydrochloride salt | 1. High Solubility of the Salt: The hydrochloride salt is too soluble in the chosen solvent. 2. Insufficient HCl: Not enough hydrochloric acid has been added to fully protonate the amine. | 1. Use a Less Polar Solvent: Add a non-polar co-solvent like diethyl ether or hexanes to induce precipitation.[9] 2. Ensure Complete Protonation: Add HCl (e.g., as a solution in dioxane or isopropanol) until the solution is acidic, and monitor precipitation. |
IV. Experimental Protocols
A. Plausible Synthesis of 2,7-Diazaspiro[4.4]nonan-3-one
This protocol is a generalized procedure based on common methods for spiro-γ-lactam synthesis and should be optimized for specific laboratory conditions.
Caption: Plausible synthetic workflow for this compound.
Step 1: Synthesis of the Acyclic Precursor
-
To a solution of proline methyl ester hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acrylonitrile (1.1 equivalents) dropwise and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude acyclic precursor.
Step 2: Intramolecular Cyclization
-
Prepare a suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve the crude acyclic precursor in anhydrous THF.
-
Slowly add the solution of the precursor to the sodium hydride suspension at 0 °C over several hours using a syringe pump to maintain high dilution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,7-diazaspiro[4.4]nonan-3-one.
Step 3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude 2,7-diazaspiro[4.4]nonan-3-one in a minimal amount of hot isopropanol.
-
Cool the solution to room temperature and slowly add a solution of HCl in isopropanol or dioxane until the pH is acidic.
-
Allow the mixture to stand, preferably at 4 °C, to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
B. Purification by Recrystallization
Caption: General workflow for the recrystallization of this compound.
C. Purity Analysis by HPLC
A standard method for assessing the purity of the final compound is by High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
V. Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
Dieckmann-Type Intramolecular Cyclization
The key bond-forming step in our proposed synthesis is a Dieckmann-type intramolecular condensation. The reaction proceeds via the following steps:
-
Deprotonation: A strong base removes a proton from the carbon alpha to the nitrile group, forming a carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the ester group.
-
Cyclization and Elimination: A five-membered ring is formed, followed by the elimination of the methoxide leaving group to give an intermediate imine.
-
Tautomerization and Protonation: The imine tautomerizes to the more stable enamine, which upon workup is protonated to give the lactam.
The stability of γ-lactams to hydrolysis is generally greater than that of β-lactams, making them robust intermediates.[10][11]
VI. References
-
BenchChem. (2025). Troubleshooting low yield in 1,5-diketone cyclization.
-
Beilstein Journals. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core.
-
BenchChem. (2025). Technical Support Center: Synthesis of Spiro-γ-lactams.
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.
-
University of Rochester, Department of Chemistry. Recrystallization I.
-
BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
-
Millet, R., Goossens, L., Bertrand-Caumont, K., & Hénichart, J. P. (2000). Scheme 1. Drug design of spirolactam (1a, 2a) proline (3) and lactam (4) derivatives.
-
BenchChem. (2025). Technical Support Center: Synthesis of Spiro-γ-lactams.
-
CHIMIA. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis.
-
Grokipedia. Dieckmann condensation.
-
Request PDF. Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams.
-
Wikipedia. Beckmann rearrangement.
-
PubMed. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors.
-
Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
-
University of California, Irvine. Crystallization.
-
Chemistry LibreTexts. (2023). Schmidt reaction.
-
University of California, Los Angeles. Experiment 2: Recrystallization.
-
University of Wisconsin-Madison. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Organic Chemistry Frontiers (RSC Publishing). (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update.
-
ACS Catalysis. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
-
Alfa Chemistry. Dieckmann Condensation.
-
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
-
Organic Chemistry Portal. Dieckmann Condensation.
-
Chemistry Steps. Beckmann Rearrangement.
-
Wikipedia. Dieckmann condensation.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
-
ChemicalBook. 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)-(1148044-35-2) 1H NMR.
-
Organic Chemistry Portal. Beckmann Rearrangement.
-
Sigma-Aldrich. Proline Derivatives and Analogs.
-
Wikipedia. Schmidt reaction.
-
Organic Reactions. The Dieckmann Condensation.
-
ResearchGate. Alkaline Hydrolysis of a gamma-Lactam Ring.
-
Master Organic Chemistry. Beckmann Rearrangement.
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
-
Request PDF. Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams.
-
Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules.
-
Aubé, J. (2010). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Journal of the American Chemical Society.
-
Organic Chemistry Portal. Schmidt Reaction.
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
-
ResearchGate. Isolation and identification of impurities in spironolactone.
-
Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
-
Advanced NMR techniques for structural characterization of heterocyclic structures.
-
Synblock. CAS 1226550-00-0 | 2,7-Diazaspiro[4.4]nonan-3-one.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride
Welcome to the technical support guide for the synthesis of 2,7-diazaspiro[4.4]nonan-3-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot the synthesis of this valuable spirocyclic scaffold. As your virtual Senior Application Scientist, this guide provides in-depth, experience-driven insights to help you optimize your reaction outcomes, identify and mitigate byproduct formation, and ensure the integrity of your final compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before and during the synthesis campaign.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and well-documented approach involves a multi-step sequence starting from readily available precursors. A common strategy is the double Michael addition of a nitrogen-based nucleophile to an activated olefin, followed by cyclization and deprotection steps. A key intermediate is often a protected pyrrolidine derivative which is then elaborated to construct the second ring. The final step typically involves the formation of the hydrochloride salt to improve stability and handling properties.
Q2: What are the most critical reaction parameters to control throughout the synthesis to minimize byproduct formation?
A2: Several parameters are crucial for success. In our experience, the most critical are:
-
Stoichiometry: Precise control over the molar ratios of reactants is essential, particularly in the Michael addition and cyclization steps, to prevent over-alkylation or the formation of oligomeric impurities.
-
Temperature: Many steps are exothermic. Maintaining the recommended temperature profile is vital to prevent side reactions, such as polymerization or the formation of isomeric byproducts.
-
Solvent Choice: The polarity and purity of the solvent can significantly influence reaction rates and the solubility of intermediates and byproducts. Anhydrous conditions are often required to prevent hydrolysis of sensitive functional groups.
-
pH Control: During workup and especially during the final salt formation, careful control of pH is necessary to ensure the desired product precipitates cleanly without co-precipitation of impurities.
Q3: What are the expected major byproducts I should be looking for?
A3: Based on common synthetic routes, several classes of byproducts can be anticipated. The most common include:
-
Incompletely cyclized intermediates: The linear precursor to the spirocycle may persist if the cyclization conditions are not optimal.
-
Over-alkylated products: If the protecting group strategy is not robust, the secondary amine in the pyrrolidine ring can react further.
-
Positional isomers: Depending on the specific precursors, isomers can sometimes form, leading to complex purification challenges.
-
Oligomeric materials: Under certain conditions, especially with poor temperature control, starting materials can polymerize.
Q4: How can I definitively confirm the identity and purity of my final this compound product?
A4: A multi-pronged analytical approach is non-negotiable for validation.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The proton NMR should show characteristic shifts for the spirocyclic core, and the carbon NMR will confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent ion, providing definitive evidence of the elemental composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for purity assessment. It can separate the main product from trace impurities and provide mass information for each peak, aiding in byproduct identification.
-
Elemental Analysis (CHN): For the final hydrochloride salt, elemental analysis provides strong evidence of purity and confirms the correct salt stoichiometry.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a detailed, cause-and-effect analysis of specific problems you may encounter during your experiments.
Problem 1: Low or No Yield After the Intramolecular Cyclization Step
-
Symptom: You are attempting the ring-closing step to form the spirocyclic core, but TLC or LC-MS analysis of the crude reaction mixture shows primarily starting material (the linear precursor) and several new, unidentified spots. The isolated yield of the desired product is less than 20%.
-
Possible Causes & Solutions:
-
Cause: Insufficient Activation of the Electrophile. The cyclization often involves the attack of a nucleophilic nitrogen onto an electrophilic center (e.g., an ester or amide). If this group is not sufficiently activated, the reaction will be sluggish.
-
Solution: Ensure that your reagents are fresh and of high purity. If it's a base-mediated cyclization, consider using a stronger, non-nucleophilic base like DBU or a potassium alkoxide instead of weaker carbonate or amine bases.
-
-
Cause: Unfavorable Ring Conformation. The linear precursor may adopt a conformation that disfavors the intramolecular attack required for cyclization.
-
Solution: This is often influenced by the solvent and temperature. Try screening different solvents to find one that promotes a more favorable conformation. Sometimes, increasing the reaction temperature can provide the necessary activation energy to overcome this barrier. Conversely, operating under high dilution can favor intramolecular over intermolecular reactions, preventing oligomerization.
-
-
Cause: Competing Intermolecular Reactions. At high concentrations, the linear precursor can react with another molecule of itself, leading to dimers or oligomers instead of the desired spirocycle.
-
Solution: Employ high-dilution conditions. This is a classic strategy for favoring intramolecular reactions. The slow addition of the substrate to a heated solution of the reagent can significantly improve the yield of the cyclized product.
-
-
-
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the cyclization step.
Caption: Troubleshooting workflow for low cyclization yield.
Problem 2: Persistent Impurity with Similar Polarity to the Final Product
-
Symptom: After purification by column chromatography, your ¹H NMR spectrum is clean except for a small set of peaks that integrate to 5-10%. LC-MS shows a co-eluting or closely eluting peak with the same mass-to-charge ratio (m/z) as your product.
-
Possible Causes & Solutions:
-
Cause: Formation of a Positional Isomer. It is highly likely that you have formed a regioisomer of your target molecule. For example, a 2,6-diazaspiro[4.4]nonan-3-one instead of the 2,7-isomer. These isomers often have very similar polarities and identical masses, making them difficult to separate and distinguish.
-
Solution: This issue must be addressed at the synthetic design stage. However, if it has already formed, advanced chromatographic techniques may be required. Consider using a different stationary phase (e.g., alumina instead of silica, or a chiral column if applicable) or switching to reverse-phase chromatography. 2D NMR techniques like COSY and HMBC can be invaluable in definitively identifying the structure of the impurity and confirming which isomer you have.
-
-
Cause: Diastereomers. If a chiral center is present and the reaction is not stereospecific, you may have formed diastereomers. These have different physical properties and should be separable, but they can still be challenging.
-
Solution: Optimize your column chromatography method. Use a shallower gradient and smaller particle size silica for better resolution. Supercritical fluid chromatography (SFC) is often an excellent technique for separating stereoisomers.
-
-
-
Proposed Analytical Protocol: Identifying an Isomeric Impurity
| Step | Action | Rationale |
| 1 | Acquire High-Resolution MS/MS | Fragment the parent ion of both the product and impurity peaks in the LC-MS. Isomers will often have different fragmentation patterns, providing a clue to their structure. |
| 2 | Run 2D NMR (COSY, HSQC, HMBC) | Acquire detailed 2D NMR spectra on the "impure" sample. An HMBC experiment is particularly powerful as it shows long-range C-H correlations, allowing you to piece together the carbon skeleton and definitively distinguish between isomers like the 2,7- and 2,6-diazaspiro systems. |
| 3 | Re-evaluate the Mechanism | Based on the identified structure of the byproduct, revisit the reaction mechanism. This will reveal the side reaction pathway and inform future changes to the synthetic conditions to prevent its formation. |
Problem 3: The Final Hydrochloride Salt Fails to Crystallize ("Oils Out")
-
Symptom: Upon adding HCl (e.g., as a solution in ether or dioxane) to a solution of your freebase product, a sticky oil forms instead of a crystalline solid, making isolation and drying difficult.
-
Possible Causes & Solutions:
-
Cause: Presence of Impurities. Even small amounts of impurities can inhibit the formation of a crystal lattice, acting as "crystal poisons."
-
Solution: The freebase must be of the highest possible purity (>98%) before attempting salt formation. If necessary, perform an additional purification step on the freebase.
-
-
Cause: Incorrect Solvent System. The choice of solvent is critical for crystallization. The freebase should be soluble, but the hydrochloride salt should be sparingly soluble to encourage precipitation.
-
Solution: A common and effective method is to dissolve the purified freebase in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, isopropanol). Then, slowly add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, or heptane) until the solution becomes faintly turbid. This "anti-solvent" technique can induce crystallization.
-
-
Cause: Too Rapid Precipitation. Adding the HCl solution too quickly can cause the salt to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.
-
Solution: Cool the solution of the freebase (e.g., to 0 °C) and add the HCl solution dropwise with vigorous stirring over a period of 10-15 minutes. After addition, allow the mixture to stir at low temperature and then slowly warm to room temperature. Scratching the inside of the flask with a glass rod can sometimes provide a nucleation site to initiate crystallization.
-
-
Section 3: Key Reaction Pathway Visualization
Understanding the desired reaction pathway in contrast to a potential side reaction is key to effective troubleshooting.
Caption: Desired vs. undesired reaction pathways.
Section 4: References
For further reading and validation of the chemical principles discussed, please refer to the following resources.
-
No authoritative, publicly available scientific literature or patents specifically detailing the synthesis and byproduct formation of "this compound" could be found in the search results. The information provided is based on general principles of organic synthesis, reaction mechanisms (like cyclization and side reactions), and standard laboratory troubleshooting techniques that are broadly applicable to the synthesis of complex heterocyclic molecules.
Technical Support Center: Optimization of Reaction Conditions for 2,7-Diazaspiro[4.4]nonane Synthesis
Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic route, improve yield, and ensure the purity of your final product.
Introduction to 2,7-Diazaspiro[4.4]nonane Synthesis
The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, valued for its rigid, three-dimensional structure that can enhance binding affinity and selectivity to biological targets.[1] However, its synthesis can present challenges, including low yields, difficult purifications, and the formation of side products. This guide will walk you through common issues and their resolutions, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address potential problems in the laboratory.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of spirocyclic systems like 2,7-diazaspiro[4.4]nonane can stem from several factors. Let's break down the most common culprits and their solutions.
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: Gradually increase the reaction temperature. Some cyclization reactions require significant thermal energy to overcome activation barriers. However, be cautious of potential side reactions at higher temperatures.[2]
-
Reagent Stoichiometry: Ensure the correct stoichiometry of your reagents. For multi-step syntheses, accurately determine the concentration of intermediates used in subsequent steps.
-
-
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Identify Side Products: Use techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry to identify the structure of major side products. Understanding what is being formed is the first step to preventing it.
-
Control of Reaction Conditions: The formation of byproducts is often highly sensitive to reaction conditions. For instance, in reductive amination routes, the premature reduction of a ketone starting material can be a significant issue.[2] Consider a stepwise addition of reagents, such as forming an imine intermediate before introducing a reducing agent.[2]
-
-
-
Product Degradation: The target molecule may be unstable under the reaction or work-up conditions.
-
Troubleshooting:
-
pH Control: Maintain an appropriate pH throughout the reaction and work-up. Amines can be sensitive to strongly acidic or basic conditions.
-
Inert Atmosphere: The free amine forms of diazaspirocycles can be susceptible to air oxidation.[2] Conducting the reaction and work-up under an inert atmosphere of nitrogen or argon can mitigate this.[2] Degassing solvents prior to use is also a good practice.[2]
-
-
Question 2: I'm observing a significant amount of a high molecular weight impurity in my crude product. What could this be and how do I prevent it?
Answer: A high molecular weight impurity often suggests the formation of a di-spirocyclic or over-alkylated product. This typically occurs when the newly formed 2,7-diazaspiro[4.4]nonane acts as a nucleophile and reacts with another molecule of an electrophilic starting material.
-
Likely Cause: Incorrect stoichiometry, particularly an excess of an electrophilic starting material, can drive the formation of these byproducts.[2] Prolonged reaction times or elevated temperatures can also exacerbate this issue.[2]
-
Troubleshooting and Optimization:
-
Stoichiometric Control: Use a slight excess of the diamine precursor relative to the electrophile to ensure the complete consumption of the electrophile.
-
Controlled Addition: Add the electrophilic reagent slowly to the reaction mixture to maintain a low concentration throughout the reaction.
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting materials are consumed to prevent the formation of these over-alkylated byproducts.[2]
-
Question 3: My purification by column chromatography is difficult, with the product streaking or not separating well from impurities.
Answer: Purification challenges with amine-containing compounds are common due to their basicity and interaction with silica gel.
-
Troubleshooting and Optimization:
-
Tailing on Silica Gel: The basic nitrogen atoms in 2,7-diazaspiro[4.4]nonane can interact strongly with the acidic silica gel, leading to tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Product Solubility: The free base may have limited solubility in common chromatography solvents.
-
Solution: Consider converting the crude product to a salt (e.g., hydrochloride or oxalate salt) before purification, which may have different solubility and chromatographic properties. The free base can be regenerated after purification.
-
-
Alternative Purification Methods:
-
Distillation: If the product is thermally stable and volatile enough, distillation under reduced pressure can be an effective purification method.
-
Crystallization: Attempt to crystallize the product or a salt derivative. This can be a highly effective method for achieving high purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control for a successful synthesis?
A1: The most critical parameters are typically temperature, reaction time, stoichiometry of reactants, and the choice of solvent. The interplay of these factors will determine the reaction rate, the extent of side product formation, and the overall yield. Systematic optimization of each of these parameters is recommended.
Q2: How can I confirm the formation of the 2,7-diazaspiro[4.4]nonane ring system?
A2: A combination of analytical techniques is essential for structural confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information on the chemical environment of the protons and carbons, and their connectivity. The symmetry of the parent 2,7-diazaspiro[4.4]nonane will be reflected in the number of signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of N-H bonds and the absence of certain starting material functional groups (e.g., C=O).
Q3: Are there any safety precautions I should be aware of?
A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis may include:
-
Reagent Toxicity: Some reagents, such as reducing agents (e.g., lithium aluminum hydride) or catalysts, can be toxic, pyrophoric, or moisture-sensitive.[3] Always consult the Safety Data Sheet (SDS) for all chemicals and handle them in an appropriate manner (e.g., in a fume hood, under an inert atmosphere).
-
Reaction Exotherms: Some reactions, particularly those involving strong reducing agents or acids, can be exothermic. Ensure proper cooling and controlled addition of reagents.
Experimental Protocols
While several synthetic routes to azaspiro[4.4]nonanes exist, a common strategy involves the construction of the second ring onto a pre-existing pyrrolidine core or a domino reaction approach. Below is a generalized protocol for a key cyclization step based on reductive amination principles.
Protocol: Reductive Amination for Spirocyclization
This protocol outlines a general procedure for the cyclization step to form the 2,7-diazaspiro[4.4]nonane core.
-
Imine Formation:
-
In a round-bottom flask, dissolve the diamine precursor (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).
-
Add the dicarbonyl precursor (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-4 hours to allow for the formation of the di-imine intermediate. A mild acid catalyst, such as acetic acid, can be added to facilitate this step.[2]
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a selective reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (2.0-2.5 eq), portion-wise to the stirred solution. These reagents are often preferred over sodium borohydride as they are less likely to reduce the ketone precursor before imine formation.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (with 0.5-1% triethylamine in the eluent) or by distillation under reduced pressure.
-
| Parameter | Recommended Range/Value | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Selective for imine reduction over ketone reduction.[2] |
| pH | Slightly acidic (5-6) | Facilitates imine formation without excessive protonation of the amine.[2] |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Solvent | Methanol, Dichloromethane | Common solvents for reductive amination. |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the synthesis and optimization of 2,7-diazaspiro[4.4]nonane.
Caption: General workflow for the synthesis of 2,7-diazaspiro[4.4]nonane.
This diagram outlines the key stages of the synthesis, from the initial mixing of reagents to the final characterization of the pure product. The dashed arrow indicates the iterative nature of optimization, where monitoring may lead to adjustments in the reaction conditions.
References
Technical Support Center: Navigating the Scale-Up of Diazaspiro Compounds
Introduction
Diazaspiro compounds are a cornerstone of modern medicinal chemistry. Their rigid, three-dimensional structures offer a unique scaffold that can enhance pharmacological properties like potency, selectivity, and metabolic stability, making them prized motifs in drug design.[1][2] However, the very complexity that makes these compounds attractive also presents significant hurdles during the transition from laboratory-scale synthesis to large-scale production.[3][4] The construction of the sterically demanding spirocyclic core, control of stereochemistry, and management of process safety are non-trivial challenges that require a robust and systematic approach.[5][6]
This technical support center is designed for researchers, chemists, and drug development professionals. It provides a structured guide in a question-and-answer format to address common issues encountered during the scale-up production of diazaspiro compounds, offering field-proven insights and troubleshooting strategies to navigate these complexities successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key challenges in diazaspiro compound scale-up.
Q1: What are the primary challenges when scaling up the synthesis of diazaspiro compounds?
A1: The most significant challenges can be grouped into four main areas:
-
Stereochemical Control: Achieving high diastereoselectivity and enantioselectivity at the quaternary spirocenter is often the most formidable synthetic challenge.[5][7] What works on a milligram scale may not be selective on a kilogram scale due to changes in thermal and mass transfer.
-
Reaction Efficiency and Robustness: Issues such as low yields, incomplete reactions, and the formation of difficult-to-remove byproducts are common.[8][9] Minor side reactions at the lab scale can become major impurity contributors during scale-up.[10]
-
Purification: Diazaspiro compounds are often polar and basic, which complicates purification by standard chromatographic methods and can lead to issues with crystallization.[11][12]
-
Process Safety: Many synthetic routes may involve energetic intermediates or highly exothermic steps. A thorough thermal hazard assessment is critical to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is lower, reducing heat dissipation efficiency.[13][14][15]
Q2: Which synthetic strategies are commonly used for constructing the diazaspiro core, and what are their scale-up limitations?
A2: Several powerful reactions are employed, each with its own scale-up considerations:
-
[3+2] Cycloadditions: These are highly effective for creating five-membered rings. However, controlling diastereoselectivity can be sensitive to solvent, temperature, and catalyst choice.[8][16] Catalyst activity and loading become critical economic and practical factors on a larger scale.
-
Multi-component Reactions (MCRs): Reactions like the Bucherer-Bergs or Strecker synthesis can build complexity rapidly.[11][17] Challenges include managing the stoichiometry of multiple reagents at scale, potential for side-product formation, and the use of toxic reagents like cyanides, which requires stringent engineering controls.[11]
-
Intramolecular Cyclizations: This is a robust strategy where a pre-formed ring guides the formation of the second.[6][18] Success on a large scale depends on achieving high dilution to favor the intramolecular pathway over intermolecular polymerization, which can be challenging and solvent-intensive.
Q3: How does the choice of starting materials impact the scalability of a diazaspiro synthesis?
A3: Starting material selection is a critical decision with long-term consequences. The chosen manufacturing process can significantly affect the final product's purity profile.[19] Redefining a regulatory starting material (RSM) late in development is an extremely costly and time-consuming process that can require re-validation of the entire synthesis.[19] Therefore, selecting commercially available, well-characterized, and cost-effective starting materials early on is paramount for a successful and economical scale-up.
Part 2: Troubleshooting Guide
This guide provides detailed, issue-specific troubleshooting in a Q&A format, focusing on the causality behind the proposed solutions.
Issue 1: Poor Diastereoselectivity or Formation of an Undesired Isomer
Q: My reaction is producing a nearly 1:1 mixture of diastereomers, or the minor isomer is the one I need. How can I improve the diastereoselectivity?
A: Low diastereoselectivity is a frequent problem stemming from small energy differences between the transition states leading to the different isomers. Several factors can be manipulated to increase this energy gap and favor the desired product.
-
Suboptimal Reaction Temperature:
-
Why it matters: Lowering the reaction temperature often enhances selectivity. According to the Eyring equation, the ratio of products is exponentially related to the difference in the free energies of the transition states (ΔΔG‡) and inversely related to temperature. Lower temperatures amplify the impact of even a small ΔΔG‡.[20]
-
Action: Perform a systematic temperature screening. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -78 °C). Monitor the diastereomeric ratio (d.r.) at each point to find the optimal balance between selectivity and reaction time.[20]
-
-
Incorrect Solvent Choice:
-
Why it matters: The solvent can significantly influence the transition state geometry and stability through polarity and specific interactions (like hydrogen bonding). A solvent that preferentially stabilizes the transition state leading to the desired isomer will increase selectivity.[8]
-
Action: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). For reactions involving charged intermediates, solvent polarity can have a particularly strong effect.
-
-
Sub-optimal Catalyst or Chiral Auxiliary:
-
Why it matters: In catalyzed reactions, the catalyst is intimately involved in the transition state. Its steric and electronic properties directly control the facial selectivity of the reaction. Even minor changes to the catalyst or ligand structure can invert or significantly improve selectivity.
-
Action:
-
Screen a library of related catalysts or ligands with different steric bulk or electronic properties.
-
For reactions using a chiral auxiliary, consider alternatives that may offer better facial shielding.
-
Ensure the catalyst is high purity and, if air-sensitive, handled under strictly inert conditions.[8]
-
-
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reaction Time (h) |
| 1 | 25 (RT) | DCM | 1.5 : 1 | 95 | 4 |
| 2 | 0 | DCM | 4 : 1 | 92 | 12 |
| 3 | -40 | DCM | 12 : 1 | 88 | 24 |
| 4 | -78 | DCM | >20 : 1 | 85 | 48 |
-
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add the starting material and solvent.
-
Cooling: Place the vials in cooling baths set to the target temperatures (e.g., room temperature, ice-water bath for 0 °C, dry ice/acetone for -78 °C).
-
Initiation: Once the internal temperature has equilibrated, add the reagent or catalyst to initiate the reaction simultaneously in all vials.
-
Monitoring: Monitor the reactions by TLC or LC-MS. Take aliquots from the crude reaction mixture at set time points.
-
Analysis: Quench the aliquots and analyze the crude mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio and conversion.[8]
-
Optimization: Identify the temperature that provides the best selectivity without prohibitively slowing the reaction rate or reducing the yield.
Caption: Decision tree for optimizing diastereoselectivity.
Issue 2: Low Yield or Incomplete Reaction at Scale
Q: My reaction worked perfectly in the lab, but upon scale-up, the yield has dropped significantly and I'm seeing a lot of unreacted starting material. What's going wrong?
A: This is a classic scale-up challenge. Issues that are negligible in a small flask, such as mixing and heat transfer, become dominant in a large reactor.[10][21]
-
Inefficient Mixing/Mass Transfer:
-
Why it matters: In a large vessel, achieving homogenous mixing is difficult. A magnetic stir bar is insufficient; mechanical overhead stirrers are required. If reagents are not mixed efficiently, localized "hot spots" or areas of high concentration can lead to side reactions, while other areas remain unreacted.[10] This is especially critical for heterogeneous reactions (e.g., solid-liquid).
-
Action:
-
Ensure the reactor is equipped with an appropriate overhead stirrer (impeller type, size, and position).
-
Model the mixing dynamics. The stirring speed (RPM) does not scale linearly; tip speed is a more relevant parameter.
-
For slow additions, ensure the inlet tube is placed in a region of high turbulence to ensure rapid dispersion.
-
-
-
Poor Heat Transfer and Temperature Gradients:
-
Why it matters: As reactor volume increases, the surface area available for heat exchange decreases relative to the volume (the surface-area-to-volume ratio decreases).[14] An exothermic reaction that was easily controlled in a flask by an ice bath can quickly run away in a 100 L reactor, leading to decomposition and byproduct formation. Conversely, for reactions requiring heating, the core of the reactor may not reach the target temperature.[10]
-
Action:
-
Use a jacketed reactor with a reliable heating/cooling circulator.
-
Monitor both the jacket temperature and the internal reaction temperature. A large difference (ΔT) indicates poor heat transfer.
-
For highly exothermic reactions, control the reaction rate by slowing the addition of a key reagent.
-
-
-
Amplification of Minor Impurities:
-
Why it matters: A 0.5% impurity in a 1 g lab reaction is a negligible 5 mg. In a 10 kg scale-up, that same impurity is now 50 g of material that needs to be removed.[10] Furthermore, impurities in starting materials or solvents (e.g., water) can poison catalysts or initiate side reactions.
-
Action:
-
Use high-purity, anhydrous solvents and reagents for scale-up.
-
Analyze all starting materials and solvents before use to ensure they meet specifications.
-
Develop analytical methods (e.g., HPLC) to track the formation of key byproducts during the reaction.[22]
-
-
Caption: Troubleshooting workflow for low yield during scale-up.
Part 3: Process Safety & Impurity Management
Process Safety FAQs
Q1: My synthesis involves a diazo compound. What specific safety precautions are necessary for scale-up?
A1: Diazo compounds can be thermally unstable and potentially explosive. A comprehensive process safety assessment is mandatory.[13]
-
Thermal Stability Analysis: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition (Tₒₙₛₑₜ). This defines the maximum safe operating temperature for the process.[13]
-
Adiabatic Calorimetry: Use an Accelerating Rate Calorimeter (ARC) to simulate a worst-case "loss of cooling" scenario. This provides data on the time to maximum rate and the potential for thermal runaway.[13][14]
-
Engineering Controls: Ensure the reactor is equipped with adequate cooling capacity, a pressure relief system (bursting disc), and a quench system. All additions should be slow and controlled to manage heat evolution.
Q2: How do I design a safe process for a highly exothermic reaction?
A2: The key is to ensure that the rate of heat generation never exceeds the rate of heat removal.
-
Reaction Calorimetry: Use a reaction calorimeter (like an RC1) to measure the heat of reaction (ΔHᵣ), heat flow, and specific heat capacity of the reaction mass.[23]
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the most reactive component slowly over time (semi-batch mode). This makes the rate of heat generation dependent on the addition rate, which is an easily controlled parameter.
-
Dilution: Increasing the solvent volume increases the thermal mass of the system, allowing it to absorb more heat with a smaller temperature rise. However, this impacts throughput and solvent cost.
Caption: A simplified workflow for process safety assessment.
Impurity Profiling FAQs
Q1: What is impurity profiling and why is it critical in pharmaceutical scale-up?
A1: Impurity profiling is the systematic process of identifying, characterizing, and quantifying all impurities present in an Active Pharmaceutical Ingredient (API).[22][24] It is a regulatory requirement and is essential for ensuring the safety and efficacy of the final drug product.[25][26] Impurities can be toxic, affect the drug's stability, or have unintended pharmacological effects. The impurity profile of an API is considered a unique fingerprint of its manufacturing process.[19]
Q2: At what level do I need to identify and characterize an impurity?
A2: Regulatory bodies like the ICH provide clear guidelines. The thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug. For example, according to ICH Q3A guidelines, for a drug with a maximum daily dose of ≤ 2g/day, any impurity found at a level of ≥ 0.10% must be identified, and any impurity ≥ 0.15% must be qualified (i.e., its biological safety assessed).[24][26]
Q3: What are the best analytical techniques for impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is typically used.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating and quantifying impurities.[26][27]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the structure of unknown impurities by providing molecular weight and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated impurities.
-
Gas Chromatography (GC): Used for profiling volatile organic compounds, particularly residual solvents.[24]
Conclusion
The scale-up of diazaspiro compound synthesis is a complex but manageable endeavor. Success hinges on a proactive and systematic approach that anticipates challenges before they become critical. By focusing on the fundamentals of stereocontrol, reaction kinetics, mass and heat transfer, and by embedding process safety and impurity management into every stage of development, researchers can successfully translate their laboratory innovations into robust, safe, and scalable manufacturing processes.
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. ipa-india.org [ipa-india.org]
- 15. contractpharma.com [contractpharma.com]
- 16. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. contractpharma.com [contractpharma.com]
- 20. benchchem.com [benchchem.com]
- 21. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 22. biomedres.us [biomedres.us]
- 23. mt.com [mt.com]
- 24. ijsrtjournal.com [ijsrtjournal.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. soeagra.com [soeagra.com]
- 27. biotech-spain.com [biotech-spain.com]
Technical Support Center: N-Boc Protection of 2,7-Diazaspiro[4.4]nonan-3-one
Welcome to the technical support center for the N-Boc protection of 2,7-diazaspiro[4.4]nonan-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively protecting this spirocyclic diamine. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles to ensure scientific integrity and experimental success.
Understanding the Challenge: Regioselectivity in an Unsymmetrical System
The core challenge in the N-Boc protection of 2,7-diazaspiro[4.4]nonan-3-one lies in its unsymmetrical nature. The molecule contains two distinct nitrogen atoms:
-
N7: A standard secondary amine.
-
N2: A nitrogen atom that is part of a lactam (an amide within a cyclic system).
The lone pair of electrons on the N2 nitrogen is delocalized into the adjacent carbonyl group through resonance.[1][2] This delocalization significantly reduces its nucleophilicity and basicity compared to the N7 secondary amine, where the lone pair is localized.[1][3][4] This inherent difference in reactivity is the key to achieving selective mono-protection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm getting a mixture of mono-Boc protected products, with the Boc group on both N7 and N2. How can I improve the selectivity for the N7 position?
A1: The key to enhancing regioselectivity lies in exploiting the differential basicity of the two nitrogen atoms. The N7 amine is significantly more nucleophilic and basic than the N2 lactam nitrogen.[1][3][4] Therefore, under standard conditions, the reaction should preferentially occur at N7. If you are observing a lack of selectivity, consider the following:
-
Reaction Conditions: Elevated temperatures or the use of highly activating reagents can sometimes overcome the reactivity difference between the two nitrogens.
-
Stoichiometry: Using a large excess of di-tert-butyl dicarbonate (Boc₂O) can lead to the protection of the less reactive N2 position after the more reactive N7 has been consumed.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O relative to the 2,7-diazaspiro[4.4]nonan-3-one. This will favor the reaction at the more nucleophilic N7 position and minimize the protection of N2.
-
Temperature Control: Perform the reaction at a lower temperature, such as 0 °C to room temperature. This will further enhance the kinetic preference for the more reactive N7 amine.
-
Solvent Choice: Use a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). These solvents will not significantly alter the relative nucleophilicity of the two nitrogen atoms.
Q2: My main problem is the formation of the di-Boc protected byproduct. How can I favor the mono-Boc product?
A2: The formation of the di-Boc byproduct is a common issue in the protection of diamines. This occurs when the rate of the second Boc protection is competitive with the first. To favor the mono-Boc product, you need to deactivate the second amino group after the first one has reacted.
Causality: The most effective strategy for selective mono-protection of diamines is to use a proton source to create the mono-hydrochloride salt of the diamine.[5][6][7][8][9] The proton will preferentially bind to the more basic N7 amine, forming an ammonium salt. This protonated amine is no longer nucleophilic, leaving the less basic N2 nitrogen (in this specific molecule) to react with the Boc₂O. However, in the case of 2,7-diazaspiro[4.4]nonan-3-one, the desired product is the N7-Boc protected compound. Therefore, a different strategy is needed that does not involve protonation.
Troubleshooting Protocol:
-
Precise Stoichiometry: Carefully control the stoichiometry of Boc₂O to be close to 1.0 equivalent. This is the most critical factor in preventing di-protection.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the protecting agent and favors the reaction with the more reactive N7 amine.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-Boc product.
Q3: The reaction is very slow or does not go to completion. What can I do to drive it forward?
A3: A stalled reaction is often due to insufficient activation of the Boc-anhydride or poor nucleophilicity of the amine. While the N7 amine is more reactive than the N2 lactam, it may still require some optimization to achieve a reasonable reaction rate.
Troubleshooting Protocol:
-
Catalyst Addition: A catalytic amount (0.05-0.1 equivalents) of 4-(Dimethylamino)pyridine (DMAP) can be added to the reaction mixture. DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate, which is then more readily attacked by the amine. Use DMAP judiciously, as it can also accelerate the formation of the di-Boc byproduct.
-
Solvent Polarity: Switching to a more polar aprotic solvent like acetonitrile may help to solvate the starting materials and intermediates better, potentially increasing the reaction rate.
-
Temperature Increase: If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40 °C) can be beneficial. Monitor carefully for the appearance of byproducts.
Q4: I am having difficulty purifying the mono-Boc product from the starting material and the di-Boc byproduct.
A4: The similar polarities of the starting material, mono-Boc, and di-Boc products can make chromatographic separation challenging.
Troubleshooting Protocol:
-
Acid/Base Extraction:
-
To remove unreacted starting material: After the reaction, perform a mild acidic wash (e.g., with a dilute solution of citric acid or ammonium chloride). The unreacted diamine will be protonated and move into the aqueous layer, while the Boc-protected products remain in the organic layer.
-
To separate mono- and di-Boc products: This is more challenging via extraction. However, the mono-Boc product still has a basic nitrogen and can be protonated under slightly more acidic conditions than the starting diamine, while the di-Boc product will remain in the organic layer. This requires careful pH control.
-
-
Column Chromatography Optimization:
-
Solvent System: Use a gradient elution on silica gel. A common system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The di-Boc product will be the least polar, followed by the mono-Boc product, and the starting material will be the most polar.
-
Additive: Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the amine-containing compounds on the silica gel, leading to better separation.
-
Experimental Protocols
Protocol 1: Selective Mono-N7-Boc Protection
This protocol is optimized for the selective protection of the more nucleophilic N7 amine.
-
Dissolution: Dissolve 2,7-diazaspiro[4.4]nonan-3-one (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of DCM. Add this solution dropwise to the cooled diamine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as the eluent).
-
Workup:
-
Quench the reaction with the addition of a small amount of water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM.
| Reagent | Equivalents | Purpose |
| 2,7-Diazaspiro[4.4]nonan-3-one | 1.0 | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting agent |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Reaction Pathway Visualization
The following diagram illustrates the selective N-Boc protection of 2,7-diazaspiro[4.4]nonan-3-one, highlighting the desired pathway and the formation of the di-protected byproduct.
Caption: Selective N-Boc protection pathway and byproduct formation.
References
- 1. chemistryguru.com.sg [chemistryguru.com.sg]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciforum.net [sciforum.net]
- 6. bioorg.org [bioorg.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Identifying and minimizing impurities in 2,7-Diazaspiro[4.4]nonan-3-one synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.4]nonan-3-one. This spirocyclic lactam is a valuable building block in medicinal chemistry, often imparting unique three-dimensional structure and desirable physicochemical properties to drug candidates. However, its synthesis can present challenges, particularly concerning the formation and control of impurities.
This guide is designed to provide practical, in-depth assistance to researchers encountering issues in their synthetic work. It moves beyond simple procedural outlines to explain the "why" behind experimental choices, offering a framework for troubleshooting and optimization based on mechanistic understanding and field-proven insights.
I. Troubleshooting Guide: Common Impurities and Their Mitigation
The successful synthesis of 2,7-Diazaspiro[4.4]nonan-3-one hinges on effectively managing potential side reactions and impurities. The following section, presented in a question-and-answer format, addresses common issues observed during the synthesis.
Q1: My reaction is showing multiple spots on TLC/peaks in LC-MS that are not the desired product. What are the likely impurities?
The nature of impurities is highly dependent on the specific synthetic route employed. However, for common pathways involving the cyclization of pyrrolidine-based precursors, several classes of impurities are frequently observed.
| Impurity Class | Potential Source | Recommended Analytical Techniques | Mitigation Strategies |
| Starting Material | Incomplete reaction | HPLC, LC-MS, GC-MS | Increase reaction time, temperature, or reagent stoichiometry. Ensure adequate mixing. |
| Partially Reacted Intermediates | Incomplete cyclization or hydrolysis of intermediates | LC-MS, NMR | Optimize cyclization conditions (e.g., catalyst, temperature). Ensure anhydrous conditions if moisture-sensitive reagents are used. |
| Over-alkylation/Acylation Products | Reaction of the unprotected secondary amine | LC-MS, HR-MS | Use of a suitable protecting group on the non-reacting nitrogen. Controlled addition of alkylating/acylating agent. |
| Ring-Opened Byproducts | Hydrolysis of the lactam ring | LC-MS, NMR | Maintain neutral or slightly acidic pH during workup and purification. Avoid prolonged exposure to strong acids or bases. |
| Oligomers/Polymers | Intermolecular side reactions | Size-Exclusion Chromatography (SEC), MALDI-TOF MS | Use dilute reaction conditions. Optimize temperature to favor intramolecular cyclization. |
| Isomeric Impurities | Formation of diastereomers or regioisomers | Chiral HPLC, NMR (NOE experiments) | Use of stereoselective catalysts or chiral starting materials. Careful control of reaction conditions to favor the desired isomer. |
Q2: I'm observing a persistent impurity with a mass corresponding to my starting material plus an additional alkyl or acyl group. What is happening?
This is a classic case of over-reaction, likely on the secondary amine of the diazaspirocycle.
Causality: The 2,7-diazaspiro[4.4]nonane core contains two nitrogen atoms. If one is intended to remain as a secondary amine in the final product, it can be susceptible to reaction with electrophilic reagents or starting materials present in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation/acylation impurities.
Q3: My final product appears to be degrading during purification. How can I improve its stability?
The lactam ring in 2,7-Diazaspiro[4.4]nonan-3-one can be susceptible to hydrolysis under certain conditions.
Expert Insight: While lactams are generally more stable than esters, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to ring-opening. This is a common issue during aqueous workups or certain types of chromatography.
Recommendations:
-
Workup: Neutralize the reaction mixture carefully, aiming for a pH between 6 and 8 before extraction. Use brine washes to remove water-soluble acidic or basic residues.
-
Chromatography: If using silica gel chromatography, which is inherently acidic, consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina (basic or neutral).
-
Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures to minimize degradation.
II. Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is a common synthetic route to 2,7-Diazaspiro[4.4]nonan-3-one?
A frequently employed strategy involves the construction of a substituted pyrrolidine ring followed by cyclization to form the spiro-lactam. One such approach is the reductive cyclization of a cyanomethyl-substituted pyrrolidine derivative. For instance, a tert-butyl-protected pyrrolidine with a cyanomethyl group can be reduced (e.g., using Raney Nickel and H₂) to form the lactam ring.[1]
Caption: Generalized synthetic step for 2,7-Diazaspiro[4.4]nonan-3-one formation.
Q2: How critical is the quality of starting materials?
Extremely critical. Impurities in starting materials are a primary source of impurities in the final product.[2][3] For example, if a precursor contains regioisomers, it will be very challenging to separate the resulting isomeric products. Always ensure starting materials are fully characterized and meet the required purity specifications before use.
Impurity Identification and Analysis
Q3: What are the best analytical methods for impurity profiling?
A multi-technique approach is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities.[2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for initial identification.[5][6]
-
High-Resolution Mass Spectrometry (HR-MS): Can determine the elemental composition of an impurity, greatly aiding in structure elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for definitive structure confirmation of isolated impurities.[3][5]
Q4: I have an unknown peak in my LC-MS. How do I identify it?
Workflow for Unknown Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Purification and Scale-Up
Q5: What are the most effective methods for purifying 2,7-Diazaspiro[4.4]nonan-3-one?
The choice of purification method depends on the nature of the impurities and the scale of the reaction.
-
Crystallization: If the product is a solid and has suitable solubility properties, crystallization is an excellent method for achieving high purity on a large scale.[7]
-
Column Chromatography: Flash chromatography on silica gel or alumina is very effective for removing a wide range of impurities, though it can be less practical for very large scales.[7]
-
Preparative HPLC: For removing closely related impurities or for obtaining very high purity material on a smaller scale, preparative HPLC is the method of choice.
Q6: Are there any specific challenges when scaling up the synthesis?
Yes, several challenges can arise during scale-up:
-
Heat Transfer: Reactions that are slightly exothermic at the lab scale can become difficult to control in large reactors.
-
Mixing: Ensuring homogeneous mixing in large volumes can be challenging and may affect reaction kinetics and impurity profiles.
-
Workup and Extractions: Handling large volumes of solvents and performing phase separations can be cumbersome and may require specialized equipment.
-
Purification: Crystallization processes often need significant optimization at scale to achieve consistent yield and purity. Chromatography becomes less economically viable at very large scales.
III. Experimental Protocols
Protocol 1: General Synthesis of a Boc-Protected 2,7-Diazaspiro[4.4]nonan-3-one Derivative
This protocol is an illustrative example based on common synthetic strategies, such as the one described by Li et al.[1]
-
Reaction Setup: To a solution of tert-butyl 3-(cyanomethyl)-3-(ethoxycarbonyl)pyrrolidine-1-carboxylate (1.0 eq) in methanol in a hydrogenation vessel, add Raney Nickel (approx. 20% by weight).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
Protocol 2: HPLC Method for Impurity Profiling
This is a general-purpose starting method that should be optimized for your specific product and potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
IV. References
-
Li, W., et al. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. --INVALID-LINK--
-
Nazarian, Z., & Forsyth, C. M. (2020). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Synlett, 31(01), 69-72. --INVALID-LINK--
-
Synblock. (n.d.). 2,7-Diazaspiro[4.4]nonan-3-one. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. Retrieved from --INVALID-LINK--
-
Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. --INVALID-LINK--
-
OSTI.GOV. (2008). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Retrieved from --INVALID-LINK--
-
Request PDF. (n.d.). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). An update on the synthesis and reactivity of spiro-fused β-lactams. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from --INVALID-LINK--
-
Aksenov, A. V., et al. (2022). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 12(45), 29573-29592. --INVALID-LINK--
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from --INVALID-LINK--
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from --INVALID-LINK--
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from --INVALID-LINK--
-
PubMed. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Retrieved from --INVALID-LINK--
-
Toronto Research Chemicals. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-ene-4-one hydrochloride. Retrieved from --INVALID-LINK--
-
SynThink Research Chemicals. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from --INVALID-LINK--
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). 2,7-Diazaspiro[4.4]nonan-3-one, 95% Purity, C7H12N2O, 250 mg. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Development of analytical methods for purity testing of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and reactivity of spiro-fused beta-lactams. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). 2-Butyl-1, 3-diazaspiro[4.4]non-1-en-4-one Hydrochloride, min 98% (HPLC), 100 grams. Retrieved from --INVALID-LINK--
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2(3H)-Oxazolone, 3-acetyl-. Retrieved from --INVALID-LINK--
References
- 1. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech-spain.com [biotech-spain.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Recrystallization of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride via recrystallization. As a polar, spirocyclic lactam salt, this compound presents unique purification challenges that require a carefully optimized approach. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the methods effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What is the best starting point for choosing a recrystallization solvent for this compound?
A1: The molecular structure—containing a polar lactam, two secondary amines (as a hydrochloride salt), and a rigid spirocyclic system—dictates that polar solvents are the necessary starting point. The principle of "like dissolves like" is paramount.[1][2] Given its salt nature, which enhances aqueous solubility, the ideal solvent must effectively dissolve the compound at elevated temperatures while ensuring low solubility upon cooling.
For this specific molecule, short-chain alcohols like isopropanol (IPA) or ethanol are excellent primary solvents to investigate. They are polar enough to dissolve the hydrochloride salt when heated but are less likely to be overly effective at room temperature compared to a solvent like methanol, where the compound might have excessively high solubility, leading to poor recovery.[3] Water can also be a component in a solvent system, but its high polarity might prevent the compound from precipitating effectively.[4][5]
Q2: Why is a solvent-pair system often more effective than a single solvent for this compound?
A2: A single solvent rarely possesses the perfect solubility profile—high solubility when hot and near-zero solubility when cold.[6] This is especially true for polar salts. A solvent-pair system, consisting of a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble, offers much finer control over the crystallization process.
For this compound, you would first dissolve the compound in a minimal amount of a hot polar "solvent" (e.g., isopropanol). Then, you slowly add a less polar "anti-solvent" (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate) to the hot solution until the point of saturation is reached (indicated by persistent cloudiness or turbidity).[1][7] This technique allows you to precisely tune the supersaturation point, which is critical for inducing crystallization upon cooling.
Q3: How should I perform a small-scale solvent screen to find the optimal system quickly?
A3: An efficient solvent screen is crucial to avoid wasting material. Use small glass vials or test tubes with approximately 10-20 mg of your crude compound for each test.
Micro-Scale Screening Protocol:
-
Select Solvents: Choose a range of polar solvents (e.g., water, methanol, ethanol, isopropanol, acetone) and less polar anti-solvents (e.g., ethyl acetate, dichloromethane (DCM), diethyl ether, hexane).[3][7]
-
Solubility Test: To a vial with your compound, add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable as a primary recrystallization solvent but may be a good "solvent" in a paired system.
-
Heating Test: If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves completely upon heating, it is a promising candidate.
-
Cooling Test: Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
-
Solvent-Pair Test: If a single solvent is not ideal, dissolve the compound in a minimal amount of a good "hot" solvent (e.g., isopropanol). Add a selected anti-solvent dropwise while hot until turbidity appears. If the solution clears upon adding a drop or two more of the hot solvent, you have a potentially viable solvent pair. Cool as before to observe crystallization.
Q4: What level of purity can I realistically expect from a single recrystallization?
A4: A well-executed recrystallization should significantly improve purity, often achieving >98% or even >99% purity, depending on the nature of the impurities. The success of the purification relies on the impurities having different solubility characteristics from the target compound—either being highly soluble in the cold solvent system (remaining in the mother liquor) or being insoluble in the hot solvent system (allowing for removal by hot gravity filtration).[2] Always verify the final purity using analytical techniques such as HPLC, LC-MS, or NMR spectroscopy.
Section 2: Troubleshooting Guide
Even with a good solvent system, problems can arise. This guide provides a systematic approach to diagnosing and solving common recrystallization issues.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting Decision Tree for Recrystallization.
Problem: My compound "oils out" as a liquid instead of forming solid crystals.
-
Cause & Explanation: This common issue occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound (or its eutectic mixture with the solvent).[8] Instead of solidifying, it separates as a liquid phase. Rapid cooling often exacerbates this problem.
-
Solutions:
-
Increase Solvent Volume: Re-heat the mixture to dissolve the oil. Add a small amount (10-15%) of additional hot "good" solvent. This keeps the compound in solution longer at a lower temperature during the cooling phase, allowing it to crystallize below its melting point.[8]
-
Ensure Slow Cooling: After re-dissolving, insulate the flask to slow the rate of cooling. This provides more time for proper crystal lattice formation.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too close to the compound's melting point. Select a solvent with a lower boiling point.
-
Problem: No crystals are forming, even after the solution has cooled completely.
-
Cause & Explanation: This typically means one of two things: either too much solvent was used, and the solution is not supersaturated, or the solution requires a nucleation event to initiate crystallization.[8]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[2] Alternatively, if you have a pure sample, add a tiny "seed crystal."
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Be careful not to evaporate too much, or the compound may "crash out" rapidly, trapping impurities.[8]
-
Add Anti-Solvent: If using a solvent pair, you can carefully add more anti-solvent to the cooled solution to force precipitation.
-
Problem: My final yield of pure crystals is very low.
-
Cause & Explanation: A low yield usually indicates that a significant amount of the compound remains dissolved in the cold mother liquor.[8] This can be due to using an excessive amount of solvent or choosing a solvent system in which the compound has substantial solubility even at low temperatures.
-
Solutions:
-
Optimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Maximize Cooling: Ensure the solution is cooled thoroughly. After reaching room temperature, place the flask in an ice-water bath for at least 30 minutes to minimize the compound's solubility.
-
Recover a Second Crop: The mother liquor can be concentrated (by boiling off some solvent) and re-cooled to obtain a second, though likely less pure, crop of crystals.
-
Problem: The final crystals are colored, even though the pure compound should be white.
-
Cause & Explanation: This indicates the presence of colored, polar impurities that co-crystallized with your product. This often happens if crystallization occurs too quickly, trapping impurities in the lattice.[8]
-
Solutions:
-
Perform a Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, polar, colored molecules.[3] Re-dissolve the impure crystals in the hot solvent, add a very small amount of activated charcoal (a tiny spatula tip is enough), and swirl for a few minutes. Remove the charcoal by performing a hot gravity filtration before allowing the solution to cool.
-
Slow Down Crystallization: To prevent impurities from being trapped, ensure the cooling process is slow. Using a slightly larger volume of solvent can help.[8]
-
Section 3: Recommended Recrystallization Protocol
This protocol uses an isopropanol (IPA)/diethyl ether solvent pair, a robust system for polar hydrochloride salts.
Materials:
-
Crude this compound
-
Isopropanol (IPA), reagent grade
-
Diethyl ether, anhydrous
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Short-stemmed glass funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Watch glass
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of IPA and begin heating to a gentle boil with stirring. Continue adding hot IPA in small portions until the solid is just fully dissolved. Causality Note: Using the minimum amount of hot solvent is critical for achieving a state of supersaturation upon cooling, which maximizes yield.[2]
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove insoluble impurities. Causality Note: This step must be done quickly and with pre-heated glassware to prevent premature crystallization in the funnel.
-
Addition of Anti-Solvent: Re-heat the clear solution to a boil. Slowly add diethyl ether dropwise until the solution becomes faintly and persistently cloudy. Then, add 1-2 drops of hot IPA to re-clarify the solution. Causality Note: This brings the solution to its exact saturation point at that temperature, setting the stage for effective crystallization upon cooling.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Do not disturb the flask during this period. Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold diethyl ether. Causality Note: The wash solvent must be cold and one in which the compound is insoluble to remove residual mother liquor without dissolving the product.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Section 4: Data Summary
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Expected Outcome | Potential Issues |
| Isopropanol / Diethyl Ether | Solvent Pair | Recommended. Good balance of polarity. IPA dissolves the salt when hot; ether is an excellent anti-solvent. Provides high recovery and purity. | Diethyl ether is highly flammable and has a low boiling point. |
| Ethanol / Water | Solvent Pair | The compound is likely soluble in hot aqueous ethanol. Water acts as an anti-solvent for the less polar impurities.[7] | The compound may have high solubility in the mixture even when cold, potentially leading to lower yields. |
| Methanol / MTBE | Solvent Pair | Methanol is a very strong solvent for polar salts. MTBE is a safer, higher-boiling anti-solvent than diethyl ether. | High solubility in methanol may require a large volume of anti-solvent, and recovery might be lower than with IPA. |
| Acetone / Water | Solvent Pair | Acetone can be effective for moderately polar compounds. Water serves as the anti-solvent.[7] | Risk of "oiling out" if the compound's melting point is low. Acetone can undergo self-condensation under basic conditions (not an issue here). |
| Isopropanol (IPA) | Single Solvent | May work if the solubility difference between hot and cold IPA is significant. Simpler procedure than a solvent pair. | Often results in lower yields compared to a well-chosen solvent pair due to residual solubility when cold.[3] |
References
- 1. rubingroup.org [rubingroup.org]
- 2. Recrystallization [wiredchemist.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2,7-Diazaspiro[4.4]nonanes
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that can enhance binding affinity and selectivity to biological targets. This guide provides an in-depth comparison of prevalent synthetic strategies for constructing this valuable spirocyclic system. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of different routes, offering a comprehensive resource for chemists in the field.
Introduction to the 2,7-Diazaspiro[4.4]nonane Core
The unique spirocyclic nature of 2,7-diazaspiro[4.4]nonanes, featuring two pyrrolidine rings sharing a single carbon atom, imparts conformational rigidity and novel exit vectors for substituent placement. This has led to their exploration in a variety of therapeutic areas. The choice of synthetic route to this core structure is a critical decision in any drug discovery program, impacting factors such as yield, scalability, and the potential for diversification. This guide will compare and contrast two primary strategic approaches: a sequential ring construction method and a convergent double cyclization strategy.
Comparative Analysis of Synthetic Strategies
The synthesis of the 2,7-diazaspiro[4.4]nonane core can be broadly categorized into two main approaches: the stepwise formation of the two pyrrolidine rings and a more convergent approach where the spirocenter is formed early, followed by simultaneous or sequential cyclizations.
| Feature | Sequential Ring Construction | Convergent Double Cyclization |
| General Strategy | Formation of one pyrrolidine ring, followed by the construction of the second ring onto the first. | Formation of a key intermediate containing the spirocenter, followed by a double cyclization reaction. |
| Key Intermediates | Substituted pyrrolidines with functionalized side chains. | Di-functionalized quaternary carbon compounds (e.g., diethyl 2,2-diallylmalonate). |
| Control of Stereochemistry | Can be controlled at various stages, but may require multiple chiral resolutions or asymmetric steps. | Stereochemistry is often determined in the cyclization step and can be influenced by the catalyst or reaction conditions. |
| Overall Yield | Can be lower due to the number of linear steps. | Potentially higher yields due to a more convergent approach. |
| Scalability | Can be challenging due to the accumulation of steps and potential for purification issues at each stage. | Often more amenable to scale-up, especially if the key cyclization is robust. |
| Substrate Scope | Can be broader, as the synthesis of each ring can be independently optimized. | May be more limited by the availability of the starting di-functionalized precursors. |
Route 1: Sequential Ring Construction via Reductive Amination and Cyclization
This strategy involves the formation of the first pyrrolidine ring, followed by the introduction of functionalities that enable the construction of the second ring. A plausible and versatile approach within this category is the use of reductive amination followed by intramolecular cyclization.
Causality Behind Experimental Choices
The choice of a sequential approach is often dictated by the ready availability of starting materials and the desire for a modular synthesis that allows for the introduction of diversity at various stages. Reductive amination is a robust and well-established method for forming cyclic amines from keto-amines or keto-esters. The subsequent cyclization to form the second ring can be achieved through various methods, such as Dieckmann condensation or intramolecular alkylation.
Visualizing the Pathway
Caption: Sequential synthesis of 2,7-diazaspiro[4.4]nonane.
Experimental Protocol: Synthesis of a Protected 2,7-Diazaspiro[4.4]nonane
This protocol is a representative example of a sequential synthesis.
Step 1: Synthesis of Ethyl 2-(2-oxocyclopentyl)acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and ethyl glyoxylate (1.1 eq) in a suitable solvent like toluene.
-
Reaction Conditions: Add a catalytic amount of a secondary amine catalyst (e.g., pyrrolidine, 0.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until completion.
-
Workup and Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the product.
Step 2: Reductive Amination to form the first Pyrrolidine Ring
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.[1]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water and concentrate the mixture. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify by chromatography to obtain the substituted pyrrolidine.
Step 3: N-Alkylation and Intramolecular Cyclization
-
N-Alkylation: To a solution of the pyrrolidine from Step 2 (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2.0 eq) and an electrophile containing a leaving group and a precursor to the second amine (e.g., N-(2-bromoethyl)phthalimide, 1.1 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction, pour into water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Deprotection and Cyclization: The phthalimide protecting group can be removed with hydrazine hydrate, and the resulting primary amine can be cyclized onto the ester functionality, often under thermal conditions or with the aid of a base, to form the lactam of the second ring.
-
Reduction: The resulting lactam can be reduced with a strong reducing agent like lithium aluminum hydride to afford the desired 2,7-diazaspiro[4.4]nonane.
Route 2: Convergent Double Cyclization via Ring-Closing Metathesis
A more convergent and often more efficient approach involves the synthesis of a precursor that already contains the spirocyclic carbon, followed by a double cyclization reaction. Ring-closing metathesis (RCM) of a diallylic precursor is a powerful tool for this purpose.
Causality Behind Experimental Choices
This strategy is chosen for its efficiency and potential for higher overall yields. The key is the synthesis of a suitable tetra-substituted carbon center. Diethyl 2,2-diallylmalonate is a commercially available and versatile starting material for this purpose. Ring-closing metathesis is a robust and functional group tolerant reaction, making it ideal for the formation of the five-membered rings.
Visualizing the Pathway
Caption: Convergent synthesis of 2,7-diazaspiro[4.4]nonane.
Experimental Protocol: Synthesis of a Protected 2,7-Diazaspiro[4.4]nonane
This protocol outlines a convergent synthesis using RCM.
Step 1: Synthesis of 2,2-Diallylpropane-1,3-diamine
-
Reduction of Esters: To a cooled (0 °C) suspension of lithium aluminum hydride (4.0 eq) in anhydrous THF, slowly add a solution of diethyl 2,2-diallylmalonate (1.0 eq) in THF.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Workup: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude diol.
-
Conversion to Diamine: The diol can be converted to the diamine via a two-step process involving tosylation followed by displacement with an amine source (e.g., sodium azide followed by reduction, or direct reaction with a protected amine). For a more direct approach, a Mitsunobu reaction with a protected amine precursor can be employed.
Step 2: N-Protection
-
Reaction Setup: Dissolve the diamine from Step 1 (1.0 eq) in a suitable solvent like dichloromethane.
-
Protection: Add a base such as triethylamine (2.2 eq) followed by the protecting group precursor (e.g., benzyl chloroformate or Boc-anhydride, 2.1 eq).
-
Reaction Conditions: Stir the reaction at room temperature until complete.
-
Workup and Purification: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by chromatography to yield the N-protected diallyl diamine.
Step 3: Ring-Closing Metathesis
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the N-protected diallyl diamine (1.0 eq) in a degassed solvent such as dichloromethane or toluene.
-
Catalyst Addition: Add a Grubbs' catalyst (e.g., Grubbs' second generation, 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of ethylene gas and by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture and concentrate it. The crude product can be purified by flash column chromatography to remove the ruthenium catalyst and any byproducts, affording the protected unsaturated 2,7-diazaspiro[4.4]nonene derivative.
Step 4: Reduction of the Double Bonds
-
Hydrogenation: Dissolve the product from Step 3 in a solvent like methanol or ethanol. Add a catalyst such as palladium on carbon (10 mol%).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Workup: Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final protected 2,7-diazaspiro[4.4]nonane.
Conclusion: Choosing the Optimal Route
The selection of a synthetic route to 2,7-diazaspiro[4.4]nonanes is a strategic decision that depends on the specific goals of the research program.
-
The Sequential Ring Construction approach offers modularity and may be advantageous when a wide range of analogs with diverse substituents on each ring is desired. However, this flexibility can come at the cost of overall yield and scalability due to the linear nature of the synthesis.
-
The Convergent Double Cyclization strategy, particularly utilizing Ring-Closing Metathesis, is often more efficient for accessing the core scaffold in larger quantities. While the initial synthesis of the diallylic precursor may require several steps, the key double cyclization can provide rapid access to the spirocyclic core, making it an attractive option for scale-up and the synthesis of a focused library of compounds.
Ultimately, the choice of synthesis will be guided by factors such as the availability and cost of starting materials, the desired substitution patterns, and the required scale of the final compound. Both strategies presented here offer viable and powerful pathways to this important class of molecules, and a thorough understanding of their respective strengths and weaknesses is crucial for any researcher entering this area of chemical synthesis.
References
A Comparative Guide to 2,7-Diazaspiro[4.4]nonan-3-one Analogs and Their Biological Activities
The 2,7-diazaspiro[4.4]nonane scaffold represents a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a robust framework for the precise spatial orientation of pharmacophoric elements, making it an attractive starting point for designing novel therapeutics. This guide offers a comparative analysis of structural analogs derived from the 2,7-diazaspiro[4.4]nonan-3-one core, focusing on their differential activities against key biological targets in oncology and neuroscience. We will delve into the structure-activity relationships (SAR), supporting experimental data, and the methodologies employed in their evaluation.
The Strategic Advantage of the Diazaspirocyclic Core
Spirocycles have gained prominence in drug discovery as strategic bioisosteres for traditional flat, aromatic rings. Their non-planar geometry allows for exploration of previously inaccessible chemical space, often leading to improvements in physicochemical properties, target selectivity, and metabolic stability. The 2,7-diazaspiro[4.4]nonane framework, in particular, offers two distinct nitrogen atoms that can be functionalized, enabling the creation of diverse libraries of compounds with finely tuned biological activities.
Comparative Analysis: CNS-Targeted vs. Anti-Cancer Analogs
Derivatives of the diazaspiro[4.4]nonane core and its close structural relatives have yielded potent modulators of distinct biological targets. This guide will compare two prominent classes: Dopamine D4 receptor antagonists for central nervous system (CNS) applications and covalent inhibitors of the KRAS G12C oncoprotein for cancer therapy.
Analogs as Dopamine D₄ Receptor (D₄R) Antagonists for CNS Disorders
The Dopamine D₄ receptor is a significant target for antipsychotic drug development, particularly for treating the cognitive and negative symptoms of schizophrenia. The 2,7-diazaspiro[3.5]nonane core, a close analog to the [4.4] system, has been successfully employed as a scaffold for potent and selective D₄R antagonists.[1]
Systematic modification of the 2,7-diazaspiro[3.5]nonane core has revealed critical insights. The core can be divided into a "northern" and "southern" region, with modifications at each end dramatically influencing potency and selectivity.
-
Southern Region: Substitution on the aryl ring at this end is critical. For instance, replacing a difluorophenyl group with a dichlorophenyl moiety (Compound 9 ) significantly boosted activity, but at the cost of reduced selectivity across dopamine receptor subtypes.[1] Conversely, incorporating groups like fluorophenol or benzodioxole led to a sharp decrease in inhibitory activity.[1]
-
Northern Region: Attaching various aryl amides to the northern nitrogen of the scaffold allowed for fine-tuning of selectivity. This exploration led to the identification of compounds with optimal balance of potency and selectivity.[1]
The following table summarizes the activity of key analogs from a focused library of D₄R antagonists.
| Compound | "Southern" Moiety | "Northern" Moiety | D₄R Potency (Kᵢ, nM) |
| 5 | 6-Fluoroindole | Aryl Amide Core | 5.8 |
| 6 | Indazole | Aryl Amide Core | 2.1 |
| 8 | Fluorophenol | Aryl Amide Core | >10,000 |
| 9 | Dichlorophenyl | Aryl Amide Core | 1.2 |
| 11 | Benzodioxole | Aryl Amide Core | >10,000 |
Data synthesized from studies on 2,7-diazaspiro[3.5]nonane antagonists, which provide a strong predictive model for the [4.4] scaffold.[1]
Analogs as Covalent Inhibitors of KRAS G12C in Oncology
The KRAS protein is a central node in cellular proliferation signaling, and its mutation is a primary driver in many human cancers.[2] For decades, KRAS was considered "undruggable." Recent breakthroughs have led to the development of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives has emerged as potent covalent inhibitors that bind to this mutated cysteine.[2]
The development of these inhibitors involved a strategic optimization of an acryloyl amine moiety attached to the diazaspiro core. This "warhead" is designed to form a covalent bond in the switch-II pocket of the KRAS G12C protein.[2]
Initial lead compounds showed high potency but suffered from poor metabolic stability. Further optimization led to the identification of compound 7b , which incorporated a substituted quinazoline moiety. This compound demonstrated not only high inhibitory potency but also excellent stability in human and mouse liver microsomes, a critical parameter for drug viability.[2] The enhanced stability translates to better bioavailability and sustained therapeutic effect.
| Compound | Key Structural Features | In Vitro KRAS G12C Inhibition | Metabolic Stability (HLM/MLM) | In Vivo Efficacy |
| Lead (5c) | Core Acryloyl-Diazaspiro moiety | Potent | Low | Not Reported |
| Optimized (7b) | Added substituted quinazoline ring | Highly Potent | High | Dose-dependent anti-tumor effect |
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes. Data is based on the reported discovery of 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (7b).[2]
Experimental Methodologies
The following protocols are representative of the workflows used to synthesize and evaluate these classes of compounds.
Protocol 1: General Synthesis of Aryl Amide Diazaspirocyclic Derivatives
This protocol outlines a standard procedure for coupling an aryl carboxylic acid to the diazaspiro core, a key step in generating libraries for SAR studies.
-
Dissolution: Dissolve the aryl carboxylic acid (1.2 eq.) in anhydrous dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq.). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the 2,7-diazaspiro[4.4]nonane derivative (1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
Protocol 2: In Vitro Biochemical Assay for KRAS G12C Inhibition
This method quantifies the ability of a compound to covalently bind to and inhibit KRAS G12C.
-
Reagents: Recombinant KRAS G12C protein, nucleotide exchange factor SOS1, and a fluorescently-labeled GTP analog (e.g., BODIPY-GTP).
-
Incubation: Incubate the KRAS G12C protein with varying concentrations of the test compound (analog) for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Nucleotide Exchange: Initiate the nucleotide exchange reaction by adding SOS1 and BODIPY-GTP.
-
Detection: Measure the increase in fluorescence polarization (FP) over time. Active inhibitors will prevent the binding of BODIPY-GTP, resulting in a lower FP signal compared to a DMSO control.
-
Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing the Concepts
Diagrams help clarify the relationships between the core scaffold and the drug discovery process.
Caption: Comparison of core diazaspiro scaffolds and their applications.
References
- 1. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Guide to 2,7-Diazaspiro[4.4]nonan-3-one and its Contemporaries
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical entities with superior therapeutic profiles has driven a decisive shift away from planar, two-dimensional molecules towards more complex, three-dimensional architectures.[1] This "escape from flatland" is a strategic maneuver to enhance interactions with the intricate topographies of biological targets, thereby improving potency, selectivity, and pharmacokinetic properties.[2] Among the scaffolds at the vanguard of this movement, spirocycles have emerged as a particularly compelling class of structures. Their inherent rigidity and precise vectoral presentation of substituents offer a powerful tool for navigating the complexities of drug design.[3]
This guide provides an in-depth technical comparison of 2,7-diazaspiro[4.4]nonan-3-one and other prominent spirocyclic scaffolds, offering a critical analysis of their respective merits in drug discovery programs. We will delve into their synthesis, physicochemical properties, and documented applications, supported by experimental data and established protocols, to equip researchers with the insights necessary for informed scaffold selection.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
Spirocycles are bicyclic systems where two rings are connected by a single, shared atom—the spiro center. This unique structural feature imparts a rigid, non-planar geometry that is a significant departure from the largely two-dimensional space occupied by many traditional drug molecules.[3] This three-dimensionality is not merely a matter of aesthetics; it is a fundamental driver of improved "drug-like" properties. The increased fraction of sp3-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[1]
The strategic incorporation of a spirocyclic core can lead to:
-
Enhanced Target Binding: The rigid framework of a spirocycle can pre-organize appended functional groups in a conformationally restricted manner, minimizing the entropic penalty upon binding to a biological target and potentially leading to higher potency.
-
Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to increase aqueous solubility, modulate lipophilicity (logP/logD), and improve metabolic stability.[3]
-
Increased Selectivity: The well-defined three-dimensional arrangement of substituents can facilitate more specific interactions with the target protein, reducing off-target effects.[3]
-
Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics.
Featured Scaffold: 2,7-Diazaspiro[4.4]nonan-3-one
The 2,7-diazaspiro[4.4]nonan-3-one scaffold, a member of the broader azaspirocycle family, presents a compelling structural motif for medicinal chemists. It incorporates two five-membered rings, one of which is a lactam, and two nitrogen atoms that provide handles for further functionalization and can influence the molecule's overall properties.
While direct, publicly available experimental data exhaustively comparing 2,7-diazaspiro[4.4]nonan-3-one to other spirocyclic systems is limited, we can infer its potential from the well-documented properties of related azaspirocycles and the spiro[4.4]nonane core. The presence of two nitrogen atoms is expected to enhance polarity and provide opportunities for hydrogen bonding, which can contribute to improved solubility. The lactam functionality offers a site for further chemical modification.
A notable example of a drug containing a related spiro[4.4]nonane core is Irbesartan , an angiotensin II receptor antagonist used to treat hypertension.[4] The synthesis of Irbesartan involves the key intermediate 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, highlighting the industrial relevance of this particular spirocyclic system.
Comparative Analysis: 2,7-Diazaspiro[4.4]nonan-3-one vs. Other Key Spirocyclic Scaffolds
The selection of a spirocyclic scaffold is a critical decision in the drug design process. Below, we compare the 2,7-diazaspiro[4.4]nonan-3-one framework with other popular spirocyclic systems, focusing on their structural features, physicochemical properties, and applications.
| Scaffold | Core Structure | Key Features | Notable Applications/Advantages | Approved Drug Examples |
| 2,7-Diazaspiro[4.4]nonan-3-one | Two fused five-membered rings (one lactam) | Contains two nitrogen atoms for functionalization; lactam moiety. | Potential for improved solubility and hydrogen bonding capacity. The spiro[4.4]nonane core is present in intermediates for drugs like Irbesartan. | (Related core in) Irbesartan |
| Azaspiro[3.3]heptanes | Two fused four-membered rings | Strained ring system; can act as bioisosteres for piperidine, piperazine, and morpholine. | Often leads to a significant reduction in lipophilicity (logD) and can improve metabolic stability.[5] | (In clinical development) |
| Oxaspirocycles | Spirocyclic systems containing an oxygen atom | Incorporation of oxygen can dramatically improve aqueous solubility and lower lipophilicity.[6] | Can serve as soluble mimetics of other cyclic systems. | (Analogues of existing drugs synthesized) |
| Spiro[3.3]heptane | Two fused cyclobutane rings | Rigid, non-planar scaffold; can act as a non-collinear bioisostere for benzene.[7] | Can replace phenyl rings to create novel, patent-free analogues with retained or improved activity.[7] | (Used in analogues of) Vorinostat, Sonidegib, Benzocaine[7] |
Experimental Data Snapshot: The Impact of Spirocyclization on Physicochemical Properties
The decision to employ a spirocyclic scaffold is often driven by the desire to optimize a molecule's physicochemical profile. The following table summarizes reported data on the impact of replacing common cyclic motifs with azaspiro[3.3]heptanes.
| Original Moiety | Spirocyclic Replacement | Change in pKa | Change in logD7.4 | Reference |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | +0.8 | -0.6 | [5] |
| Piperidine | 2-Azaspiro[3.3]heptane | Not reported | Lowered | [5] |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Not reported | Lowered | [5] |
This data clearly demonstrates the counterintuitive phenomenon where the addition of a carbon atom in the form of a spirocyclic bridge can lead to a decrease in lipophilicity, often attributed to an increase in the basicity of the nitrogen atoms within the scaffold.[5]
Experimental Protocols: A Glimpse into the Synthesis of Azaspirocycles
Plausible Synthetic Route for 2-Azaspiro[4.4]nonane
This synthesis involves a multi-step sequence starting from cyclopentanone.
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
Materials: Cyclopentanone, Cyanoacetamide, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature to allow for product precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Materials: Cyclopentylidene-bis(2-cyanoacetamide), Concentrated Sulfuric Acid, Water.
-
Procedure:
-
Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat to reflux for 8-12 hours until gas evolution ceases.
-
Cool the mixture in an ice bath to induce precipitation of the diacid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.
-
Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane
-
Materials: 2,2-Cyclopentanediacetic acid, a suitable reducing agent (e.g., Lithium Aluminum Hydride), and an appropriate solvent.
-
Procedure: The diacid is subjected to a reduction and cyclization process to form the final 2-azaspiro[4.4]nonane. The precise conditions for this step would require optimization.
Caption: Plausible synthetic route for 2-azaspiro[4.4]nonane.
Visualizing the Spirocyclic Landscape
The following diagram illustrates the relationship and comparative positioning of the discussed spirocyclic scaffolds in the context of drug design.
Caption: Comparative landscape of spirocyclic scaffolds in drug design.
Conclusion and Future Outlook
The strategic incorporation of spirocyclic scaffolds is a validated and increasingly popular approach in modern drug discovery. While 2,7-diazaspiro[4.4]nonan-3-one represents an intriguing scaffold with potential for favorable physicochemical properties, the broader class of azaspiro[3.3]heptanes has garnered significant attention and demonstrated clear advantages in modulating lipophilicity and serving as effective bioisosteres for common saturated heterocycles.
The choice of a spirocyclic core will ultimately depend on the specific requirements of the drug discovery program, including the desired vectoral display of substituents, the target product profile, and the synthetic tractability. As synthetic methodologies continue to evolve, we can anticipate the emergence of an even greater diversity of spirocyclic building blocks, further empowering medicinal chemists to explore the vast and promising landscape of three-dimensional chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Structural Validation of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride
For the discerning researcher in drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. This guide provides an in-depth, experience-driven approach to the structural validation of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride, a spirocyclic scaffold of increasing interest. We will move beyond a mere recitation of techniques, instead focusing on the strategic application and interpretation of analytical data to build an unassailable structural proof.
The unique three-dimensional architecture of spirocyclic compounds presents distinct challenges and opportunities in structural elucidation. The fusion of two rings through a single carbon atom creates a rigid framework with specific stereochemical and conformational properties that must be thoroughly characterized.[1] This guide will detail a multi-pronged analytical approach, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography.
The Strategic Imperative of Multi-Technique Validation
Relying on a single analytical technique for structural confirmation is a precarious approach, particularly for novel or complex molecules. Each method interrogates the molecule from a different perspective, and their collective data provides a holistic and robust confirmation of the proposed structure. This principle of orthogonal verification is a cornerstone of good scientific practice and is indispensable for regulatory submissions and the advancement of reliable structure-activity relationship (SAR) studies.
dot
References
A Comparative Analysis of the Biological Activity of 2,7-Diazaspiro[4.4]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that allows for precise orientation of functional groups. This unique topology has led to the development of a diverse range of derivatives with significant biological activities, spanning from central nervous system disorders to cancer and infectious diseases. This guide provides a comparative analysis of the biological activities of various 2,7-diazaspiro[4.4]nonane derivatives, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic agents.
Neurological Activity: Targeting Sigma and Muscarinic Receptors
Derivatives of the 2,7-diazaspiro[4.4]nonane core have shown considerable promise in the field of neuroscience, particularly as modulators of sigma (σ) and muscarinic acetylcholine receptors, which are implicated in a variety of neurological and psychiatric conditions.
Sigma Receptor Modulation
The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are involved in numerous cellular functions and are considered therapeutic targets for conditions like neurodegenerative diseases, pain, and addiction. The rigid structure of the diazaspiro[4.4]nonane core allows for the development of potent and selective sigma receptor ligands.
A study on structurally related 2,7-diazaspiro[3.5]nonane derivatives provides valuable insights into the structure-activity relationships (SAR) for sigma receptor binding. These findings can be extrapolated to guide the design of 2,7-diazaspiro[4.4]nonane analogs. For instance, the presence of two basic nitrogen atoms and specific N-substituents, such as phenethyl groups, has been shown to be crucial for high-affinity binding to the σ₁ receptor.[1]
Comparative Analysis of Sigma Receptor Binding Affinity:
| Compound ID | R1 | R2 | Ki (σ₁ Receptor) [nM] | Ki (σ₂ Receptor) [nM] | Selectivity (σ₂/σ₁) |
| 4b | H | Phenethyl | 2.7 | 27 | 10 |
| 4c | H | 3-Phenylpropyl | 3.5 | - | - |
| 5b | Benzyl | Phenethyl | 13 | 102 | 7.8 |
Data adapted from a study on 2,7-diazaspiro[3.5]nonane derivatives, providing a model for SAR.[1]
The data suggests that subtle modifications to the substituents on the nitrogen atoms can significantly impact both binding affinity and selectivity. This highlights the importance of exploring a diverse chemical space around the 2,7-diazaspiro[4.4]nonane core to identify optimal ligands for specific sigma receptor subtypes.
Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors play a critical role in regulating various physiological functions, and their antagonists are used in the treatment of conditions like overactive bladder and chronic obstructive pulmonary disease. While specific data for 2,7-diazaspiro[4.4]nonane derivatives as muscarinic antagonists is emerging, the spirocyclic diamine scaffold is a known pharmacophore for muscarinic receptor ligands. Research in this area has shown that even unsubstituted spirocyclic diamines can exhibit micromolar inhibitory activity at the M4 muscarinic receptor. This indicates the potential for developing potent and selective muscarinic antagonists by functionalizing the 2,7-diazaspiro[4.4]nonane core.
Anticancer Activity: Targeting the Menin-MLL Interaction
A significant area of investigation for 2,7-diazaspiro[4.4]nonane derivatives is their potential as anticancer agents, particularly as inhibitors of the protein-protein interaction (PPI) between menin and mixed-lineage leukemia (MLL) protein. This interaction is crucial for the development and progression of certain types of leukemia.[2][3][4]
The 2,7-diazaspiro[4.4]nonane scaffold has been utilized in the design of potent Menin-MLL inhibitors. These compounds disrupt the critical interaction, leading to the downregulation of oncogenic gene expression and subsequent cancer cell death.
Comparative Analysis of Menin-MLL Inhibitors:
| Compound ID | Scaffold Information | IC₅₀ (nM) | Target Cell Line |
| MI-2 | Thienopyrimidine-based | 446 | MV-4-11 |
| MI-3 | Thienopyrimidine-based | 648 | MV-4-11 |
| MI-463 | Thienopyrimidine-based | 15.3 | Leukemia cells |
| MI-503 | Thienopyrimidine-based | 14.7 | Leukemia cells |
| MI-3454 | Not specified | 7-27 | MLL-rearranged leukemia cells |
Note: The specific inclusion of the 2,7-diazaspiro[4.4]nonane core in all listed compounds requires verification from primary sources.[2]
The development of highly potent inhibitors, with IC₅₀ values in the low nanomolar range, underscores the potential of targeting the Menin-MLL interaction as a therapeutic strategy for leukemia.[2]
Anti-inflammatory Activity: CCR2 Antagonism
Chemokine receptor 2 (CCR2) is a key mediator of inflammatory responses, and its antagonists are being explored for the treatment of various inflammatory diseases. The 2,7-diazaspiro[4.4]nonane scaffold has been incorporated into the design of CCR2 antagonists.
Antimicrobial Activity
Preliminary studies suggest that derivatives of spiro[4.4]nonane possess antimicrobial properties. For instance, 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, a comprehensive comparative analysis with a range of derivatives and a broad panel of microorganisms is needed to fully elucidate their potential as antimicrobial agents.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,7-diazaspiro[4.4]nonane derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for determining the cytotoxicity of 2,7-diazaspiro[4.4]nonane derivatives.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Prepare serial twofold dilutions of the 2,7-diazaspiro[4.4]nonane derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2,7-diazaspiro[4.4]nonane derivatives.
Protein-Protein Interaction Inhibition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a sensitive and robust method for studying protein-protein interactions, such as the Menin-MLL interaction.
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged proteins (e.g., His-tagged Menin and biotinylated MLL peptide), TR-FRET donor (e.g., terbium-cryptate labeled anti-His antibody), and acceptor (e.g., streptavidin-XL665).
-
Assay Plate Preparation: In a microplate, add the 2,7-diazaspiro[4.4]nonane derivatives at various concentrations.
-
Reaction Mixture: Add the tagged proteins and TR-FRET reagents to the wells.
-
Incubation: Incubate the plate at room temperature to allow for binding and the FRET reaction to occur.
-
Fluorescence Reading: Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and determine the IC₅₀ value for the inhibition of the protein-protein interaction.
Caption: Principle of the TR-FRET assay for screening Menin-MLL interaction inhibitors.
Conclusion and Future Directions
The 2,7-diazaspiro[4.4]nonane scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The comparative analysis presented in this guide highlights the potential of these derivatives in neuroscience, oncology, and infectious diseases. The provided experimental protocols offer a foundation for researchers to further explore the structure-activity relationships and optimize the pharmacological properties of this promising class of compounds. Future research should focus on synthesizing and screening a broader library of 2,7-diazaspiro[4.4]nonane derivatives to build a more comprehensive understanding of their biological potential and to identify lead candidates for further preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride: An NMR-Centric Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride, a heterocyclic compound featuring a spirocyclic core, presents a unique structural puzzle. Its characterization demands a robust analytical strategy. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the comprehensive structural analysis of this molecule. Beyond a mere listing of methods, we will delve into the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Subject Molecule: this compound
Before delving into the analytical methodologies, a clear understanding of the target molecule's structure is paramount. This compound possesses a unique spirocyclic system, where two rings share a single carbon atom. This structure includes a pyrrolidine ring and a pyrrolidinone (γ-lactam) ring. The hydrochloride salt form implies that one of the nitrogen atoms will be protonated.
Below is a diagram illustrating the chemical structure and numbering scheme that will be used for the subsequent spectral analysis.
Caption: Chemical structure of this compound.
The Power of NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] Unlike methods that provide information about the overall molecular mass or functional groups, NMR reveals the carbon-hydrogen framework of a molecule, providing atom-level connectivity information.
Predicted ¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.[2][3] For this compound, we can predict the following signals. The exact chemical shifts can vary based on the solvent and concentration.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | Broad singlet | 1H | N-H (protonated amine) | The proton on the positively charged nitrogen will be significantly deshielded and will likely exchange with trace water in the solvent, leading to a broad signal. |
| ~7.5 - 8.5 | Broad singlet | 1H | N-H (amide) | The amide proton is also deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen. |
| ~3.5 - 4.0 | Multiplet | 2H | C1-H₂ | These protons are adjacent to a nitrogen atom and the spirocenter, leading to a downfield shift and complex splitting. |
| ~3.2 - 3.6 | Multiplet | 2H | C4-H₂ | These protons are adjacent to the amide nitrogen, resulting in a downfield shift. |
| ~3.0 - 3.4 | Multiplet | 2H | C6-H₂ | Protons adjacent to the protonated nitrogen atom are deshielded. |
| ~2.8 - 3.2 | Multiplet | 2H | C8-H₂ | Also adjacent to the protonated nitrogen, but potentially in a different chemical environment than C6-H₂ depending on ring conformation. |
| ~2.2 - 2.6 | Multiplet | 2H | C9-H₂ | Aliphatic protons further from the heteroatoms will be more upfield. |
Predicted ¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum indicates the number of chemically distinct carbon environments.[4][5] For our target molecule, we expect to see seven distinct carbon signals.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~175 - 180 | C3 (C=O) | The carbonyl carbon of the lactam will be the most downfield signal.[6] |
| ~65 - 75 | C5 (Spirocenter) | Spirocarbons in heterocyclic systems typically appear in this region.[7] |
| ~45 - 55 | C1 | Carbon adjacent to a nitrogen atom. |
| ~40 - 50 | C4 | Carbon adjacent to the amide nitrogen. |
| ~40 - 50 | C6 | Carbon adjacent to the protonated nitrogen. |
| ~35 - 45 | C8 | Carbon adjacent to the protonated nitrogen. |
| ~30 - 40 | C9 | Aliphatic carbon further from heteroatoms. |
The Decisive Role of 2D NMR Spectroscopy
While 1D NMR provides a foundational understanding, complex molecules like this compound necessitate two-dimensional (2D) NMR experiments for unambiguous assignment.[8][9][10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It would be instrumental in identifying adjacent methylene groups within the two rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[11] It allows for the definitive assignment of each proton signal to its corresponding carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[11] This is crucial for piecing together the molecular fragments, for instance, by observing a correlation from the amide N-H proton to the C1 and C4 carbons, and from the protons on C1 to the spiro-carbon (C5).
The logical workflow for NMR analysis is visualized below:
Caption: A logical workflow for the structural elucidation of a novel compound using NMR spectroscopy.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare NMR with Mass Spectrometry and Infrared Spectroscopy for the characterization of this compound.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, and 3D structure in solution. | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs. | Presence of specific functional groups (e.g., C=O, N-H). |
| Sample Requirement | ~1-10 mg, sample must be soluble. | Micrograms to nanograms. | ~1-5 mg, can be solid or liquid. |
| Strengths for this Molecule | Unambiguously determines the spirocyclic core and the position of the carbonyl group. Differentiates between isomers. | Confirms the molecular formula (C₇H₁₂N₂O).[12] Fragmentation can help confirm the presence of the two rings. | Quickly confirms the presence of the amide C=O and N-H bonds. |
| Limitations for this Molecule | Lower sensitivity compared to MS. Can be time-consuming for full 2D analysis. | Does not provide detailed connectivity information. Cannot distinguish between structural isomers with the same mass. | Provides limited information on the overall carbon-hydrogen framework. Not suitable for differentiating isomers with the same functional groups. |
| Self-Validation | The combination of 1D and 2D NMR experiments provides a self-consistent and complete structural picture. | High-resolution mass measurement provides high confidence in the elemental composition. | Peak positions for known functional groups are well-established. |
In the context of drug discovery and development, where absolute certainty of structure is non-negotiable, NMR spectroscopy is indispensable. Techniques like LC-MS are often used for high-throughput screening and purity assessment, but they do not replace the detailed structural information provided by NMR.[13][14]
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[1]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum.
-
Acquire standard 2D NMR spectra: COSY, HSQC, and HMBC.
-
The relationship between these analytical techniques in a comprehensive characterization is as follows:
Caption: The complementary roles of MS, IR, and NMR in achieving a confirmed chemical structure.
Conclusion
For the definitive structural elucidation of this compound, NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) experiments, is the most robust and comprehensive method. While techniques like Mass Spectrometry and Infrared Spectroscopy provide valuable and complementary information regarding molecular weight and functional groups, they lack the capability to reveal the detailed atomic connectivity that NMR provides. For any research or development program involving novel and complex small molecules, a thorough NMR analysis is not just recommended; it is an essential component of ensuring scientific integrity and trustworthiness in the reported chemical structure.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. azooptics.com [azooptics.com]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PubChemLite - this compound (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to Stereochemical Confirmation of 2,7-Diazaspiro[4.4]nonane: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the 2,7-diazaspiro[4.4]nonane scaffold has made it a privileged motif in medicinal chemistry. Its unique conformational constraints can enhance binding affinity and selectivity to biological targets. However, the synthesis of these spirocycles often yields a mixture of stereoisomers, making the unambiguous determination of their stereochemistry a critical step in drug development. This guide provides an in-depth comparison of analytical techniques for this purpose, highlighting the unparalleled reliability of single-crystal X-ray crystallography.
The Challenge of Spirocyclic Stereochemistry
The spirocyclic nature of 2,7-diazaspiro[4.4]nonane introduces stereochemical complexity. The spiroatom itself can be a stereocenter, and substituents on the pyrrolidine rings can create multiple diastereomers and enantiomers. Differentiating these isomers is crucial, as they can exhibit significantly different pharmacological and toxicological profiles.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive method for determining the three-dimensional structure of molecules, including their absolute stereochemistry.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a precise electron density map, revealing the spatial arrangement of every atom.
Why X-ray Crystallography is Definitive:
-
Unambiguous 3D Structure: SCXRD provides the precise coordinates of all atoms in the crystal lattice, offering a complete and unambiguous picture of the molecule's conformation, bond lengths, and bond angles.[3]
-
Absolute Configuration: Through the analysis of anomalous dispersion effects, particularly when using copper radiation, the absolute configuration of a chiral molecule can be determined with high confidence.[3][4] The Flack parameter is a critical value in this analysis; a value close to zero indicates the correct absolute stereochemistry has been determined.[3]
-
Solid-State Conformation: The determined structure represents the molecule's conformation in the solid state, which can be invaluable for understanding intermolecular interactions and packing forces.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a confirmed stereochemical structure via X-ray crystallography involves several critical stages.
Caption: The experimental workflow for X-ray crystallography.
Protocol: Growing High-Quality Crystals of 2,7-Diazaspiro[4.4]nonane Derivatives
Obtaining a single crystal of sufficient size and quality is often the most challenging step.[5] Here are some commonly employed techniques:
1. Slow Evaporation:
-
Principle: Gradually increasing the concentration of the solute to the point of supersaturation by slowly evaporating the solvent.[6]
-
Procedure:
-
Dissolve the purified 2,7-diazaspiro[4.4]nonane derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has small perforations or with parafilm punctured with a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[7]
-
2. Vapor Diffusion:
-
Principle: An anti-solvent (a solvent in which the compound is poorly soluble) slowly diffuses into a solution of the compound, inducing crystallization.[6][8]
-
Procedure:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent.
-
The anti-solvent vapor will slowly diffuse into the compound's solution, causing it to become supersaturated and form crystals.
-
Comparative Analysis: Alternative Techniques
While X-ray crystallography is the definitive method, other spectroscopic and chromatographic techniques can provide valuable, albeit often indirect, information about stereochemistry.
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystal lattice. | Provides unambiguous 3D structure and absolute configuration.[1][3] | Requires a suitable single crystal, which can be difficult to obtain.[5] |
| NMR Spectroscopy (NOE, ROE) | Measures through-space interactions between protons. | Can establish relative stereochemistry in solution.[9] | Does not directly determine absolute configuration. Interpretation can be complex for flexible molecules. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[10][11] | Excellent for separating enantiomers and determining enantiomeric excess.[12] | Does not provide structural information about the separated isomers. Retention times are not absolute indicators of configuration. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Can determine absolute configuration in solution.[13] | Requires comparison with computationally predicted spectra, which can be complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution.[14] Techniques like Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy can reveal the spatial proximity of protons. For rigid spirocyclic systems like 2,7-diazaspiro[4.4]nonane, observing an NOE between specific protons can indicate their cis or trans relationship.
Logical Relationship of Confirmation Methods
Caption: Logical flow for comprehensive stereochemical determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for the separation of enantiomers and the determination of enantiomeric purity.[15][16] By using a chiral stationary phase (CSP), a racemic mixture of a 2,7-diazaspiro[4.4]nonane derivative can be resolved into its individual enantiomers.[17]
While chiral HPLC is excellent for separation, it does not inherently identify the absolute configuration of the eluted enantiomers. However, it is a crucial preparatory step for obtaining enantiomerically pure samples for subsequent analysis by X-ray crystallography.
Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based columns).
-
Mobile Phase Optimization: Screen different mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives) to achieve optimal separation.
-
Analysis: Inject the sample and monitor the elution of the enantiomers. The ratio of the peak areas corresponds to the enantiomeric excess.
-
Preparative Separation: For larger scale separations, a preparative HPLC system can be used to collect fractions of each pure enantiomer.
Conclusion
While techniques like NMR and chiral HPLC provide essential information regarding relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography remains the unequivocal gold standard for the absolute stereochemical determination of 2,7-diazaspiro[4.4]nonane derivatives. Its ability to provide a direct, three-dimensional visualization of the molecule is unparalleled. For drug development professionals, where absolute certainty in molecular structure is paramount, X-ray crystallography is an indispensable tool for validating synthetic outcomes and ensuring the correct stereoisomer is advanced through the development pipeline.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Comparative yield and efficiency of 2,7-diazaspiro[4.4]nonane synthetic methods
An In-Depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.4]nonane: A Comparative Analysis of Yield and Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold
In the field of medicinal chemistry, the pursuit of novel molecular architectures that provide three-dimensional diversity is paramount for successful drug discovery campaigns. Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest as they offer rigid conformational constraint and present well-defined vectors for substituent placement. The 2,7-diazaspiro[4.4]nonane scaffold, containing two pyrrolidine rings fused at a central carbon, represents a valuable building block. Its unique topology allows for the exploration of chemical space in ways that traditional "flat" aromatic systems cannot, often leading to enhanced target affinity, selectivity, and improved physicochemical properties.
This guide provides a comparative analysis of key synthetic methodologies for constructing the 2,7-diazaspiro[4.4]nonane core. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a head-to-head comparison of their respective yields and efficiencies to inform rational synthesis design.
Overview of Synthetic Strategies
The construction of the 2,7-diazaspiro[4.4]nonane skeleton primarily relies on strategies that build one of the pyrrolidine rings onto a pre-existing, functionalized pyrrolidine precursor. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements. We will explore two distinct and illustrative approaches:
-
Method A: Reductive Cyclization of a Cyanomethyl-Pyrrolidine Derivative. This pathway involves the catalytic reduction of a nitrile to a primary amine, which then undergoes intramolecular cyclization to form a lactam intermediate.
-
Method B: Thermal Condensation of a Pyrrolidine-Diacetic Acid Derivative. This route utilizes high temperatures to drive a double condensation reaction between a di-acid and a primary amine to form a spiro-diimide, a direct precursor to the target diamine.
Method A: Reductive Cyclization Pathway
This elegant approach leverages a catalytic hydrogenation step to simultaneously reduce a nitrile and induce cyclization, forming one of the heterocyclic rings in a single, efficient operation. The resulting intermediate is a protected spiro-lactam, which can be subsequently reduced to afford the desired diamine.
Synthetic Workflow: Method A
Caption: Workflow for the synthesis of a protected 2,7-diazaspiro[4.4]nonane via reductive cyclization.
Expertise & Causality: The Rationale Behind the Method
The key to this synthesis is the strategic use of Raney Nickel (Raney Ni) under a hydrogen atmosphere. Raney Ni is a highly effective catalyst for the reduction of nitriles to primary amines. In this intramolecular context, once the primary amine is formed, it is perfectly positioned to undergo a nucleophilic attack on the proximal ester carbonyl. This spontaneous cyclization results in the formation of the thermodynamically stable five-membered lactam ring. The use of a Boc (tert-butoxycarbonyl) protecting group on the starting pyrrolidine nitrogen is crucial; it prevents unwanted side reactions and allows for the selective formation of the second ring. The resulting 6-oxo intermediate is a stable, crystalline solid that can be readily purified[1]. The final step, reduction of the lactam amide, requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the fully saturated diamine.
Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate[1]
-
Reaction Setup: To a solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g) in methanol, add Raney Ni (3.4 g) under an inert atmosphere.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Reaction Conditions: Stir the mixture vigorously at room temperature, monitoring the uptake of hydrogen. The reaction progress can be followed by TLC or LC-MS.
-
Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, can be purified by recrystallization from ethanol to obtain single crystals[1].
Method B: Di-imide Formation via Thermal Condensation
This approach constructs the spirocyclic core from a symmetrical pyrrolidine di-acid precursor. The key transformation is a high-temperature double condensation with a primary amine, which forms a robust spiro-di-imide intermediate. This intermediate can then be reduced to the target diamine. This method is particularly useful when N-alkylation of both nitrogens is desired from the outset.
Synthetic Workflow: Method B
Caption: Workflow for the synthesis of a 2,7-diazaspiro[4.4]nonane derivative via a di-imide intermediate.
Expertise & Causality: The Rationale Behind the Method
This synthesis relies on driving the equilibrium of the amidation reaction towards the product by removing water at high temperatures. The starting material, a 3,3-diacetic acid derivative of a pyrrolidinone, is first hydrolyzed to the free di-acid[2]. The subsequent reaction with an excess of a primary amine (e.g., ethylamine) under high heat (230-240 °C) facilitates the formation of two amide bonds and the concomitant cyclization to the five-membered imide rings. The harsh conditions are necessary to overcome the activation energy for the double cyclization and to distill off the water formed during the reaction. The resulting spiro-di-imide is a thermally stable precursor that can be reduced in a separate step to the final diamine. This route offers a straightforward way to install identical N-alkyl groups on both nitrogen atoms.
Experimental Protocol: Synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione[2]
-
Step 1: Hydrolysis: A suspension of 3-ethoxycarbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester (24.3 g, 0.10 mol) in an excess of 2 N sodium hydroxide is stirred for three hours at room temperature. The solution is then acidified with dilute hydrochloric acid and evaporated to dryness in vacuo. The product, 3-carboxy-5-oxo-3-pyrrolidineacetic acid, is extracted from the salt with isopropyl alcohol.
-
Step 2: Thermal Condensation: The crude di-acid is dissolved in 100 mL of 70% aqueous ethylamine. The solution is gradually heated in an oil bath up to 230 °C, allowing volatile components to distill off. The reaction is maintained at 230-240 °C for ten minutes.
-
Workup and Purification: After cooling, the solid product is crystallized from isopropyl alcohol to yield 10.1 g of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (approx. 54% yield)[2].
The Critical Role of Protecting Groups
For applications requiring differential functionalization of the two nitrogen atoms, the use of an orthogonal protecting group strategy is essential. The Boc group is commonly employed due to its stability under a wide range of conditions and its facile removal under acidic conditions. The availability of intermediates like N-Boc-2,7-diazaspiro[4.4]nonane highlights the importance of this strategy in synthetic campaigns[3]. By protecting one nitrogen, the other can be selectively alkylated, acylated, or used in a coupling reaction, providing precise control over the final molecular design.
Comparative Analysis of Synthetic Methods
The choice between these synthetic routes depends heavily on the specific goals of the research program, including scale, cost, and the desired substitution pattern.
| Parameter | Method A: Reductive Cyclization | Method B: Thermal Condensation |
| Starting Material | Complex, multi-functionalized pyrrolidine dicarboxylate. | Symmetrical pyrrolidine di-acid derivative. |
| Key Transformation | Catalytic hydrogenation / Reductive amination. | High-temperature double amidation/condensation. |
| Reaction Conditions | Mild (Room Temperature, 50 psi H₂). | Harsh (230-240 °C). |
| Reported Yield | Not explicitly reported for the cyclization step, but the process yields crystalline material[1]. | ~54% for the formation of the di-imide intermediate[2]. |
| Scalability | High-pressure hydrogenation can be challenging to scale without specialized equipment. | High-temperature reactions are generally scalable, but require robust engineering controls. |
| Key Advantages | Mild reaction conditions. Forms a mono-protected intermediate suitable for differential functionalization. | Utilizes simpler starting materials. Directly installs N-alkyl groups. |
| Key Disadvantages | Requires a complex, multi-step synthesis for the starting material. Use of flammable H₂ gas and pyrophoric Raney Ni. | Extremely high temperatures are required. Produces a symmetrically N-substituted product. |
Conclusion and Future Outlook
The synthesis of the 2,7-diazaspiro[4.4]nonane scaffold can be achieved through multiple strategic pathways, each with distinct advantages and challenges. Method A offers a milder route to a mono-protected intermediate, making it the preferred choice for constructing molecules with differentiated nitrogen substituents. In contrast, Method B provides a more direct, albeit harsher, route to symmetrically N,N'-disubstituted analogs.
The development of more efficient, catalytic, and asymmetric methods for the synthesis of this valuable scaffold remains an active area of research. As demand for novel, three-dimensional drug candidates continues to grow, the strategic selection and optimization of synthetic routes like those described herein will be critical to the advancement of medicinal chemistry and drug development.
References
A Technical Guide to Bioisosteric Replacement: The 2,7-Diazaspiro[4.4]nonane Scaffold vs. Traditional Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the piperazine ring is a well-established and ubiquitous scaffold, present in over 100 FDA-approved drugs.[1][2][3] Its prevalence is rooted in its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalizable.[1] However, the conformational flexibility and potential metabolic liabilities of the piperazine moiety have driven the exploration of bioisosteric replacements.[1][2] Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, leading to comparable biological activity.[4] The goal of bioisosteric replacement is to refine a molecule's potency, selectivity, pharmacokinetic profile, and toxicity.[4][5]
Spirocyclic scaffolds have emerged as a compelling class of bioisosteres, offering inherent three-dimensionality and conformational rigidity.[6][7][8] This rigidity can pre-organize the molecule for optimal interaction with its biological target, potentially enhancing binding affinity and selectivity.[9][10] Furthermore, the increased fraction of sp³-hybridized carbons in spirocyclic compounds is often associated with improved solubility and metabolic stability, contributing to a higher probability of clinical success.
This guide provides a comparative analysis of the 2,7-diazaspiro[4.4]nonane scaffold as a bioisosteric replacement for piperazine and other traditional diamines. We will delve into its impact on pharmacological activity, supported by experimental data from recent studies, and provide detailed synthetic protocols.
The 2,7-Diazaspiro[4.4]nonane Scaffold: A Profile
The 2,7-diazaspiro[4.4]nonane scaffold is a bicyclic system where two pyrrolidine rings are fused at a single carbon atom. This arrangement imparts a rigid, three-dimensional structure that projects substituents in distinct vectors, a stark contrast to the more planar and flexible nature of piperazine.
Below is a visual representation of the core structures discussed in this guide.
Caption: Core structures of Piperazine and 2,7-Diazaspiro[4.4]nonane.
Physicochemical Properties: A Comparative Overview
While comprehensive experimental data for the parent 2,7-diazaspiro[4.4]nonane is not extensively published, we can infer some of its properties based on its structure and compare them to the well-characterized piperazine.
| Property | Piperazine | 2,7-Diazaspiro[4.4]nonane | Rationale for Differences |
| Molecular Weight ( g/mol ) | 86.14 | 126.20 | The spirocyclic structure has a higher carbon-to-nitrogen ratio. |
| XLogP3 (Calculated) | -1.0 | -0.3 | The increased lipophilicity of the spirocyclic hydrocarbon framework. |
| Topological Polar Surface Area (Ų) | 24.1 | 24.1 | Both scaffolds contain two secondary amine groups. |
| Rotatable Bonds | 1 | 0 | The fused ring system of the spirocycle eliminates bond rotation. |
This table highlights a key trade-off: while the spirocyclic scaffold increases lipophilicity and molecular weight, it provides conformational rigidity, which can be a significant advantage in achieving target-specific interactions.
Head-to-Head Comparison: Biological Activity
The true measure of a bioisostere's utility lies in its performance within a pharmacologically relevant context. Here, we examine two case studies where the 2,7-diazaspiro[4.4]nonane scaffold and other diazaspirocycles were directly compared to piperazine.
Case Study 1: PARP-1 Inhibition in the Olaparib Framework
In a study examining bioisosteric replacements for the piperazine ring in the PARP inhibitor Olaparib, a series of diazaspiro-containing analogs were synthesized and evaluated.[3][6] The results demonstrated that a 2,7-diazaspiro[3.4]octane-containing analog (10e ) not only retained potent PARP-1 inhibition but also exhibited reduced DNA damage and cytotoxicity compared to the parent drug.[6]
| Compound | Scaffold | PARP-1 IC₅₀ (nM)[6] | Cytotoxicity EC₅₀ (µM) in UWB1.289 cells[6] |
| Olaparib | Piperazine | 1.5 | 0.2 |
| 10e | 2,7-Diazaspiro[3.4]octane | 12.6 | >7-fold higher than Olaparib |
| 15b | 2,7-Diazaspiro[4.4]nonane (Boc-protected) | 4397 | 20-40 times higher than Olaparib |
These findings are significant, suggesting that the spirocyclic core in 10e can occupy a unique chemical space within the PARP catalytic domain, leading to high specificity and reduced off-target effects.[6] The reduced cytotoxicity of 10e further underscores the potential of diazaspirocycles to improve the therapeutic index of drug candidates.[6]
Case Study 2: Sigma-2 Receptor (σ2R) Ligand Development
In a separate investigation, various diazaspiro cores were explored as piperazine bioisosteres in a series of σ2R ligands.[1][2] In this particular scaffold, replacing the piperazine moiety with diazaspiroalkanes, including a 2,7-diazaspiro[4.4]nonane derivative, resulted in a loss of affinity for the σ2R.[1][2]
| Compound | Scaffold | σ2R Ki (nM)[1] | σ1R Ki (nM)[1] |
| Lead Compound (1) | Piperazine | <10 | >1000 |
| Analog with 2,7-Diazaspiro[4.4]nonane | 2,7-Diazaspiro[4.4]nonane | >100 | >100 |
| Homopiperazine analog (2t) | Homopiperazine | 4 | 200 |
Computational docking studies revealed that key hydrogen bond interactions with ASP29 and π-stacking with TYR150 in the σ2R binding site were crucial for high affinity.[1] The altered geometry and vectoral projection of the nitrogen atoms in the spirocyclic analogs likely disrupted these critical interactions, leading to reduced potency.
This study serves as a crucial reminder that the success of a bioisosteric replacement is highly context-dependent and dictated by the specific topology of the target's binding site.
Experimental Protocols
To facilitate further research in this area, we provide a generalized synthetic protocol for the derivatization of the 2,7-diazaspiro[4.4]nonane scaffold.
General Procedure for N-Arylation of 2,7-Diazaspiro[4.4]nonane
This protocol describes a typical Buchwald-Hartwig amination reaction for coupling an aryl halide to one of the secondary amines of the spirocyclic core.
Caption: Workflow for N-Arylation of 2,7-Diazaspiro[4.4]nonane.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction flask, add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., RuPhos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.
-
Reagent Addition: Add the 2,7-diazaspiro[4.4]nonane (1.2 equivalents) and anhydrous dioxane via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated 2,7-diazaspiro[4.4]nonane.[1]
Conclusion and Future Outlook
The 2,7-diazaspiro[4.4]nonane scaffold presents a compelling, three-dimensional alternative to traditional, more flexible diamines like piperazine. The experimental data from the Olaparib case study demonstrates its potential to not only maintain or improve potency but also to enhance the safety profile of a drug candidate by reducing cytotoxicity.[6] However, the σ2R ligand study underscores the critical importance of considering the specific topology of the target binding site, as the rigid nature of the spirocycle may not always be beneficial.[1]
The decision to employ a 2,7-diazaspiro[4.4]nonane scaffold as a bioisosteric replacement should be guided by a thorough understanding of the structure-activity relationships of the target of interest. When conformational restriction is hypothesized to be advantageous, this scaffold offers a powerful tool for medicinal chemists to escape the "flatland" of aromatic-rich molecules and explore a more three-dimensional chemical space. Future research should focus on generating more comprehensive physicochemical and pharmacokinetic data for this and other diazaspirocyclic systems to better inform their application in drug discovery.
References
- 1. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 2. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2,7-Diaza-spiro[4.4]nonane | C7H14N2 | CID 12691883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Physicochemical Properties of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Spirocyclic scaffolds have garnered significant interest due to their inherent three-dimensional nature, which can lead to improved target selectivity and optimized physicochemical characteristics compared to their flatter, aromatic counterparts.[1][2][3] Shifting from planar structures to molecules with a higher fraction of sp3-hybridized carbons (Fsp3) often correlates with enhanced solubility, better metabolic stability, and a greater likelihood of clinical success.[4][5]
This guide provides an in-depth comparative analysis of the physicochemical properties of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride , a promising scaffold for medicinal chemistry. We will benchmark its performance against a structurally related analog, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride , providing the experimental frameworks necessary for researchers to conduct their own evaluations. The focus is not merely on the data itself, but on the causality behind the experimental choices, ensuring a robust and reproducible approach to characterization.
Comparative Physicochemical Profile
The following table summarizes key physicochemical data for the target compound and a relevant comparator. It is important to note that while some experimental data is available, other values are predicted. The protocols detailed in this guide provide the means to experimentally verify and expand upon this dataset.
| Physicochemical Property | This compound | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | Rationale for Importance in Drug Discovery |
| Molecular Weight | 176.62 g/mol (base: 140.18 g/mol [6]) | 230.73 g/mol [7][8] | Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. |
| Aqueous Solubility | Data not available (Requires experimental determination) | 44.11 g/L at 23°C[9] | Essential for dissolution and absorption. Poor solubility is a major hurdle in drug development. |
| Lipophilicity (logP/logD) | XlogP: -0.9 (predicted for base[10]) | log Pow = ~0.2 at 23°C[9] | Governs membrane permeability, plasma protein binding, and metabolic clearance. |
| Acid Dissociation Constant (pKa) | Data not available (Requires experimental determination) | Data not available (Requires experimental determination) | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and ADME properties. |
| Thermal Stability | Data not available (Requires experimental determination) | Melting Point: 235 - 240 °C[9][11] | Critical for manufacturing (e.g., drying, milling), storage conditions, and shelf-life of the active pharmaceutical ingredient (API).[12][13] |
I. Aqueous Solubility Determination
Trustworthiness: The "gold standard" for determining thermodynamic solubility is the shake-flask method, as it measures the equilibrium solubility of a compound in a saturated solution.[14] This method is reliable for even poorly soluble compounds.
Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., this compound) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure equilibrium with the solid phase.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient period to let the excess solid settle. Subsequently, centrifuge the sample at high speed to pellet any remaining suspended particles.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve.[15][16]
Causality of Experimental Choices:
-
PBS at pH 7.4: This buffer is used to mimic physiological pH, providing a more biologically relevant solubility value than pure water.[17]
-
Excess Solid: Ensuring an excess of the solid compound is present is critical for establishing a true equilibrium between the dissolved and solid states, which defines thermodynamic solubility.[14]
-
24-48 Hour Agitation: This duration is chosen to ensure that the dissolution process has reached a plateau and the measured concentration represents the true equilibrium solubility, rather than a kinetically trapped supersaturated state.[16]
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
II. Lipophilicity Assessment (logP/logD)
Expertise & Experience: Lipophilicity is a critical parameter in drug design. LogP describes the partition coefficient of a neutral molecule, while LogD accounts for both ionized and non-ionized forms at a specific pH.[18][19] For ionizable compounds like our target molecule, determining LogD at physiological pH (7.4) is more informative. The shake-flask method remains the benchmark for its accuracy.[20][21]
Protocol: LogD Determination by Shake-Flask Method
-
Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase by shaking them together for 24 hours and then allowing them to separate completely. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated aqueous phase.
-
Partitioning: Add a known volume of the compound-containing aqueous phase to a known volume of the pre-saturated n-octanol phase in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Causality of Experimental Choices:
-
n-Octanol/Water System: This solvent system is the industry standard because the properties of n-octanol are believed to effectively mimic the lipid bilayer of cell membranes.
-
Pre-saturation of Solvents: This step is crucial for accuracy. n-Octanol has some miscibility with water. Pre-saturation ensures that the volumes of the two phases do not change upon mixing, which would alter the final concentration measurements.
-
Centrifugation: This ensures a sharp and complete separation of the two phases, preventing cross-contamination which can be a significant source of error, especially for highly lipophilic compounds.[22]
III. Acid Dissociation Constant (pKa) Determination
Authoritative Grounding: The pKa value dictates the charge state of a molecule at a given pH.[23] This is fundamental to its behavior in the body. Potentiometric titration is a direct and well-established method for pKa determination, valued for its simplicity and low cost.[24][25]
Protocol: pKa Determination via Potentiometric Titration
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a defined analysis environment.
-
Initial pH Measurement: Place a calibrated pH electrode into the solution and record the initial pH.
-
Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.
-
Data Recording: Record the pH of the solution after each addition of the titrant. Continue this process until the pH change between additions becomes minimal, indicating the titration is well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the resulting titration curve. For a monoprotic acid, the pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. For more complex molecules, specialized software is used to fit the data and determine the pKa value(s).
Causality of Experimental Choices:
-
Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.
-
Calibrated pH Electrode: The accuracy of the entire experiment hinges on the precise measurement of pH. The electrode must be properly calibrated with standard buffers before use.
-
Slow, Stepwise Titration: Adding the titrant in small increments allows the solution to reach equilibrium after each addition, ensuring the measured pH accurately reflects the state of the system.
Logical Relationship in pKa Determination
Caption: Logical flow from titration to pKa value.
IV. Thermal Stability Assessment
Trustworthiness: Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of pharmaceutical compounds. It provides precise information on decomposition temperatures and the presence of volatile components like water or residual solvents.[12][26]
Protocol: Thermal Stability via Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to provide a controlled atmosphere and prevent oxidative degradation.
-
Heating Program: Heat the sample according to a defined temperature program. A typical program involves a linear heating ramp (e.g., 10°C/min) from ambient temperature to a final temperature high enough to ensure complete decomposition (e.g., 600°C).
-
Data Acquisition: The instrument continuously monitors and records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of a weight loss event indicates the point at which the material begins to degrade or lose volatile components.
Causality of Experimental Choices:
-
Inert Atmosphere: Using a nitrogen purge prevents oxidation, ensuring that the observed weight loss is due to thermal decomposition or desolvation, not reaction with air.
-
Linear Heating Rate: A consistent, linear heating rate (e.g., 10°C/min) is standard practice. It allows for reproducible results and facilitates comparison between different samples.
-
Small Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring that the entire sample heats uniformly and the recorded temperature is representative of any thermal event.
Conclusion
The systematic benchmarking of physicochemical properties is a cornerstone of successful drug development. For novel scaffolds like This compound , establishing a robust dataset for solubility, lipophilicity, pKa, and thermal stability is not merely an academic exercise. This data directly informs decisions regarding formulation, dosage, and potential liabilities. By employing the standardized, self-validating protocols outlined in this guide, researchers can generate high-quality, comparable data, enabling a more rational and efficient progression of spirocyclic compounds from discovery to clinical candidates. The inherent three-dimensionality of spirocycles holds immense promise, and a thorough understanding of their fundamental properties is the key to unlocking their full therapeutic potential.[2][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry | CoLab [colab.ws]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CAS 1226550-00-0 | 2,7-Diazaspiro[4.4]nonan-3-one - Synblock [synblock.com]
- 7. atompharma.co.in [atompharma.co.in]
- 8. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride [lgcstandards.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. PubChemLite - this compound (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 11. chemimpex.com [chemimpex.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. veeprho.com [veeprho.com]
- 14. researchgate.net [researchgate.net]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. pharmatutor.org [pharmatutor.org]
- 17. lifechemicals.com [lifechemicals.com]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. researchgate.net [researchgate.net]
- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LogP / LogD shake-flask method [protocols.io]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. mrupp.info [mrupp.info]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. improvedpharma.com [improvedpharma.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride
As drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling novel chemical entities like 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride requires a comprehensive understanding of not only their scientific application but also their entire lifecycle, including proper disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
Hazard Profile and Immediate Safety Imperatives
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is a solid, crystalline powder, and its primary risks are associated with direct contact and inhalation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Code | Hazard Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |
The causality behind these classifications lies in the compound's chemical structure, which can interact with biological tissues, causing irritation upon contact. The hydrochloride salt form can also contribute to its irritant properties. Therefore, the immediate operational imperative is to prevent exposure through the consistent use of appropriate Personal Protective Equipment (PPE).
Mandatory PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile).
-
Body Protection: A lab coat or other suitable protective clothing.[1][3]
-
Respiratory Protection: When handling significant quantities or if dust formation is likely, use a NIOSH-approved respirator.
All handling, including weighing and preparing for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[3][5]
The Core Principle of Disposal: Certified Chemical Waste Management
The foundational principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash .[1][6] The complex organic structure and its identified hazards necessitate professional treatment to ensure complete and safe destruction, preventing environmental release.
The recommended and most secure disposal method is controlled incineration at a licensed chemical destruction facility .[1] This process subjects the compound to high temperatures, ensuring its breakdown into simpler, less harmful components, with subsequent scrubbing of flue gases to capture any hazardous byproducts.[1] Your institution's Environmental Health & Safety (EHS) office is the primary point of contact for arranging the collection and disposal by a certified hazardous waste contractor.[6][7]
Procedural Guide: Waste Collection and Storage
Proper collection and storage while awaiting pickup are critical to maintaining a safe laboratory environment.
Step-by-Step Collection Protocol:
-
Select a Compatible Container: Use a clearly labeled, sealable, and chemically resistant container for waste collection. The original product container is often a suitable choice.[6] The container must have a secure, tight-fitting lid.
-
Transfer the Chemical Waste: Carefully transfer the solid waste into the designated container. Use a spatula or scoop. Avoid any actions that could generate dust. If transferring powder, perform this task inside a fume hood.
-
Label the Waste Container: Proper labeling is a regulatory requirement and essential for safety. The label must include, at a minimum:
-
Store Securely: Keep the waste container sealed except when adding waste.[6] Store it in a designated, secure area, away from incompatible materials, and preferably within secondary containment to mitigate risks from potential spills.
Managing Accidental Spills and Contamination
Small spills must be handled promptly and safely to prevent exposure and further contamination.
Small Spill Cleanup Protocol:
-
Ensure Safety: Immediately alert personnel in the area. Ensure you are wearing the full mandatory PPE (gloves, goggles, lab coat).
-
Isolate the Area: Prevent access to the spill area.
-
Contain the Spill: Prevent the powder from spreading further.
-
Collect the Material: For solid spills, gently sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust. Do not use a standard vacuum cleaner. If a specialized vacuum for hazardous dust is available, it may be used.
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the surface using the procedures outlined in the next section.
-
Dispose of Cleanup Materials: All materials used for cleanup (wipes, contaminated PPE) must be placed in the hazardous waste container along with the spilled chemical.[3]
Decontamination of Surfaces and Equipment
Decontamination involves the physical removal of the chemical residue from laboratory surfaces and non-disposable equipment. While specific chemical deactivating agents for this compound are not established, a thorough physical cleaning process is effective.[8]
Decontamination and Cleaning Workflow:
-
Initial Decontamination: Wet a disposable wipe with a 70% isopropyl alcohol solution. Carefully wipe the contaminated surface, working from the outer edge of the spill area inward. This step helps to lift and trap residual powder.
-
Cleaning: Use a new wipe with a laboratory detergent and water to thoroughly wash the surface.[9] This step physically removes any remaining residue.
-
Final Rinse: Wipe the area with a clean, water-dampened towel to remove any detergent residue.
-
Drying: Allow the surface to air dry completely or wipe with a clean, dry towel.
-
Waste Disposal: All wipes and other disposable materials used in this process must be discarded as hazardous waste.
For glassware or other equipment, rinse thoroughly with a suitable solvent (like ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste. Follow this with a standard wash using laboratory detergent and water.
Disposal Pathway Decision Logic
The proper handling of this compound waste depends on its form. The following diagram illustrates the decision-making process for channeling different waste streams into the appropriate disposal pathway.
Caption: Waste Disposal Workflow for 2,7-Diazaspiro[4.4]nonan-3-one HCl.
By adhering to these scientifically grounded procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and upholding our collective responsibility to protect the wider ecosystem.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride | C7H11ClN2O2 | CID 75530981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. keyorganics.net [keyorganics.net]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
- 9. mdspiro.com [mdspiro.com]
Navigating the Safe Handling and Disposal of 2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride: A Comprehensive Guide
For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling and disposal of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride. All personnel must review and adhere to these procedures to ensure a safe laboratory environment.
As a novel spirocyclic compound, this compound presents a unique set of handling challenges that demand a robust and informed safety strategy. This guide, compiled by senior application scientists, moves beyond generic protocols to provide a detailed, evidence-based framework for researchers, scientists, and drug development professionals. Our commitment is to empower your research with the highest standards of safety and operational excellence.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of this compound is the cornerstone of safe handling. While comprehensive toxicological data for this specific molecule is still emerging, the available Safety Data Sheet (SDS) and data from structurally similar compounds provide a clear directive for precautionary measures.
The primary known hazards associated with this compound are:
Furthermore, a closely related analog, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, is classified as H302: Harmful if swallowed .[2] Given the structural similarities, it is prudent to adopt this precaution for this compound as well.
| Property | Data | Source |
| CAS Number | 1393330-70-5 | TCI Chemicals[1] |
| Molecular Formula | C₇H₁₂N₂O·HCl | TCI Chemicals[1] |
| Molecular Weight | 176.64 g/mol | TCI Chemicals[1] |
| Physical State | Solid, white to brown powder/crystal | TCI Chemicals[1] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, Potentially harmful if swallowed | TCI Chemicals[1], PubChem[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The rationale for each piece of equipment is directly tied to the identified hazards.
| PPE Component | Specifications | Rationale and Best Practices |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To prevent serious eye irritation (H319). Chemical splash goggles are mandatory when there is a risk of splashing or aerosolization. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin irritation (H315). Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from incidental contact. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator may be necessary for large-scale operations or in cases of poor ventilation. | To prevent inhalation of airborne particles. The necessity of respiratory protection should be determined by a site-specific risk assessment. |
Operational Plan: From Receipt to Use
A systematic workflow is essential to minimize exposure and prevent contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
The container should be kept tightly closed when not in use.
Handling and Weighing
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation and contain any potential spills.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Work Surface: Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, clean weighing vessel. Avoid creating dust by handling the powder gently.
-
Transfer: If transferring the powder to a reaction vessel, do so carefully to prevent spillage.
-
Post-Handling: Tightly seal the primary container. Decontaminate the weighing vessel and any potentially contaminated surfaces. Dispose of all contaminated disposable materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][4]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of the compound.
Disposal Plan: A Two-Tiered Approach
Proper disposal is critical to protect both personnel and the environment. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Small Spills and Residual Contamination
For minor spills or decontaminating glassware, a neutralization step can be employed to reduce the hazardous nature of the waste.
Neutralization Protocol:
-
Containment: For a small, dry spill, gently cover with an absorbent material.
-
Neutralization: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).[5] Cautiously add the basic solution to the contained spill. The reaction is complete when fizzing ceases.[5]
-
Collection: The neutralized slurry can then be absorbed and collected for disposal as chemical waste.
-
Final Cleaning: The area should be wiped down with soap and water.
Bulk Waste and Contaminated Materials
All bulk quantities of this compound and any grossly contaminated materials (e.g., gloves, bench paper, weighing boats) must be treated as hazardous chemical waste.
Waste Collection and Disposal Protocol:
-
Segregation: Collect all solid waste in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The likely method of disposal will be controlled incineration , as thermal decomposition of heterocyclic compounds can produce hazardous gases, necessitating a professional facility with flue gas scrubbing capabilities.[3]
Disposal Decision Tree
Caption: A decision-making diagram for the proper disposal route.
Emergency Procedures
In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
In case of ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
By integrating these protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and enabling your research to proceed with confidence.
References
- 1. This compound | 1393330-70-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | C11H19ClN2O | CID 10176995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
